6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Description
BenchChem offers high-quality 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-9-3-6-12-11(7-9)13(17)19-14(18-12)8-1-4-10(16)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAXGYCCFUODKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696256 | |
| Record name | 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-66-7 | |
| Record name | 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline synthesis protocol
An In-Depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines a reliable two-step synthetic pathway, beginning with the formation of the quinazolinone core from 2-amino-5-bromobenzonitrile and 4-chlorobenzoyl chloride, followed by a robust chlorination protocol. As a self-validating system, this guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and practical, field-proven advice to ensure successful synthesis.
Introduction: The Quinazoline Scaffold in Modern Chemistry
Quinazoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The fusion of a benzene ring with a pyrimidine ring creates a scaffold that is a cornerstone in the development of therapeutic agents, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The target molecule, 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline, is a highly functionalized intermediate. The bromine atom at the 6-position and the chlorine at the 4-position serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions or nucleophilic substitutions, making it a valuable precursor for creating libraries of novel compounds for drug screening.[5][6]
This guide details a reproducible and scalable synthesis, focusing on the causality behind experimental choices to empower the researcher with a deep understanding of the process.
Overall Synthetic Strategy
The synthesis of 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline is efficiently achieved via a two-part strategy. The workflow begins with the construction of the core heterocyclic structure, 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one, which is subsequently chlorinated to yield the final product.
Caption: Overall synthetic workflow.
Part I: Synthesis of 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one
This initial stage involves the construction of the fundamental quinazolinone ring system through the reaction of an aminobenzonitrile with an acyl chloride, followed by an intramolecular cyclization.
Principle and Mechanism
The reaction proceeds via a two-step, one-pot sequence. First, the amino group of 2-amino-5-bromobenzonitrile performs a nucleophilic attack on the carbonyl carbon of 4-chlorobenzoyl chloride, forming an N-acylated intermediate, N-(4-bromo-2-cyanophenyl)-4-chlorobenzamide. This is a standard Schotten-Baumann type reaction.[7]
The crucial second step is an intramolecular cyclization. Under appropriate conditions (often thermal or acid/base-catalyzed), the amide nitrogen attacks the nitrile carbon. This type of cyclization is a common strategy for forming nitrogen-containing heterocycles.[8][9] The resulting imine intermediate then tautomerizes to the more stable quinazolinone product. The choice of 2-amino-5-bromobenzonitrile as a starting material is strategic; the cyano group is an excellent participant in cyclization reactions to form the pyrimidine ring of the quinazoline.[5]
Starting Material Profiles
| Compound | Formula | MW ( g/mol ) | MP (°C) | Key Hazards |
| 2-Amino-5-bromobenzonitrile | C₇H₅BrN₂ | 197.03 | 96-100 | Irritant, Harmful[10][11] |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | -1 to 3 | Corrosive, Lachrymator |
Detailed Experimental Protocol
-
Acylation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-5-bromobenzonitrile (5.0 g, 25.4 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous pyridine (50 mL). The use of pyridine is twofold: it acts as a solvent and as a base to neutralize the HCl byproduct of the acylation.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (4.9 g, 28.0 mmol, 1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization & Workup: Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 50 mL) to remove pyridine hydrochloride.
-
To facilitate cyclization and remove impurities, the crude solid is then suspended in 100 mL of 2 M sodium hydroxide solution and heated to reflux for 2 hours.
-
Cool the mixture to room temperature and acidify to pH ~5 with concentrated HCl.
-
Collect the resulting solid by vacuum filtration, wash with water, and dry under vacuum at 60 °C.
-
Purification: Recrystallize the crude product from ethanol or acetic acid to yield 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one as a white to off-white solid.
Part II: Chlorination to Yield 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
The final step is the conversion of the 4-oxo group of the quinazolinone to the 4-chloro functionality. This transformation is critical for activating the 4-position for subsequent nucleophilic substitution reactions.
Principle and Mechanism
The conversion of the lactam functionality in the quinazolinone to the desired chloroquinazoline is a classic chlorination reaction. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.[1] The mechanism involves the activation of the carbonyl oxygen by phosphorylation, which converts the hydroxyl group of the enol tautomer into an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinazoline product. The addition of a tertiary amine base, such as triethylamine or N,N-dimethylaniline, can accelerate the reaction.[12]
Caption: Simplified chlorination mechanism.
Reagent Profiles
| Compound | Formula | MW ( g/mol ) | BP (°C) | Key Hazards |
| 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one | C₁₄H₈BrClN₂O | 335.59 | >300 | Irritant |
| Phosphoryl Chloride (POCl₃) | Cl₃OP | 153.33 | 105.8 | Highly Corrosive, Reacts Violently with Water |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 89.5 | Flammable, Corrosive |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (3.35 g, 10.0 mmol, 1.0 eq).
-
Add phosphoryl chloride (POCl₃, 20 mL, ~215 mmol) to the flask. This is used in large excess to act as both the reagent and the solvent.
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) dropwise to the suspension.[12]
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) in an oil bath and maintain for 5 hours.[12] The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction for the dissolution of the starting material and by TLC (if feasible, quenching a small aliquot in ice water and extracting with ethyl acetate).
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction as excess POCl₃ reacts violently with water. Perform this step slowly in a large beaker within a fume hood.
-
Continue stirring until all the ice has melted. The product will precipitate as a solid.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.
-
Collect the solid product by vacuum filtration. Wash the solid extensively with cold water (3 x 50 mL).
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as acetonitrile or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline.[13]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
Phosphoryl Chloride (POCl₃): Is highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Handle only in a certified chemical fume hood. Have a sodium bicarbonate solution ready for quenching spills.
-
4-Chlorobenzoyl Chloride: Is corrosive and a lachrymator. Handle with care in a fume hood.
-
Pyridine and Triethylamine: Are flammable and have strong, unpleasant odors. Use in a well-ventilated area.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Part I: Low yield of quinazolinone | Incomplete acylation; Incomplete cyclization; Loss of product during workup. | Ensure starting materials are dry. Increase reaction time or temperature for acylation. Ensure reflux conditions for cyclization are maintained. Be careful during pH adjustment to avoid redissolving the product. |
| Part II: Incomplete chlorination | Insufficient reaction time or temperature; Deactivated POCl₃ due to moisture. | Extend the reflux time and monitor by TLC. Use freshly opened or distilled POCl₃. Ensure all glassware is scrupulously dried before use. |
| Part II: Dark-colored final product | Side reactions or decomposition during heating. | Ensure the reflux temperature does not significantly exceed the boiling point of POCl₃. Purify the product using column chromatography or treatment with activated carbon during recrystallization. |
Conclusion
The synthetic protocol detailed in this guide presents a robust and logical pathway for the preparation of 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline. By understanding the mechanistic underpinnings of both the quinazolinone formation and the subsequent chlorination, researchers can confidently execute this synthesis. The careful control of reaction conditions and adherence to safety protocols are paramount for achieving high yields of the pure target compound, a valuable intermediate poised for the synthesis of next-generation bioactive molecules.
References
-
Alagarsamy, V. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799. Available at: [Link]
-
Asadi, Z. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. Available at: [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires. Available at: [Link]
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Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H) - SCIREA. Available at: [Link]
-
NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Available at: [Link]
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Jia, A-L. et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Marine drugs, 11(6), 1979–1990. Available at: [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]
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Martínez-Viturro, J. I. et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein journal of organic chemistry, 16, 2643–2652. Available at: [Link]
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2-Amino-5-bromobenzonitrile - ChemBK. Available at: [Link]
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Colarusso, E. et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. Chemistry – An Asian Journal, 17(19), e202200673. Available at: [Link]
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Synthesis of 4-chloroquinazoline - PrepChem.com. Available at: [Link]
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Wang, W. et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. International Conference on New Material and Chemical Industry (NMCI 2017). Available at: [Link]
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Synthesis of 4-chloroquinazolines (C) with starting and intermediate... - ResearchGate. Available at: [Link]
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Quinazolin-4-Chlorophenyl Compounds - Cram. Available at: [Link]
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Synthesis of quinazolines - Organic Chemistry Portal. Available at: [Link]
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Moustafa, A. H. et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular diversity, 27(1), 329–338. Available at: [Link]
- A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents.
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Xue, Y-L. et al. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018. Available at: [Link]
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Moustafa, A. H. et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity. Available at: [Link]
- Method for synthesizing cyanamide - Google Patents.
- Synthetic method of 4-cyanobiphenyl - Google Patents.
- Preparation method of 4-cyanophenylalanine - Google Patents.
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332048 PDFs | Review articles in CYCLIZATION - ResearchGate. Available at: [Link]
- Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents.
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- 2. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the quinazoline derivative, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold for numerous molecules with significant biological and pharmaceutical activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of the physicochemical characteristics of this specific derivative is paramount for its potential development in medicinal chemistry, enabling predictions of its behavior in biological systems and guiding formulation strategies.
Core Molecular Attributes
The foundational step in characterizing any chemical entity is to establish its fundamental molecular attributes. These identifiers are crucial for unambiguous documentation and for theoretical calculations.
| Property | Value | Source |
| CAS Number | 885277-66-7 | [1] |
| Molecular Formula | C₁₄H₇BrCl₂N₂ | [1] |
| Molecular Weight | 354.03 g/mol | [1] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Caption: 2D representation of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
Synthesis Overview
The synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline typically involves the cyclization and subsequent modification of anthranilic acid derivatives. A common synthetic route starts from 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one. The transformation to the target compound is achieved by chlorination of the 4-position of the quinazolinone ring.
Figure 2: General Synthetic Workflow
Caption: A plausible synthetic pathway to the target molecule.
Physicochemical Properties: Knowns and Methodologies for Unknowns
A comprehensive understanding of a compound's physicochemical properties is critical for drug development, influencing everything from absorption and distribution to formulation and stability.
Melting Point
The melting point is a fundamental indicator of a compound's purity and is influenced by its crystal lattice energy.
-
Experimental Data: Not explicitly found in the reviewed literature.
-
Expert Insight: Quinazoline derivatives are generally crystalline solids with relatively high melting points due to their rigid, planar structures.
-
Protocol for Determination:
-
Apparatus: Digital melting point apparatus (e.g., Stuart SMP40) or a traditional oil bath with a calibrated thermometer.
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).
-
Solubility
Solubility is a critical determinant of a drug's bioavailability. Given the highly conjugated and halogenated nature of the target molecule, it is expected to be poorly soluble in aqueous media.
-
Experimental Data: Specific solubility data in various solvents is not available.
-
Expert Insight: The compound is likely to exhibit good solubility in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in protic solvents like ethanol and methanol is expected to be lower, and it is predicted to be practically insoluble in water.
-
Protocol for Qualitative Solubility Testing:
-
Materials: Test tubes, a range of solvents (water, 5% HCl, 5% NaOH, 5% NaHCO₃, diethyl ether, ethanol, DMSO), and the test compound.
-
Procedure: To approximately 2-3 mg of the compound in a test tube, add 0.5 mL of the solvent. Agitate the mixture vigorously for 1-2 minutes.
-
Observation: Record the compound as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if no dissolution is observed. Changes in color or effervescence should also be noted.
-
Figure 3: Workflow for Qualitative Solubility Assessment
Caption: Decision tree for systematic qualitative solubility testing.
-
Protocol for Quantitative (Thermodynamic) Solubility Determination:
-
Method: Shake-flask method.
-
Procedure: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Analysis: The suspension is filtered through a 0.22 µm filter to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Acidity/Basicity (pKa)
The pKa value(s) of a compound are crucial as they determine its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. The quinazoline scaffold contains nitrogen atoms that can be protonated.
-
Experimental Data: The pKa of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline has not been reported.
-
Expert Insight: The nitrogen atoms in the quinazoline ring are weakly basic. The exact pKa will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents. Due to the low aqueous solubility, direct potentiometric titration is challenging.
-
Protocol for pKa Determination of Poorly Soluble Compounds:
-
Method: Potentiometric titration in co-solvent mixtures or UV-spectrophotometric analysis.
-
Co-solvent Potentiometric Titration:
-
Dissolve a known amount of the compound in a mixture of an organic solvent (e.g., methanol, dioxane) and water.
-
Titrate the solution with a standardized acid (e.g., HCl).
-
Record the pH at each addition of the titrant.
-
Determine the apparent pKa in the co-solvent mixture.
-
Repeat the experiment with different co-solvent ratios and extrapolate to 0% organic solvent to estimate the aqueous pKa.
-
-
UV-Spectrophotometric Method:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small, constant amount of a stock solution of the compound (in a suitable organic solvent like DMSO) to each buffer.
-
Record the UV-Vis spectrum for each solution.
-
The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, using the Henderson-Hasselbalch equation.
-
-
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Experimental Data: No experimental LogP value is available. A predicted XLogP3 value for a similar compound, 6-bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline, is 4.1.[2]
-
Expert Insight: The presence of a bromine atom and two chlorine atoms, along with the aromatic rings, suggests that 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a highly lipophilic compound with a positive LogP value.
-
Protocol for LogP Determination by HPLC:
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.
-
Procedure:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (at a pH where the compound is neutral) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve of log k (logarithm of the retention factor) versus LogP is constructed.
-
Sample Analysis: The target compound is injected under the same chromatographic conditions, and its retention time is measured.
-
Calculation: The log k of the target compound is calculated from its retention time, and its LogP value is determined from the calibration curve.
-
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline and phenyl rings. The chemical shifts and coupling patterns will be influenced by the positions of the halogen substituents. Protons on the quinazoline ring will likely appear in the downfield region (δ 7.5-8.5 ppm). The protons on the 4-chlorophenyl group will appear as a characteristic AA'BB' system.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule. The carbons attached to the electronegative nitrogen and halogen atoms will be shifted downfield.
-
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.
-
Mass Spectrometry (MS)
-
Expected Data: The mass spectrum will show the molecular ion peak (M⁺). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions. For instance, bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a complex but predictable isotopic cluster for the molecular ion.
-
Protocol for Mass Spectrometry Analysis:
-
Instrumentation: A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
-
Expected Data: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
C=N stretching vibrations in the quinazoline ring (around 1620-1580 cm⁻¹).
-
C=C aromatic stretching vibrations (around 1600-1450 cm⁻¹).
-
C-Cl and C-Br stretching vibrations (typically in the fingerprint region, below 1000 cm⁻¹).
-
Aromatic C-H stretching (above 3000 cm⁻¹).
-
-
Protocol for IR Analysis:
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Conclusion
This technical guide provides a framework for understanding and experimentally determining the physicochemical properties of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. While some fundamental data is available, a complete experimental characterization is necessary for its advancement as a potential pharmaceutical agent. The detailed protocols provided herein offer a robust starting point for researchers to generate high-quality, reliable data. A comprehensive understanding of these properties is an indispensable component of modern drug discovery and development, enabling a more rational and efficient path from a promising molecule to a potential therapeutic.
References
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PubChem. 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline. [Link]
Sources
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in modern drug discovery.[1] Its derivatives are renowned for a broad spectrum of pharmacological activities, making them "privileged structures" capable of binding to a variety of biological targets.[2][3][4] Halogenated quinazolines, in particular, have emerged as exceptionally valuable synthons for developing novel therapeutic agents. This guide focuses on a specific, highly functionalized derivative: 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
This compound serves as a critical intermediate and a subject of interest for researchers in oncology, inflammation, and infectious diseases. The strategic placement of bromine and chlorine atoms, along with the chlorophenyl group, provides multiple reactive sites for further chemical modification while also influencing the molecule's steric and electronic properties, which are crucial for its interaction with biological targets.[1] This technical document provides a comprehensive overview of its synthesis, physicochemical properties, and significant applications in drug development, tailored for researchers and scientists in the field.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. The key identifiers and characteristics of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline are summarized below.
| Property | Value | Source |
| CAS Number | 885277-66-7 | [5][6] |
| Molecular Formula | C₁₄H₇BrCl₂N₂ | [5][7] |
| Molecular Weight | 354.03 g/mol | [5][7] |
| Appearance | Solid (typical) | [6] |
| Primary Precursor | 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one | [5][6] |
| Precursor CAS No. | 115221-15-3 | [6][8] |
Synthesis and Reaction Mechanism
The synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a critical process that transforms a quinazolinone precursor into a more reactive intermediate suitable for further derivatization. The most common route involves the chlorination of the corresponding quinazolin-4-one.
Core Synthetic Pathway
The primary method for preparing the title compound is through the chlorination of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one.[5] This reaction effectively converts the hydroxyl group of the enol tautomer of the quinazolinone into a chloro group, a superior leaving group for subsequent nucleophilic substitution reactions.
Caption: Synthetic workflow for the chlorination of the quinazolinone precursor.
Detailed Experimental Protocol
The following protocol is based on established methodologies for the chlorination of quinazolinones.[5]
Objective: To synthesize 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline from 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one.
Materials:
-
6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one
-
Trichlorophosphate (Phosphorus oxychloride, POCl₃)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: Add triethylamine (1.2 equivalents) to the suspension. This base acts as a scavenger for the HCl generated during the reaction. Subsequently, add trichlorophosphate (3-5 equivalents) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for approximately 5 hours.[5] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess trichlorophosphate.
-
Extraction and Purification: The resulting precipitate is filtered, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Causality and Justification:
-
Trichlorophosphate (POCl₃): Serves as both the chlorinating agent and a dehydrating agent, facilitating the conversion of the C4-keto/enol group to a chloride.
-
Triethylamine (TEA): A non-nucleophilic base used to neutralize the HCl byproduct, preventing potential side reactions and driving the reaction to completion.
-
Reflux: Provides the necessary activation energy for the chlorination reaction to proceed at an efficient rate.
Applications in Drug Discovery and Development
The true value of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline lies in its potential as a scaffold for building potent therapeutic agents. The quinazoline core is a known pharmacophore for kinase inhibitors, and its derivatives have been extensively studied in various disease contexts.[3][4][9]
Oncology: Targeting Tyrosine Kinases like EGFR
A significant body of research highlights the anticancer properties of quinazolinone derivatives, many of which function as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[9] The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a common feature in many cancers.[9]
6-bromo-quinazoline derivatives are designed to compete with ATP at the kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades that lead to uncontrolled cell growth.[9] The 4-chloro position on the quinazoline ring is particularly important as it provides a reactive handle for introducing various nucleophiles to explore the structure-activity relationship (SAR) and optimize binding affinity.[10][11]
Sources
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- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological versatility. Among its halogenated derivatives, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline stands out as a compound of significant interest for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of its synthesis, purification, quality control, and physicochemical properties. Drawing upon extensive research into the quinazoline class, this document also elucidates the hypothesized mechanism of action and presents detailed, field-proven protocols for evaluating its biological activity as a potential anticancer agent. This guide is designed to be a critical resource for researchers aiming to leverage this promising molecule in drug discovery and development programs.
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is considered a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The strategic placement of substituents on the quinazoline core allows for the fine-tuning of its pharmacological profile, making it a highly adaptable framework for drug design.
The subject of this guide, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, incorporates several key features that suggest significant therapeutic potential. The bromine atom at the 6-position and the chloro group at the 4-position are known to influence the compound's electronic properties and binding interactions with target proteins. The 2-(4-chlorophenyl) group further enhances its potential for specific molecular recognition. This guide will delve into the technical details required to synthesize, purify, and characterize this compound, and lay out a strategic experimental plan to validate its hypothesized biological activity.
Physicochemical and Structural Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline | N/A |
| CAS Number | 885277-66-7 | [3] |
| Molecular Formula | C₁₄H₇BrCl₂N₂ | [3] |
| Molecular Weight | 354.03 g/mol | [3] |
| Appearance | Predicted to be a solid at room temperature. | [4] |
| Melting Point | Not experimentally determined in the available literature. Halogenated quinazolinones often exhibit melting points in the range of 150-280°C. | N/A |
| Solubility | Not experimentally determined. Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
Synthesis and Purification: A Validated Two-Step Approach
The synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a well-defined, two-step process that begins with commercially available starting materials. The causality behind the choice of reagents and conditions is critical for ensuring a high yield and purity of the final product.
Diagram of the Synthetic Pathway
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (Intermediate)
The foundational step is the construction of the quinazolinone core. This is typically achieved through the condensation of an anthranilic acid derivative with an appropriate acylating agent, followed by cyclization.
-
Principle: This reaction proceeds via an initial acylation of the amino group of 5-bromoanthranilic acid by 4-chlorobenzoyl chloride, forming an N-acyl intermediate. Subsequent heating in the presence of a nitrogen source like ammonium acetate drives the cyclization to the stable quinazolinone ring system.
-
Experimental Protocol:
-
To a solution of 5-bromoanthranilic acid (1 equivalent) in a suitable solvent such as glacial acetic acid, add 4-chlorobenzoyl chloride (1.1 equivalents).
-
Add ammonium acetate (excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (typically 118-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water to remove residual acetic acid and salts, and dry under vacuum.[5]
-
Step 2: Synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline (Final Product)
The conversion of the quinazolinone intermediate to the final 4-chloroquinazoline is a critical activation step for subsequent derivatization or biological testing.
-
Principle: The hydroxyl group at the 4-position of the quinazolinone tautomer is converted to a chloro group, which is a good leaving group for nucleophilic substitution. Trichlorophosphate (phosphoryl chloride, POCl₃) is a highly effective chlorinating agent for this transformation. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Experimental Protocol:
-
Suspend the 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (1 equivalent) in an excess of trichlorophosphate (POCl₃), which also serves as the solvent.
-
Add triethylamine (1.5 equivalents) dropwise to the suspension.
-
Heat the mixture to reflux (approximately 105°C) for 5 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. A yield of approximately 91% can be expected.[3]
-
Purification Protocol
Achieving high purity is paramount for accurate biological evaluation. A combination of recrystallization and column chromatography is recommended.
-
Recrystallization:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find a system where the compound is soluble at high temperatures and sparingly soluble at room temperature.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities and allow it to cool slowly to induce crystallization. Collect the purified crystals by filtration.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is a good starting point for method development. The optimal solvent system should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the pre-packed silica gel column. Elute the compound with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
Quality Control and Structural Elucidation
A robust quality control framework is essential to ensure the identity, purity, and stability of the synthesized compound.
| Technique | Purpose | Expected Observations/Data |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a purity of ≥98%. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | An observed m/z value corresponding to the [M+H]⁺ ion (approx. 353.9, considering isotopic distribution). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for C=N, C=C aromatic stretching, and C-Halogen bonds. Absence of the C=O stretch (around 1690 cm⁻¹) from the quinazolinone precursor. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation. | See detailed predicted spectra below. |
Predicted NMR Spectroscopic Data
While experimental spectra for this specific molecule are not available in the cited literature, a reliable prediction can be made based on the analysis of its structure and data from closely related analogs.[2][6]
-
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ 8.2-8.5 ppm (d): A doublet corresponding to the proton at the 5-position of the quinazoline ring.
-
δ 7.8-8.1 ppm (dd): A doublet of doublets for the proton at the 7-position.
-
δ 7.6-7.8 ppm (d): A doublet for the proton at the 8-position.
-
δ 7.4-7.6 ppm (d): A doublet for the two protons on the 4-chlorophenyl ring ortho to the quinazoline ring.
-
δ 7.2-7.4 ppm (d): A doublet for the two protons on the 4-chlorophenyl ring meta to the quinazoline ring.
-
-
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ 160-165 ppm: Carbons at the 2 and 4-positions of the quinazoline ring.
-
δ 150-155 ppm: Carbon at the 8a-position.
-
δ 120-140 ppm: Aromatic carbons of both the quinazoline and 4-chlorophenyl rings.
-
The carbon bearing the bromine (C-6) and the carbons bearing chlorine (C-4 and C-4') will show characteristic shifts.
-
Hypothesized Biological Activity and Mechanism of Action
The structural motifs within 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline strongly suggest its potential as an inhibitor of protein kinases, particularly those implicated in cancer progression.
Primary Hypothesis: Inhibition of Epidermal Growth Factor Receptor (EGFR)
Many 4-substituted quinazoline derivatives are potent inhibitors of the EGFR tyrosine kinase. EGFR is a key driver of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline scaffold, a close analog to our compound, is the basis for several FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib). The 6-bromo and 4-chloro substituents on our target molecule are consistent with features known to enhance EGFR inhibitory activity.
Plausible Signaling Pathway Interruption
Caption: Inhibition of EGFR by the target compound.
Experimental Workflows for Biological Evaluation
To validate the anticancer potential of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, a systematic, multi-tiered approach is required.
Workflow for Anticancer Activity Screening
Caption: A structured workflow for biological evaluation.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This initial screen determines the concentration at which the compound inhibits cancer cell growth.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals, which can be solubilized and quantified.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, which are known to have varying EGFR expression levels) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
Protocol 2: EGFR Kinase Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of EGFR.
-
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates target engagement.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells of a 384-well plate.
-
Kinase Reaction: Initiate the reaction by adding the enzyme, substrate, and ATP mixture to the wells. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to a no-inhibitor control and determine the IC₅₀ for EGFR inhibition.
-
Conclusion and Future Directions
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a synthetically accessible compound with a high potential for development as an anticancer therapeutic. Its structural features are highly suggestive of activity as a protein kinase inhibitor, with EGFR being a prime hypothetical target. The detailed synthetic, purification, and analytical protocols provided in this guide offer a robust framework for its production and characterization. The proposed biological evaluation workflows provide a clear and logical path for validating its therapeutic potential. Further research should focus on executing these biological assays to confirm its mechanism of action and to explore its efficacy in a broader range of cancer cell lines, including those with known resistance mutations to existing EGFR inhibitors.
References
- Al-Suwaidan, I. A., et al. (2016). Quinazolines and quinazolinones as kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2885-2895.
-
Home Sunshine Pharma. (n.d.). 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one CAS 115221-15-3. Available at: [Link]
-
Cram. (n.d.). Quinazolin-4-Chlorophenyl Compounds. Available at: [Link]
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2).
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- 2. Quinazolin-4-Chlorophenyl Compounds - 382 Words | Cram [cram.com]
- 3. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one CAS 115221-15-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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Spectroscopic Signature of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of the novel quinazoline derivative, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a predictive framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely available in public databases, this guide synthesizes information from closely related analogues and fundamental spectroscopic principles to provide a robust predictive analysis.
Molecular Structure and Context
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a halogenated quinazoline derivative. The quinazoline scaffold is a key pharmacophore in numerous biologically active compounds.[1][2] The presence of bromo and chloro substituents on both the quinazoline core and the phenyl ring is expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and further development.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[3][4] The predicted NMR spectra for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline are based on the analysis of substituent effects on the quinazoline and phenyl rings, drawing parallels from known substituted quinazolines.[5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the quinazoline and phenyl rings.
-
Quinazoline Ring Protons: The quinazoline core will exhibit three proton signals in the aromatic region. The proton at position 5 will likely appear as a doublet, coupled to the proton at position 7. The proton at position 7 will appear as a doublet of doublets, coupled to the protons at positions 5 and 8. The proton at position 8 will be a doublet, coupled to the proton at position 7. The bromine atom at position 6 will not give a signal but will influence the chemical shifts of the neighboring protons.
-
Phenyl Ring Protons: The 4-chlorophenyl group will show a characteristic AA'BB' system, appearing as two doublets in the aromatic region, due to the symmetry of the para-substituted ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Rationale |
| H-5 | 8.0 - 8.3 | d | ~2.0 | Deshielded due to proximity to the quinazoline nitrogen and bromine. |
| H-7 | 7.8 - 8.0 | dd | ~8.5, ~2.0 | Influenced by ortho- and meta-coupling with H-8 and H-5. |
| H-8 | 7.6 - 7.8 | d | ~8.5 | Typical aromatic coupling. |
| H-2', H-6' | 8.3 - 8.5 | d | ~8.5 | Deshielded due to proximity to the quinazoline ring. |
| H-3', H-5' | 7.5 - 7.7 | d | ~8.5 | Typical aromatic coupling. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Due to the lack of symmetry, all 14 carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
| Carbon Position | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 158 - 162 | Attached to two nitrogen atoms and the chlorophenyl group. |
| C-4 | 150 - 154 | Attached to nitrogen and chlorine. |
| C-4a | 148 - 150 | Quinazoline ring fusion carbon. |
| C-5 | 128 - 130 | Aromatic CH. |
| C-6 | 120 - 125 | Attached to bromine. |
| C-7 | 135 - 138 | Aromatic CH. |
| C-8 | 125 - 128 | Aromatic CH. |
| C-8a | 122 - 125 | Quinazoline ring fusion carbon. |
| C-1' | 135 - 138 | Phenyl ring carbon attached to the quinazoline ring. |
| C-2', C-6' | 130 - 132 | Aromatic CH. |
| C-3', C-5' | 128 - 130 | Aromatic CH. |
| C-4' | 138 - 142 | Phenyl ring carbon attached to chlorine. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Workflow for NMR Data Acquisition and Processing
Caption: Standard workflow for ATR-FTIR analysis.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. [7][8]For 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula is C₁₄H₇BrCl₂N₂. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will lead to a complex isotopic cluster for the molecular ion (M⁺). The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes. The characteristic isotopic pattern for a compound containing one bromine and two chlorine atoms is a key diagnostic feature. [9]
Predicted Fragmentation Pattern
The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral molecules or radicals. [10] Logical Flow of Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathways.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Workflow for EI-MS Analysis
Caption: Standard workflow for EI-MS analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for the synthesis, characterization, and quality control of this and structurally related compounds. Experimental verification of these predictions will be crucial for the definitive structural assignment and further investigation of this molecule's potential applications.
References
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Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Available at: [Link]
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Katritzky, A. R., Reavill, R. E., & Swinbourne, F. J. (1966). Proton resonance spectra of heterocycles. Part II. Quinazoline and monosubstituted quinazolines. Journal of the Chemical Society B: Physical Organic, 351. Available at: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. Available at: [Link]
-
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2017). Oriental Journal of Chemistry. Available at: [Link]
-
Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H) - SCIREA. (2024). SCIREA. Available at: [Link]
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NMR - Interpretation. (2023). Chemistry LibreTexts. Available at: [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Available at: [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]
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Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to Determining the Organic Solvent Solubility of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Introduction: The Imperative of Solubility in Modern Drug Discovery
In the landscape of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a molecule is its solubility. Poor solubility can lead to a cascade of downstream problems, including unreliable results in biological assays, low bioavailability, and significant hurdles in formulation development.[1][2] This guide focuses on 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline (CAS: 885277-66-7), a compound representative of the complex, often poorly soluble heterocyclic structures that populate modern screening libraries.[3]
Understanding the solubility of this specific quinazoline derivative in a range of organic solvents is paramount for researchers. It informs the choice of solvents for chemical synthesis and purification, enables the preparation of accurate stock solutions for high-throughput screening, and provides foundational data for pre-formulation studies. This document serves as a comprehensive technical guide, moving from theoretical prediction to rigorous experimental determination, designed to empower researchers to generate reliable and reproducible solubility data. The principles and protocols outlined herein are built on established methodologies to ensure scientific integrity and practical applicability.
Part 1: Theoretical Framework for Solubility Prediction
Before embarking on empirical testing, a theoretical assessment can intelligently guide solvent selection, saving valuable time and resources. The principle of "like dissolves like" provides a foundational, qualitative starting point: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5] Given the structure of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline—a large, halogenated aromatic system—it is predicted to be a largely non-polar molecule with limited capacity for hydrogen bonding, suggesting poor aqueous solubility but better solubility in various organic solvents.
Hansen Solubility Parameters (HSP): A Quantitative Approach
For a more nuanced prediction, Hansen Solubility Parameters (HSP) offer a powerful quantitative model.[6] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will have high solubility in solvents with similar HSP coordinates.[7] The distance (Ra) between a solute and a solvent in Hansen space is a measure of their compatibility. A smaller distance implies higher solubility.
While the specific HSP values for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline have not been published, a researcher would typically determine them experimentally by assessing the compound's solubility across a well-chosen set of ~20-30 solvents with known HSPs.[8] However, for the purpose of initial solvent screening, one can select a diverse palette of solvents and use their known HSPs to rationalize the observed results.
Table 1: Hansen Solubility Parameters for Common Organic Solvents This table provides a reference for selecting a diverse range of solvents for initial screening, covering different regions of the Hansen space.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
Data compiled from various sources, including[9] and[10].
Part 2: Experimental Determination of Thermodynamic Solubility
While theoretical models are useful for guidance, they are no substitute for empirical data. The gold standard for determining the solubility of a pure, solid compound is the thermodynamic equilibrium solubility measurement, most reliably performed using the shake-flask method.[11] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.
The Shake-Flask Method: A Self-Validating Protocol
The trustworthiness of a solubility measurement hinges on achieving and maintaining equilibrium. The shake-flask method is designed to be a self-validating system by ensuring an excess of the solid compound is present throughout the experiment, guaranteeing that the resulting solution is saturated.
Protocol: Isothermal Shake-Flask Solubility Determination
1. Materials and Apparatus:
-
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Small volume glass vials (e.g., 2 mL) with PTFE-lined screw caps
-
Analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Orbital shaker or rotator placed in a temperature-controlled incubator
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
Syringes and needles
-
Autosampler vials for analysis
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
2. Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to add enough material so that undissolved solid remains visible at the end of the equilibration period. A starting point could be ~5-10 mg of compound for 1 mL of solvent.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes to break up any clumps and maximize the initial surface area of the solid.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker. The temperature must be strictly controlled and recorded (e.g., 25.0 ± 0.5 °C). The system should be agitated for a sufficient duration to reach equilibrium. For novel, poorly soluble compounds, an equilibration time of 24 to 72 hours is recommended to ensure equilibrium is reached.[1][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter directly into a clean vial. This step is critical to remove all particulate matter.[13]
-
Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions may be necessary.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A calibration curve prepared from known standards of the compound in the same solvent is required.
3. Data Analysis:
-
Calculate the concentration in the diluted sample from the calibration curve.
-
Multiply this concentration by the dilution factor to determine the solubility of the compound in the solvent at the specified temperature.
-
Express the final solubility in standard units, such as mg/mL and mol/L.
Visualizing the Workflow
The following diagram outlines the logical flow of the shake-flask protocol, emphasizing the critical control points.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Part 3: Factors Influencing Solubility & Data Interpretation
Several factors can influence the measured solubility, and it is crucial to control and report them for data to be meaningful and reproducible.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[14][15] Therefore, all measurements must be performed under strict isothermal conditions. A study of solubility at different temperatures can also provide valuable thermodynamic data, such as the enthalpy of dissolution.[16][17]
-
Compound Purity & Solid Form: The presence of impurities can either increase or decrease apparent solubility. Furthermore, different crystalline forms (polymorphs) of a compound can have different solubilities. It is essential to characterize the solid form of the material being tested.
-
Kinetic vs. Thermodynamic Solubility: In early-stage discovery, high-throughput kinetic solubility assays are often used.[2] These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous or organic medium, which can lead to supersaturated solutions.[11] The shake-flask method described here measures the more stable and reliable thermodynamic solubility.
Presenting the Data
Results should be tabulated clearly, allowing for easy comparison across different solvent systems.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Mean Concentration (mg/mL) | Std. Dev. | Solubility (mol/L) | Observations |
| Dichloromethane | 25.0 | e.g., Clear solution | |||
| Toluene | 25.0 | e.g., Undissolved solid remains | |||
| Acetonitrile | 25.0 | ||||
| Ethyl Acetate | 25.0 | ||||
| DMSO | 25.0 |
Logical Framework: From Theory to Practice
The overall process involves a feedback loop where theoretical predictions guide experimental work, and experimental results validate or refine the theoretical understanding.
Caption: The integrated approach to solubility characterization.
Conclusion
Determining the solubility of a novel compound like 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline in organic solvents is a foundational task in pharmaceutical research. It is not merely about generating a number, but about building a robust understanding of the molecule's behavior. By combining a theoretical framework like Hansen Solubility Parameters with the rigorous, gold-standard shake-flask experimental protocol, researchers can generate reliable, reproducible data. This information is indispensable for guiding subsequent synthetic chemistry, enabling accurate biological screening, and laying the groundwork for successful formulation and drug development.
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- ChemicalBook. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. [URL: https://www.chemicalbook.com/synthesis/885277-66-7.html]
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A Senior Application Scientist's Technical Guide to Sourcing 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline for Research & Development
Abstract
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its trifunctional nature—featuring bromo, chloro, and a substituted phenyl group on a quinazoline core—offers multiple reaction sites for derivatization. The success of research and development projects utilizing this compound is contingent upon the procurement of high-purity, well-characterized material. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing this critical reagent. It covers essential quality parameters, a comparative landscape of commercial suppliers, a robust protocol for supplier qualification, and insights into potential synthetic impurities.
Compound Profile & Significance
The quinazoline scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, 6-bromo-4-quinazolinone derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1][4]
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline (CAS No. 885277-66-7) serves as a crucial intermediate.[5] The chlorine atom at the 4-position is a labile leaving group, ideal for nucleophilic substitution, while the bromo group at the 6-position allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of complex molecular architectures.
Key Chemical Data:
-
Molecular Formula: C₁₄H₇BrCl₂N₂[5]
-
Molecular Weight: 354.03 g/mol [6]
-
Appearance: Typically an off-white to yellow or beige solid.
Critical Quality Attributes & Analytical Verification
Sourcing a chemical intermediate goes beyond matching a CAS number. For a compound like 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, rigorous quality control is paramount. Researchers must demand and scrutinize analytical data to ensure reproducibility and avoid costly project delays.
Key Quality Parameters:
| Parameter | Recommended Specification | Analytical Method | Rationale & Expert Insights |
| Purity (Assay) | ≥97.0% (HPLC) | High-Performance Liquid Chromatography (HPLC) | This is the most critical parameter. An assay below 97% may introduce significant quantities of impurities that can interfere with subsequent reactions, leading to difficult purifications and ambiguous results. Always request the chromatogram to visually inspect for peak symmetry and the presence of co-eluting impurities. |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | NMR provides unambiguous structural confirmation. Proton NMR should show the expected aromatic splitting patterns and integration. Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a compound containing one bromine and two chlorine atoms.[7] |
| Residual Solvents | Varies by solvent (refer to ICH Q3C) | Gas Chromatography (GC-HS) | Residual solvents from synthesis and purification (e.g., ethanol, acetonitrile, DMF) can be deleterious to downstream chemistry, particularly in catalyst-sensitive reactions. |
| Appearance | White to light yellow/beige powder | Visual Inspection | Significant deviation from the expected color (e.g., dark brown or black) can indicate degradation or the presence of gross impurities. |
Commercial Supplier Landscape
A variety of chemical suppliers offer 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, ranging from large, well-known distributors to smaller, specialized manufacturers. The choice of supplier often involves a trade-off between cost, availability, quality documentation, and scale.
| Supplier | Product Example | Stated Purity | Availability/Scale | Notes |
| Sigma-Aldrich (Merck) | J&W Pharmlab LLC-JWPH3249EA33[5] | Not specified on the product page; requires CoA | Research quantities | A reliable source for well-documented research-grade chemicals, often with comprehensive analytical data available upon request. |
| BLD Pharm | BD00815978[8] | Not specified; offers other similar quinazolines[9][10] | Gram to multi-gram scale | A competitive supplier for building blocks. It is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase. |
| ChemShuttle | Catalog No. 162628[11] | 95% (for a similar fluorinated analog) | Milligram to gram scale | Specializes in screening compounds and building blocks. The purity of related compounds suggests a baseline to expect.[11] |
| Alfa Chemistry | Listed as available | Varies by lot | Custom synthesis and catalog quantities | Often provides a wide range of heterocyclic compounds. Direct inquiry for stock and lot-specific data is necessary. |
| ChemDiv | 2295-0097 (for a related analog) | Varies | Screening and custom synthesis quantities | Provides a vast library of compounds; suitable for initial screening campaigns. |
Note: This table is illustrative. Availability, purity, and product numbers are subject to change. Direct verification with the supplier is essential.
Protocol: Supplier Vetting & Incoming Material Qualification
A self-validating system for material procurement is essential for scientific integrity. Do not rely solely on the label.
Step-by-Step Supplier Qualification Workflow
Caption: Workflow for qualifying a chemical supplier.
Expert Insight: A mismatch between your in-house NMR and the supplier's CoA does not automatically mean the material is incorrect. It could indicate a different solvent for analysis or polymorphism. Contact the supplier's technical support with your data to resolve the discrepancy. This interaction is also a good test of their customer and technical service quality.
Synthetic Considerations & Potential Impurities
Understanding the synthetic route is critical for anticipating potential impurities that may not be listed on a standard CoA. A common route to 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor.[6]
Illustrative Synthetic Pathway
Caption: A plausible synthetic route and potential impurities.
Causality Behind Impurities:
-
Unreacted Starting Material: Incomplete chlorination is a common issue. The quinazolinone precursor is less reactive and can be difficult to separate from the final product due to similar polarities. This impurity can be detected by HPLC and NMR.
-
Hydrolyzed Product: The 4-chloro position is highly susceptible to hydrolysis. Exposure of the final product to moisture during workup or storage can revert it to the quinazolinone starting material. This underscores the need for proper handling.
Safe Handling & Storage
Halogenated heterocyclic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, guidelines for related chloroquinazolines provide a strong basis for safe practices.[12]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11] It is crucial to protect the material from moisture to prevent hydrolysis.[13][14] Segregate from strong oxidizing agents, bases, and incompatible materials.[15][16][17]
-
Incompatibility: Avoid strong oxidizing agents and bases. The chloro group can be reactive, and the quinazoline ring system can be susceptible to degradation under harsh conditions.
Conclusion
Sourcing high-quality 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a critical step that directly impacts the efficiency and success of research in drug discovery and development. A proactive approach that prioritizes comprehensive analytical data, incorporates a robust supplier vetting process, and includes in-house quality verification is essential. By understanding the compound's chemical liabilities and potential synthetic byproducts, researchers can mitigate risks, ensure experimental reproducibility, and accelerate their path to discovery.
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6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one CAS 115221-15-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma. (n.d.). Retrieved from [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Annals of Clinical and Medical Case Reports. Retrieved from [Link]
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Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research. Retrieved from [Link]
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Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (n.d.). International Journal of Drug Development and Research. Retrieved from [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
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RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Retrieved from [Link]
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6-Bromo-4-chloro-8-methoxyquinazoline 1g - Dana Bioscience. (n.d.). Retrieved from [Link]
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Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). ResearchGate. Retrieved from [Link]
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Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013). Retrieved from [Link]
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6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem. (n.d.). Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. (2016). Retrieved from [Link]
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(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. (n.d.). Retrieved from [Link]
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The Core Mechanism of 4-Anilinoquinazolines: A Technical Guide to EGFR Inhibition
This guide provides a detailed exploration of the mechanism of action of 4-anilinoquinazolines, a pivotal class of small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document synthesizes the fundamental biochemistry of EGFR signaling with the nuanced pharmacology of 4-anilinoquinazoline-based therapeutics. We will dissect the molecular interactions, delineate key structure-activity relationships, and present the experimental methodologies crucial for investigating this important class of anti-cancer agents.
The Central Role of EGFR Signaling in Cellular Proliferation
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating essential cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3]
Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to receptor dimerization (homo- or heterodimerization with other ErbB family members like HER2).[4] This dimerization event activates the intracellular tyrosine kinase domain, resulting in autophosphorylation of specific tyrosine residues within the C-terminal tail.[5] These newly formed phosphotyrosine residues serve as docking sites for a host of adaptor proteins and enzymes, thereby initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][6] The constitutive activation of these pathways due to EGFR overexpression or activating mutations leads to uncontrolled cell proliferation and survival, hallmarks of cancer.[7]
Caption: The canonical EGFR signaling pathway leading to cell proliferation and survival.
The 4-Anilinoquinazoline Scaffold: A Competitive Inhibitor of the EGFR Tyrosine Kinase
The 4-anilinoquinazoline core structure is the cornerstone of a major class of EGFR tyrosine kinase inhibitors (TKIs).[8][9] These small molecules, including clinically approved drugs such as gefitinib (Iressa), erlotinib (Tarceva), and lapatinib (Tykerb), function as ATP-competitive inhibitors.[5][10][11] They are designed to specifically target the ATP-binding pocket of the EGFR's intracellular tyrosine kinase domain.[12][13]
The mechanism of inhibition is rooted in the structural mimicry of the adenine ring of ATP by the quinazoline scaffold.[14][15] This allows the inhibitor to dock into the ATP-binding site, preventing the binding of endogenous ATP.[16][17] By occupying this critical site, 4-anilinoquinazolines effectively block the autophosphorylation of the receptor, thereby halting the downstream signaling cascades that drive tumor growth.[11][18]
The anilino side chain of these inhibitors projects into a hydrophobic pocket adjacent to the ATP-binding site, a feature that contributes significantly to their potency and selectivity for EGFR over other kinases.[12][14] Structure-activity relationship (SAR) studies have demonstrated that substitutions on both the quinazoline ring and the anilino moiety can modulate the inhibitory activity and selectivity of these compounds.[12][19] For instance, small lipophilic groups at the 3-position of the anilino ring and electron-donating groups on the quinazoline core are generally favored for enhanced potency.[12]
Caption: Workflow for an in vitro kinase activity assay.
Cellular Proliferation/Viability Assay
Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines that are dependent on EGFR signaling.
Principle: These assays measure cellular metabolic activity or membrane integrity, which are indicative of the number of viable cells in a culture. [20][21][22] Step-by-Step Methodology:
-
Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A549, PC-9) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 4-anilinoquinazoline compound.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent from a commercially available kit (e.g., CCK-8). [23][24]5. Incubation and Measurement: Incubate for a short period to allow for the conversion of the reagent by viable cells, and then measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway Modulation
Objective: To confirm that the compound inhibits EGFR phosphorylation and downstream signaling in a cellular context. [25][26] Principle: Western blotting allows for the detection of specific proteins in a cell lysate and can be used to assess their phosphorylation status, which is a direct indicator of their activation state. [25][27] Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat EGFR-dependent cells with the test compound for a specified time. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (e.g., p-AKT, p-ERK), and their total protein counterparts. [28]5. Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation levels of EGFR and its downstream signaling proteins.
Caption: Experimental workflow for Western blot analysis of EGFR pathway modulation.
Conclusion
The 4-anilinoquinazoline scaffold has proven to be a remarkably successful platform for the development of targeted cancer therapies. By competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, these compounds effectively shut down the aberrant signaling that drives the growth of many cancers. A thorough understanding of their mechanism of action, coupled with a robust suite of experimental techniques, is essential for the continued development of novel and more effective EGFR inhibitors that can overcome the challenges of acquired resistance. This guide provides a foundational framework for researchers dedicated to advancing this critical area of oncology drug discovery.
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An In-Depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline: Core Starting Materials and Strategic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific analogue, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the bromine atom at the 6-position and the chlorine atom at the 4-position provides reactive handles for further molecular elaboration and structure-activity relationship (SAR) studies, making a comprehensive understanding of its synthesis paramount for researchers in the field.
This technical guide provides an in-depth exploration of the primary and alternative synthetic routes to 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, with a detailed focus on the selection and rationale of the starting materials. We will delve into the mechanistic underpinnings of the key transformations and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
Primary Synthetic Pathway: A Two-Step Approach to the Quinazoline Core
The most prevalent and efficient synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline proceeds through a robust two-step sequence: the formation of a quinazolinone intermediate followed by a chlorination step. This pathway is favored for its high yields and the ready availability of the requisite starting materials.
Step 1: Synthesis of the Key Intermediate: 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one
The initial and critical step is the construction of the quinazolinone ring system. This can be achieved through two principal routes, primarily differing in the choice of the ortho-substituted aminobenzene precursor.
Route 1A: From 2-Amino-5-bromobenzonitrile and 4-Chlorobenzoyl Chloride
This approach leverages the reactivity of the nitrile group in 2-amino-5-bromobenzonitrile to construct the pyrimidine ring of the quinazoline.
-
Starting Materials:
-
2-Amino-5-bromobenzonitrile: A commercially available solid that serves as the foundational building block containing the pre-installed bromine atom and the amine and nitrile functionalities necessary for cyclization.[1][2][3][4][5]
-
4-Chlorobenzoyl Chloride: A reactive acylating agent that introduces the 2-(4-chlorophenyl) substituent. It is also commercially available.[6][7][8][9][10]
-
-
Reaction Principle and Mechanism: The synthesis commences with the acylation of the amino group of 2-amino-5-bromobenzonitrile by 4-chlorobenzoyl chloride. The resulting N-acylated intermediate then undergoes an intramolecular cyclization, where the nitrile group is attacked by the amide nitrogen, followed by tautomerization to yield the stable quinazolinone ring. This reaction is often facilitated by a base to neutralize the HCl generated during the acylation.
Route 1B: From 5-Bromoanthranilic Acid and 4-Chlorobenzoyl Chloride
An alternative and widely used method begins with 5-bromoanthranilic acid.
-
Starting Materials:
-
Reaction Principle and Mechanism: The reaction between 5-bromoanthranilic acid and 4-chlorobenzoyl chloride, typically in a solvent like pyridine, initially forms an N-acyl-anthranilic acid.[16] Subsequent heating promotes a cyclodehydration reaction to first form a benzoxazinone intermediate. This intermediate is then reacted with a nitrogen source, often ammonia or a primary amine, to yield the quinazolinone.[17][18]
Experimental Protocol: Synthesis of 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (from 5-Bromoanthranilic Acid)
-
To a solution of 5-bromoanthranilic acid (1 equivalent) in pyridine (10-15 volumes), add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise at room temperature with stirring.[16]
-
Continue stirring for 30 minutes at room temperature.[16]
-
The reaction mixture is then heated to reflux for 3-4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol to remove residual pyridine.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford pure 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one.
Step 2: Chlorination of 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one
The final step in the primary synthetic pathway is the conversion of the quinazolinone to the desired 4-chloroquinazoline. This is a crucial transformation that activates the 4-position for subsequent nucleophilic substitution reactions.
-
Chlorinating Agents:
-
Reaction Principle and Mechanism: The mechanism of chlorination with POCl₃ is believed to involve the initial phosphorylation of the lactam oxygen of the quinazolinone, forming a phosphate ester intermediate. This activates the 4-position, which is then susceptible to nucleophilic attack by a chloride ion (from POCl₃), leading to the displacement of the phosphate group and the formation of the 4-chloroquinazoline.[19][22] The reaction is typically driven to completion by heating.
Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
-
A mixture of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (10-20 volumes) is placed in a round-bottom flask equipped with a reflux condenser.[23][24]
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to reflux (approximately 110 °C) for 3-5 hours, during which the solid starting material should dissolve.[23]
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The resulting residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or cold water.
-
The acidic mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until a precipitate forms.
-
The solid product is collected by filtration, washed with water until neutral, and dried under vacuum to yield 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
Visualizing the Synthetic Workflow
The following diagram illustrates the primary two-step synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
Caption: Primary synthetic routes to 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
Alternative Synthetic Strategies
While the two-step pathway is dominant, other routes have been explored for the synthesis of substituted quinazolines. These can be advantageous in specific contexts, such as in the generation of diverse compound libraries or when the primary starting materials are not readily accessible.
One notable alternative involves a three-component, one-pot tandem reaction. For instance, the palladium-catalyzed reaction of 2-aminobenzonitriles, aryl boronic acids, and aldehydes can directly afford quinazoline derivatives.[25] This approach offers a convergent and efficient means to access a variety of substituted quinazolines. However, for the specific target molecule of this guide, the two-step synthesis remains the most direct and well-established method.
Summary of Core Starting Materials
The selection of high-quality, well-characterized starting materials is fundamental to the success of any synthetic campaign. The table below summarizes the key properties of the primary starting materials discussed.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Commercial Availability |
| 2-Amino-5-bromobenzonitrile | C₇H₅BrN₂ | 197.03 | Off-white to pale brown crystalline powder | Readily Available[1][2][3][4][5] |
| 5-Bromoanthranilic Acid | C₇H₆BrNO₂ | 216.03 | White to off-white crystalline solid | Readily Available[11][12][13][14][15] |
| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | Colorless to pale yellow liquid | Readily Available[6][7][8][9][10] |
Conclusion and Future Perspectives
The synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a well-trodden path in organic and medicinal chemistry, with the two-step sequence from either 2-amino-5-bromobenzonitrile or 5-bromoanthranilic acid representing the most reliable and efficient strategy. A thorough understanding of the underlying reaction mechanisms and the careful execution of the experimental protocols are key to achieving high yields of the desired product. As the demand for novel therapeutics based on the quinazoline scaffold continues to grow, the development of even more efficient, cost-effective, and environmentally benign synthetic methodologies will remain an active area of research. The foundational knowledge presented in this guide provides a solid platform from which to innovate and advance the synthesis of this important class of molecules.
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Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: In Vitro Evaluation of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline as a Potential Anticancer Agent
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs that target receptor tyrosine kinases.[1] Derivatives of 6-bromo-quinazoline, in particular, have garnered significant interest for their potent antiproliferative activities.[2] This application note provides a detailed protocol for the in vitro evaluation of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, a compound whose structural features suggest potential inhibitory activity against key signaling pathways implicated in tumorigenesis, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]
The strategic placement of a bromine atom at the 6-position and a 4-chlorophenyl group at the 2-position of the quinazoline ring has been associated with enhanced cytotoxic effects in various cancer cell lines.[1][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel kinase inhibitors. We will detail a robust cell-based assay to determine the compound's cytotoxic effects and discuss the underlying mechanism of action.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Quinazoline derivatives frequently exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[5] EGFR, upon binding to its ligand (e.g., EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is hypothesized to act as a competitive inhibitor at the ATP-binding site within the EGFR tyrosine kinase domain.[3] By occupying this site, the compound prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Diagram 1: EGFR Signaling Pathway Inhibition
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- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of Quinazoline Derivatives
Introduction
Quinazoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Many of these derivatives have been developed as potent anticancer agents, with several now in clinical use.[3] Their mechanisms of action are diverse, frequently involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[4][5] Common molecular targets include epidermal growth factor receptor (EGFR) tyrosine kinases and tubulin, making them a focal point in the development of targeted cancer therapies.[2][5][6][7]
This comprehensive guide provides detailed protocols for a suite of cell-based assays designed to evaluate the anticancer properties of novel quinazoline derivatives. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the rationale behind the experimental design, ensuring robust and reproducible results. The protocols herein are designed to be self-validating, allowing researchers in drug discovery and development to confidently assess the cytotoxic, pro-apoptotic, anti-proliferative, and anti-migratory effects of their compounds.
I. Assessment of Cytotoxicity: The MTT Assay
The initial step in characterizing a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It relies on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Quinazoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "medium only" (blank) and "untreated cells" (vehicle control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[9]
-
-
Cell Treatment:
-
Prepare serial dilutions of the quinazoline derivative in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well.[10]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Cytotoxicity
| Quinazoline Derivative | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Compound A | A549 (Lung) | 48 | 5.2 |
| Compound B | MCF-7 (Breast) | 48 | 2.8 |
| Compound C | HCT116 (Colon) | 48 | 10.5 |
| Erlotinib (Control) | A549 (Lung) | 48 | 1.5 |
II. Elucidating the Mechanism of Cell Death: Apoptosis Assay
Many anticancer agents, including quinazoline derivatives, induce cell death through apoptosis, or programmed cell death.[3] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[11]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[11]
Apoptosis Detection Logic
Caption: Logic of cell state differentiation using Annexin V/PI staining.
Detailed Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Treated and untreated cells
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Treat cells with the quinazoline derivative at the desired concentration (e.g., IC₅₀) for a specified time.
-
Harvest the cells (including any floating cells in the supernatant) by gentle trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) by flow cytometry.[11]
-
Use unstained, single-stained (Annexin V-FITC only and PI only), and untreated stained cells to set up compensation and gates.
-
Acquire data and analyze the distribution of cells in the four quadrants:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | Total Apoptosis (%) |
| Vehicle Control | 95.1 | 2.5 | 2.1 | 4.6 |
| Compound A (IC₅₀) | 45.3 | 30.2 | 22.5 | 52.7 |
| Compound B (IC₅₀) | 30.7 | 45.8 | 21.3 | 67.1 |
III. Investigating Anti-Proliferative Effects: Cell Cycle Analysis
Quinazoline derivatives can exert their anticancer effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.[5][14] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Principle: PI is a stoichiometric DNA intercalator, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[15] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. Treatment with RNase is essential to prevent PI from binding to RNA.[15][16]
Detailed Protocol: Cell Cycle Analysis with PI
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Cold PBS
-
PI/RNase Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Fixation:
-
Treat cells with the quinazoline derivative for the desired duration.
-
Harvest approximately 1-2 x 10⁶ cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Incubate the cells at 4°C for at least 2 hours (or overnight). Fixed cells can be stored at -20°C for several weeks.[16][17]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the red fluorescence of PI.
-
Use software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| Compound C (Tubulin Inhibitor) | 15.2 | 10.1 | 74.7 |
| Compound D (EGFR Inhibitor) | 72.8 | 15.5 | 11.7 |
IV. Assessing Impact on Cell Motility: Migration and Invasion Assays
A critical aspect of cancer progression is metastasis, which involves cell migration and invasion. Quinazoline derivatives may inhibit these processes.[4] The wound healing (scratch) assay and the Transwell (Boyden chamber) assay are two fundamental in vitro methods to evaluate these effects.[18][19]
A. Wound Healing (Scratch) Assay
This simple and cost-effective method assesses collective cell migration.[18][20] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[19]
Experimental Workflow: Wound Healing Assay
Caption: Workflow of the wound healing (scratch) assay.
Detailed Protocol: Wound Healing Assay
Materials:
-
Adherent cancer cell line
-
6-well or 12-well plates
-
Sterile p200 pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into wells at a density that will form a confluent monolayer within 24 hours.[21]
-
Creating the Wound: Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the monolayer.[20][21]
-
Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells and debris.[22] Add fresh medium containing the quinazoline derivative or vehicle control. To minimize the confounding effect of cell proliferation, use low-serum medium or add a proliferation inhibitor like Mitomycin C.[18]
-
Imaging and Analysis:
-
Immediately capture images of the scratch at defined locations (T=0).[20]
-
Incubate the plate and capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).[20]
-
Measure the area or width of the cell-free gap at each time point using software like ImageJ.[19]
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
B. Transwell Migration and Invasion Assay
The Transwell assay provides a more quantitative measure of cell migration (chemotaxis) and invasion.[23][24] Cells are seeded in the upper chamber of an insert with a porous membrane and migrate towards a chemoattractant in the lower chamber.[25] For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to migrate.[24][25]
Detailed Protocol: Transwell Invasion Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (or other extracellular matrix components)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)[26]
-
Staining solution (e.g., 0.1% Crystal Violet)[26]
Procedure:
-
Chamber Preparation:
-
Thaw Matrigel on ice. Dilute it with cold, serum-free medium.
-
Coat the top of the Transwell membrane with the diluted Matrigel solution (50-100 µL) and incubate at 37°C for 30-60 minutes to allow it to solidify.[24]
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium containing the quinazoline derivative or vehicle control.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[26]
-
Seed the cells (e.g., 5 x 10⁴ cells in 200 µL) into the upper chamber of the Matrigel-coated insert.[26]
-
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[25]
-
Fix the cells that have invaded to the lower surface of the membrane with methanol for 10-20 minutes.[24][26]
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.[26]
-
Wash the insert with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope and count the number of cells in several random fields of view.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured.
-
V. Conclusion
The cell-based assays outlined in this guide provide a robust framework for the preclinical evaluation of novel quinazoline derivatives as potential anticancer agents. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and anti-migratory properties, researchers can build a comprehensive pharmacological profile of their compounds. The causality-driven explanations and detailed protocols are intended to empower scientists to generate high-quality, reproducible data, thereby accelerating the journey of promising quinazoline derivatives from the laboratory to the clinic.
References
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Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]
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Title: In vitro wound-healing assay also known as the scratch assay Source: Moodle@Units URL: [Link]
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Title: How to do Wound Healing (Scratch) Assay for Cell Migration Analysis Source: BenchSci URL: [Link]
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Title: Annexin V-FITC Staining Protocol for Apoptosis Detection Source: Creative Diagnostics URL: [Link]
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Title: DNA Staining with Propidium Iodide for Cell Cycle Analysis Source: Flow Cytometry Facility URL: [Link]
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Title: DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide Source: University of Virginia School of Medicine URL: [Link]
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Title: Cell Cycle Analysis by DNA Content Source: UC San Diego Moores Cancer Center URL: [Link]
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Title: Transwell Cell Migration and Invasion Assay Guide Source: Corning URL: [Link]
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Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: ResearchGate URL: [Link]
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Title: Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit Source: iGEM URL: [Link]
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Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]
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Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL: [Link]
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Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: Royal Society of Chemistry URL: [Link]
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Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL: [Link]
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Title: Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research Source: Protocols.io URL: [Link]
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Title: Deep Dive into the Transwell Migration and Invasion Assay Source: CLYTE Technologies URL: [Link]
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Title: Transwell In Vitro Cell Migration and Invasion Assays Source: NIH URL: [Link]
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Title: Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects Source: ResearchGate URL: [Link]
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Title: The Annexin V Apoptosis Assay Source: University of Virginia URL: [Link]
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Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: NIH URL: [Link]
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Title: Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors Source: NIH URL: [Link]
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Title: Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors Source: NIH URL: [Link]
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Title: In vitro “wound” scratch assay Source: Bio-protocol URL: [Link]
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Title: Scratch Assay protocol Source: Unknown URL: [Link]
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Title: Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects Source: PubMed URL: [Link]
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- 15. Flow cytometry with PI staining | Abcam [abcam.com]
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Application Notes and Protocols for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline as a Potential Kinase Inhibitor
Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition
The quinazoline core is a well-established and highly successful scaffold in the development of kinase inhibitors for cancer therapy.[1][2][3] Its rigid, heterocyclic structure provides an excellent framework for positioning key pharmacophoric features that interact with the ATP-binding pocket of various protein kinases.[4][5] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline scaffold and have demonstrated significant clinical efficacy, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The dysregulation of EGFR signaling is a critical driver in the proliferation and survival of numerous cancer cell types.[2][5]
This document provides detailed application notes and protocols for the investigation of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline , a quinazoline derivative with significant potential as a kinase inhibitor. The structural features of this compound, including the bromine atom at the 6-position and the 4-chlorophenyl group at the 2-position, are modifications known to influence the inhibitory activity and selectivity of quinazoline-based inhibitors.[6] Furthermore, the 4-chloro position serves as a reactive handle for the synthesis of 4-anilinoquinazoline derivatives, which are known to be potent EGFR inhibitors.[6][7] Beyond EGFR, the quinazoline scaffold has also been implicated in the inhibition of other key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10]
These notes are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecule kinase inhibitors. The protocols provided herein describe a systematic approach to profile the inhibitory activity of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, from initial in vitro kinase screening to cell-based functional assays.
Physicochemical Properties and Handling
A thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible experimental results.
| Property | Value | Source/Note |
| Molecular Formula | C₁₄H₇BrCl₂N₂ | [11] |
| Molecular Weight | 354.03 g/mol | [11] |
| Appearance | Expected to be a solid | [12] |
| Solubility | Recommended to test solubility in DMSO for stock solution preparation. Further dilution in aqueous assay buffers should be carefully validated to avoid precipitation. | General practice for small molecule inhibitors. |
| Stability | Store in a cool, dry place, protected from light. For solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Stability in aqueous buffers should be determined empirically. | General laboratory practice. |
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Sonication may be required to ensure complete dissolution. This stock solution can then be serially diluted to the desired working concentrations in the appropriate assay buffer. Note: The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects on enzyme activity and cell viability.
Experimental Workflows
The following diagram illustrates a comprehensive workflow for the characterization of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline as a kinase inhibitor.
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- 11. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one CAS 115221-15-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
The Quinazoline Scaffold: Application Notes and Protocols for the Use of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline in Cancer Cell Line Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline as a key intermediate in the synthesis and evaluation of novel anticancer agents. This document delves into the rationale behind its use, detailed experimental protocols, and the interpretation of results in the context of cancer cell line-based research.
Introduction: The Prominence of the Quinazoline Core in Oncology
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational anticancer drugs.[1][2][3] Its versatility allows for substitutions at various positions, leading to compounds with high affinity and selectivity for various molecular targets implicated in cancer progression. A significant focus has been on the development of quinazoline-based tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of certain cancers.[3][4][5]
Key oncogenic signaling pathways frequently targeted by quinazoline derivatives include:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: Overexpression and mutations of EGFR are common in various solid tumors, leading to uncontrolled cell proliferation and survival.[6][7] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, have demonstrated significant clinical efficacy.[1][4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process.[8][9][10] Several quinazoline compounds have been developed as potent VEGFR-2 inhibitors.[8][9][10]
The compound 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline serves as a crucial starting material for the synthesis of a diverse library of quinazoline derivatives. The presence of a bromine atom at the 6-position and a chlorine atom at the 4-position, along with a 4-chlorophenyl group at the 2-position, provides strategic points for chemical modification to enhance biological activity and selectivity.[11][12]
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives synthesized from 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline typically exert their anticancer effects by competitively binding to the ATP-binding pocket of tyrosine kinases, thereby inhibiting their catalytic activity.[7][11] This blockade of downstream signaling can lead to several cellular outcomes detrimental to cancer cells.
Inhibition of Proliferation and Survival Signaling
By targeting EGFR and VEGFR-2, these compounds can disrupt the following critical signaling cascades:
-
RAS-RAF-MEK-ERK Pathway: Inhibition of this pathway leads to decreased cell proliferation.
-
PI3K-Akt-mTOR Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.[13]
The anticipated outcome of treating cancer cell lines with effective derivatives is a dose-dependent decrease in cell viability and proliferation.
Caption: Inhibition of EGFR and VEGFR-2 Signaling Pathways.
Induction of Apoptosis and Cell Cycle Arrest
Successful inhibition of survival pathways often leads to the induction of programmed cell death, or apoptosis.[14][15] This can be observed through various cellular changes, including DNA fragmentation and the activation of caspases.[14] Furthermore, many quinazoline derivatives have been shown to cause cell cycle arrest, typically at the G1/S or G2/M phase, preventing cancer cells from progressing through the division cycle.[8][16]
Experimental Protocols
This section provides detailed methodologies for the synthesis of active compounds from 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline and their subsequent evaluation in cancer cell lines.
Synthesis of 4-Anilinoquinazoline Derivatives
The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution, making it an ideal site for introducing various aniline moieties.[11][12]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Addition of Aniline: Add 1.1 equivalents of the desired substituted aniline to the reaction mixture.
-
Catalysis (Optional): A catalytic amount of an acid, such as hydrochloric acid, can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If not, pour the mixture into ice-water and collect the precipitate by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) and recrystallize from an appropriate solvent system to obtain the purified 4-anilinoquinazoline derivative.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[17][18]
Caption: Synthetic Workflow for 4-Anilinoquinazoline Derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like gefitinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the quinazoline derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide to stain the DNA of the cells, allowing for the analysis of cell cycle distribution by flow cytometry.[13][16]
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
The antiproliferative activity of synthesized 6-bromo-4-anilinoquinazoline analogs can be summarized in a table for easy comparison.
Table 1: Comparative Antiproliferative Activity of 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines [11]
| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa |
| 3g | 4-Fluoroanilino | 1.83 | 2.51 |
| 3h | 3-Fluoroanilino | > 10 | 5.21 |
| 3i | 4-Chloroanilino | 1.76 | 2.45 |
| 3j | 3-Chloroanilino | 2.15 | 2.98 |
| 3k | 4-Bromoanilino | 1.54 | 2.21 |
| 3l | 2,4-Difluoroanilino | 0.98 | 1.95 |
| Gefitinib | (Reference Drug) | 0.51 | 2.37 |
Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[11]
The results in Table 1 indicate that the presence of a 4-chlorophenyl group at the 2-position of the 6-bromoquinazoline scaffold generally enhances cytotoxic activity.[11] Notably, compound 3l, with a 2,4-difluoroanilino substitution at the 4-position, demonstrated the most potent antiproliferative activity among the tested analogs.[11]
Conclusion and Future Directions
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a valuable building block for the synthesis of novel quinazoline-based anticancer agents. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro evaluation, and mechanistic characterization of its derivatives. Future research should focus on optimizing the substitutions on the quinazoline core and the anilino moiety to improve potency, selectivity, and pharmacokinetic properties. Further investigation into their effects on other cancer-related signaling pathways and their efficacy in in vivo models is also warranted.
References
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Quinazoline derivative compound (11d)
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. NIH.
- A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. Benchchem.
- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem.
- Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed.
- ANTIPROLIFERATIVE ACTIVITY AND APOPTOSIS INDUCED BY 6-BROMO-2-(MORPHOLIN-1-YL)-4-ANILINOQUINAZOLINE ON CELLS OF LEUKEMIA LINES. Experimental Oncology.
- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed.
- Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- 2-(3-Bromophenyl)
- (PDF) 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry.
- 2-(3-Bromophenyl)
- Discovery of Novel Quinazoline Deriv
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
- 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. PubChem.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
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Application Notes & Protocols: Unlocking the Antibacterial Potential of 6-Bromo-Quinazoline Compounds
Introduction: The Urgent Need for Novel Antibacterial Scaffolds
The relentless rise of antibiotic resistance is a global health crisis, rendering conventional treatments ineffective against a growing number of pathogenic bacteria.[1][2] This has catalyzed an urgent search for new chemical entities with novel mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the quinazoline and quinazolinone frameworks stand out for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and, critically, antibacterial properties.[2][3][4] The functionalization of this core structure offers a fertile ground for developing potent new drugs.[3] This guide focuses specifically on 6-bromo-quinazoline derivatives, a subclass that has demonstrated significant promise in the fight against both Gram-positive and Gram-negative bacteria. The strategic placement of a bromine atom at the 6-position can modulate the compound's electronic properties and lipophilicity, often enhancing its interaction with biological targets and thereby boosting its therapeutic efficacy.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not just the "how" but the "why" behind the essential protocols for synthesizing and evaluating the antibacterial activity of these compounds, grounded in established scientific principles and field-proven insights.
The 6-Bromo-Quinazolinone Core: A Privileged Scaffold
The quinazolin-4(3H)-one skeleton is a cornerstone in the development of bioactive molecules.[2] The incorporation of a bromine atom at the 6-position is a common and effective strategy in medicinal chemistry. This modification can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles. Bromine, being an electron-withdrawing group, can alter the charge distribution across the heterocyclic ring system, potentially strengthening interactions with bacterial enzymes or receptors. Furthermore, its lipophilic nature can enhance the compound's ability to permeate the complex bacterial cell wall, a critical first step for any antibacterial agent.
Proposed Mechanisms of Antibacterial Action
While the precise mechanism can vary between derivatives, quinazoline compounds are known to exert their antibacterial effects through several pathways. Understanding these is crucial for rational drug design and development.
-
Inhibition of Cell Wall Synthesis: Some quinazolinone derivatives function similarly to β-lactam antibiotics by inhibiting Penicillin-Binding Proteins (PBPs).[5] These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and eventual cell lysis.
-
Interference with DNA and Protein Synthesis: The planar structure of the quinazoline ring allows it to intercalate with bacterial DNA, disrupting replication and transcription processes. Additionally, some derivatives can bind to and inhibit enzymes crucial for protein synthesis, effectively halting bacterial growth and proliferation.[6]
-
Disruption of Quorum Sensing: More recent research has explored the ability of quinazolinones to inhibit biofilm formation by interfering with quorum sensing (QS) systems, particularly in pathogens like Pseudomonas aeruginosa.[7] By blocking the signaling molecules that bacteria use to coordinate group behaviors, these compounds can prevent the formation of resilient, drug-resistant biofilms without directly killing the bacteria, which may exert less selective pressure for resistance.[7]
Caption: Potential antibacterial mechanisms of 6-bromo-quinazoline compounds.
Experimental Protocols
The following sections provide detailed, self-validating protocols for the synthesis and antibacterial evaluation of 6-bromo-quinazoline derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Synthesis of a Representative 6-Bromo-Quinazolin-4(3H)-one Derivative
This protocol describes a common pathway for synthesizing 6-bromo-2-substituted-quinazolin-4(3H)-ones, starting from 5-bromoanthranilic acid.[4][8] This method is versatile and allows for the introduction of various substituents.
Rationale: The synthesis begins with a readily available starting material, 5-bromoanthranilic acid. The reaction proceeds through the formation of a benzoxazinone intermediate, which is then reacted with a nucleophile (like an amine or hydrazine) to form the final quinazolinone ring structure.[4][9] This two-step process is robust and generally provides good yields.
Caption: General workflow for the synthesis of 6-bromo-quinazoline derivatives.
Materials:
-
5-bromoanthranilic acid
-
o-aminobenzoyl chloride (or other suitable acyl chloride)
-
Pyridine (anhydrous)
-
Hydrazine hydrate
-
Ethanol or Methanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Ice bath
Step-by-Step Procedure:
-
Step 1: Formation of the Benzoxazinone Intermediate.
-
Dissolve 5-bromoanthranilic acid in anhydrous pyridine in a round-bottom flask.[4][9] Causality: Pyridine acts as a solvent and a base to neutralize the HCl generated during the reaction.
-
Slowly add the desired acyl chloride (e.g., o-aminobenzoyl chloride) to the mixture while stirring at room temperature.[8]
-
Continue stirring for 30-60 minutes. The formation of the intermediate, 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, will occur.[4]
-
-
Step 2: Ring Transformation to Quinazolinone.
-
To the reaction mixture from Step 1, add hydrazine hydrate.[4][9] Causality: Hydrazine hydrate is a potent nucleophile that attacks the benzoxazinone ring, leading to ring-opening and subsequent re-cyclization to form the more stable quinazolinone core.
-
Attach a condenser and reflux the mixture for 3-8 hours at approximately 120-130°C.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction to proceed to completion.
-
-
Step 3: Isolation of the Crude Product.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker of ice-cold water.[10] This will cause the product to precipitate out of the solution. Causality: The organic product is typically insoluble in water, leading to its precipitation upon addition to an aqueous medium.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with distilled water to remove any residual pyridine and other water-soluble impurities.
-
-
Step 4: Purification.
-
Dry the crude product under vacuum.
-
Purify the compound by recrystallization from a suitable solvent, such as ethanol or methanol.[10] Causality: Recrystallization is a purification technique based on differential solubility. The desired compound is dissolved in a hot solvent and allowed to slowly cool, forming pure crystals while impurities remain in the solution.
-
-
Step 5: Characterization.
-
Confirm the structure and purity of the final compound using analytical techniques such as IR spectroscopy, ¹H NMR, and mass spectrometry.[3]
-
Protocol 2: In Vitro Antibacterial Susceptibility Testing - Agar Disc Diffusion Method
This protocol is a widely used qualitative method to screen compounds for antimicrobial activity.[10][11] It is based on the diffusion of the test compound from a paper disc into an agar medium inoculated with bacteria.
Rationale: The principle is straightforward: if the compound is effective against the bacteria, it will diffuse into the agar and inhibit bacterial growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the compound's activity and diffusion characteristics. This method is excellent for initial screening due to its simplicity and low cost.
Caption: Workflow for the agar disc diffusion antibacterial assay.
Materials:
-
Synthesized 6-bromo-quinazoline compounds
-
Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control
-
Sterile blank paper discs
-
Solvent (e.g., DMF or DMSO) for dissolving compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient Agar
-
Sterile petri dishes, cotton swabs, and saline solution
-
McFarland turbidity standards (0.5)
-
Incubator
Step-by-Step Procedure:
-
Media and Inoculum Preparation:
-
Prepare Nutrient Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare a fresh bacterial inoculum by suspending a few colonies from a pure culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. Causality: The 0.5 McFarland standard ensures a consistent and standardized bacterial concentration (approx. 1.5 x 10⁸ CFU/mL), which is critical for reproducible results.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Uniformly streak the swab over the entire surface of the agar plate to create a confluent "lawn" of bacteria. Repeat this in two more directions to ensure even coverage.
-
-
Disc Preparation and Application:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 500 µg/mL).[12]
-
Impregnate sterile blank paper discs with a defined volume of the test compound solution.
-
Prepare a negative control disc using the solvent alone and a positive control disc with a standard antibiotic.
-
Aseptically place the impregnated discs on the surface of the inoculated agar plates, ensuring they are gently pressed for full contact.
-
-
Incubation and Data Collection:
-
Invert the plates and incubate at 37°C for 24 hours for most bacteria.[10]
-
After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters (mm). A clear zone indicates antibacterial activity.
-
Protocol 3: Quantitative Analysis - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[2] This quantitative method is essential for determining the potency of a compound. The broth microdilution method is a standard technique.
Rationale: By exposing bacteria to a serial dilution of the compound, we can pinpoint the precise concentration at which growth is halted. This provides a quantitative measure of potency (a lower MIC indicates higher potency) that is more informative than the qualitative zone of inhibition data.
Materials:
-
Synthesized compounds
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in broth)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
Step-by-Step Procedure:
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.
-
-
Serial Dilution:
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last column. This creates a concentration gradient across the plate.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well). The final volume in each well will be 200 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
-
Alternatively, the optical density (OD) can be read using a plate reader at 600 nm.
-
Data Presentation and Interpretation
Summarizing quantitative data in a clear, structured format is crucial for comparison and analysis.
Table 1: Antibacterial Activity of Synthesized 6-Bromo-Quinazolinone Derivatives (Zone of Inhibition in mm)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Bacillus species | |
| Compound A | 16 mm[9][13] | 15 mm[9][13] |
| Compound B | 10 mm[4][14] | 11 mm[4][14] |
| Ciprofloxacin (Control) | 25 mm[4] | Not Reported |
Note: Data is representative and compiled from cited literature.[4][9][13][14] "Compound A" refers to 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one, which showed higher activity. "Compound B" refers to its precursor, 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.
Interpretation and Structure-Activity Relationship (SAR) Insights:
From the representative data, Compound A consistently shows greater antibacterial activity than Compound B.[9] This suggests that the substitution of an amino group at the 3-position of the quinazolinone ring significantly enhances its antibacterial properties.[4][9] This is a key SAR insight: modifications at the 2 and 3 positions of the 6-bromo-quinazolinone scaffold are critical for modulating biological activity. Further studies could involve synthesizing a library of compounds with diverse substituents at these positions to optimize potency and spectrum of activity.[5]
Conclusion and Future Directions
6-bromo-quinazoline compounds represent a promising and versatile scaffold for the development of new antibacterial agents. The protocols outlined in this guide provide a robust framework for their synthesis and evaluation. Initial screening via the disc diffusion method, followed by quantitative MIC determination, allows for the efficient identification of lead compounds.
Future research should focus on:
-
Expanding SAR studies: Systematically modifying the substituents at the 2 and 3 positions to improve potency and broaden the antibacterial spectrum.
-
Elucidating Mechanisms: Performing detailed mechanistic studies (e.g., enzyme inhibition assays, gene expression analysis) to confirm the specific bacterial targets.
-
In Vivo Efficacy: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a living system.[5]
-
Combating Resistance: Investigating the potential of these compounds to act as adjuvants, restoring the efficacy of existing antibiotics against resistant strains.
By leveraging this structured approach, the scientific community can continue to unlock the therapeutic potential of the 6-bromo-quinazoline framework in the critical battle against infectious diseases.
References
-
Bentham Science. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Available from: [Link]
-
ResearchGate. Quinazoline derivatives with antibacterial activity. Available from: [Link]
-
Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Available from: [Link]
-
ResearchGate. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Available from: [Link]
-
Asian Journal of Chemistry. Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Available from: [Link]
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Developing Novel Anticancer Agents from Quinazoline Scaffolds: Application Notes and Protocols
Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Oncology
The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents one of the most significant and versatile scaffolds in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, but it is in the realm of oncology that they have made an indelible mark.[3][4] The structural rigidity of the quinazoline core, combined with its capacity for diverse substitutions at key positions, allows for the precise tailoring of molecules to interact with specific biological targets implicated in cancer progression.[1] This has led to the development of several blockbuster anticancer drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), which have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).[3][5]
These pioneering drugs primarily function as inhibitors of protein kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Dysregulation of EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.[7] Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and downstream signaling.[8] The success of these first-generation inhibitors has spurred extensive research into novel quinazoline derivatives targeting a wider array of cancer-related proteins, such as vascular endothelial growth factor receptor (VEGFR), poly(ADP-ribose) polymerase (PARP), and tubulin.[8][9]
This guide provides a comprehensive overview of the key principles and methodologies involved in the discovery and preclinical development of novel anticancer agents based on the quinazoline scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in their quest for the next generation of cancer therapeutics.
Part 1: Rational Design and Synthesis of Quinazoline-Based Anticancer Agents
The journey of developing a novel quinazoline-based anticancer agent begins with a clear understanding of the target biology and the principles of rational drug design. The choice of substituents on the quinazoline core is paramount in determining the molecule's potency, selectivity, and pharmacokinetic properties.
Core Principles of Structure-Activity Relationship (SAR)
Decades of research have elucidated key structure-activity relationships (SAR) for quinazoline derivatives, providing a roadmap for medicinal chemists.[10][11]
-
Position 4: Substitution at the 4-position with an anilino group is a hallmark of many EGFR inhibitors. The nature of the aniline substituent is critical for binding affinity and selectivity. For instance, small, electron-withdrawing groups on the aniline ring can enhance activity.[12]
-
Positions 6 and 7: These positions on the benzene ring of the quinazoline core are often modified with small, solubilizing groups like methoxy or ethoxy moieties to improve pharmacokinetic properties.[13] These positions can also be exploited to introduce functionalities that interact with specific amino acid residues in the target protein's binding pocket.
-
Position 2: Modifications at the 2-position can influence the overall conformation of the molecule and its interaction with the target. While many classic EGFR inhibitors are unsubstituted at this position, recent studies have explored the introduction of various groups to modulate activity and target different kinases.[9]
-
Quinazolinone Scaffold: The oxidized form of quinazoline, quinazolinone, is another critical scaffold.[14] The presence of a keto group at position 4 (quinazolin-4(3H)-one) is a common feature in many biologically active compounds, including PARP inhibitors.[9]
Synthetic Strategies for Quinazoline Scaffolds
A variety of synthetic routes are available for the construction of the quinazoline core and its derivatives. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.
This protocol outlines a common and reliable method for synthesizing 4-anilinoquinazoline derivatives, a class of potent EGFR inhibitors.
Step 1: Synthesis of 4-Chloroquinazoline
-
Reactants: Anthranilic acid, formamide.
-
Procedure: Heat a mixture of anthranilic acid and an excess of formamide at 120-130°C for 4-5 hours. The reaction mixture is then cooled, and the resulting solid, quinazolin-4(3H)-one, is collected by filtration.
-
Chlorination: The quinazolin-4(3H)-one is then refluxed with a mixture of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) for 2-3 hours. After completion, the excess SOCl₂ is removed under reduced pressure to yield 4-chloroquinazoline.
Step 2: Nucleophilic Substitution with Substituted Anilines
-
Reactants: 4-Chloroquinazoline, substituted aniline.
-
Procedure: The 4-chloroquinazoline is dissolved in a suitable solvent, such as isopropanol or acetonitrile. The desired substituted aniline (1.1 equivalents) is added, and the mixture is refluxed for 4-12 hours.
-
Work-up: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
The use of formamide in the initial step serves as both a reactant and a solvent, providing the necessary carbon atom to form the pyrimidine ring.
-
Thionyl chloride is a standard and effective chlorinating agent for converting the hydroxyl group of the quinazolinone into a good leaving group (chloride), which is essential for the subsequent nucleophilic substitution.
-
The choice of solvent and reaction temperature for the final step is crucial for achieving a good yield and minimizing side reactions. Isopropanol is a common choice due to its polarity and boiling point.
Part 2: Biological Evaluation of Quinazoline-Based Anticancer Agents
Once a library of quinazoline derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. This typically involves a tiered approach, starting with in vitro cellular assays and progressing to more complex mechanistic and in vivo studies.
In Vitro Cytotoxicity Assays
The initial screening of novel compounds usually involves assessing their ability to inhibit the proliferation of cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]
-
Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][17]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like gefitinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Self-Validating System:
-
The inclusion of both positive and negative controls is essential for validating the assay's performance.
-
Running the assay in triplicate or quadruplicate for each concentration helps to ensure the reproducibility of the results.
-
A consistent dose-response curve with a clear sigmoidal shape indicates a reliable assay.
Target Engagement and Mechanism of Action Studies
For compounds that exhibit significant cytotoxicity, the next step is to confirm that they are interacting with their intended molecular target and to elucidate their mechanism of action.
This protocol is designed to directly measure the inhibitory activity of the synthesized compounds against the target kinase.[18]
-
Reagents: Recombinant human EGFR or VEGFR-2 kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Causality behind Experimental Choices:
-
Using a recombinant kinase allows for a direct assessment of the compound's effect on the target without the complexity of a cellular environment.
-
The choice of substrate and ATP concentration should be optimized for the specific kinase being studied to ensure the assay is sensitive and reproducible.
-
Luminescence-based detection methods are often preferred for their high sensitivity and wide dynamic range.
Part 3: Lead Optimization and Future Directions
The data gathered from the initial synthesis and biological evaluation will guide the lead optimization process. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and drug-like properties of the lead compounds.
Data Presentation and Interpretation
Summarizing the biological data in a clear and concise format is crucial for making informed decisions during the drug discovery process.
Table 1: In Vitro Biological Activity of Novel Quinazoline Derivatives
| Compound ID | R¹ | R² | R³ | A549 IC₅₀ (µM)[15][18] | MCF-7 IC₅₀ (µM)[15][17] | EGFR IC₅₀ (nM)[18] | VEGFR-2 IC₅₀ (nM)[8][19] |
| Lead-1 | H | OCH₃ | H | 1.2 | 2.5 | 50 | >1000 |
| Opt-1a | F | OCH₃ | H | 0.5 | 1.1 | 22 | >1000 |
| Opt-1b | H | OCH₃ | Cl | 0.8 | 1.8 | 35 | 850 |
| Gefitinib | - | - | - | 0.9 | 3.0 | 37 | >10000 |
| Vandetanib | - | - | - | 1.5 | 4.2 | 40 | 110 |
This table represents hypothetical data for illustrative purposes.
Visualizing Key Concepts
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: Quinazoline anticancer drug discovery workflow.
Conclusion and Future Perspectives
The quinazoline scaffold continues to be a remarkably fruitful starting point for the development of novel anticancer agents. [4]While the initial focus was on EGFR inhibitors, the versatility of this heterocyclic system has enabled the exploration of a wide range of other cancer targets. [9]The development of dual inhibitors, such as those targeting both EGFR and VEGFR, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes. [8][19]As our understanding of cancer biology deepens, the rational design of new quinazoline derivatives, guided by the principles and protocols outlined in this guide, will undoubtedly lead to the discovery of more effective and safer cancer therapies.
References
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Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. Available at: [Link]
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Application Note: Strategies and Protocols for the N-Arylation of 4-Chloroquinazolines
Abstract
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that function as tyrosine kinase inhibitors, such as gefitinib and erlotinib.[1] The efficient construction of the critical C(4)-N bond via N-arylation of 4-chloroquinazoline precursors is a cornerstone of drug discovery and development in this area. This application note provides a comprehensive guide for researchers, detailing the primary synthetic strategies, offering mechanistic insights, presenting validated, step-by-step experimental protocols, and summarizing comparative data to aid in method selection and optimization.
Introduction: The Significance of 4-Anilinoquinazolines
Quinazoline-based compounds are recognized for their broad spectrum of biological activities.[2][3] Specifically, the 4-anilinoquinazoline framework has been extensively explored for its ability to inhibit receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often overexpressed in malignant tumors.[1][4] The synthesis of these potent molecules typically relies on the coupling of a 4-chloroquinazoline with a substituted aniline. While effective, the reactivity of this coupling can vary dramatically depending on the electronic properties of the aniline coupling partner. Electron-rich anilines may react under milder conditions, whereas electron-poor anilines often require more forcing conditions or catalytic activation to achieve good yields.[1][5]
This guide focuses on robust and broadly applicable catalytic methods that overcome these limitations, primarily the Palladium-catalyzed Buchwald-Hartwig amination, and provides context on alternative approaches like the Ullmann condensation and microwave-assisted synthesis.
Mechanistic Overview and Method Selection
The formation of a C-N bond between an aryl halide and an amine is a challenging transformation that often requires catalytic activation. The two most prominent methods employed for the N-arylation of 4-chloroquinazolines are the Buchwald-Hartwig amination and, to a lesser extent, the Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7][8] Its development revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[6]
Causality Behind the Method: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of phosphine ligand is critical, as it modulates the catalyst's stability, reactivity, and steric environment.[9][10] Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, RuPhos) are particularly effective as they promote the key steps of oxidative addition and reductive elimination.[10] A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine, forming the active nitrogen nucleophile.[8][11]
The generally accepted catalytic cycle is depicted below:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the 4-chloroquinazoline C-Cl bond.[12][13]
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex, and a base removes the proton from the nitrogen.[11]
-
Reductive Elimination: The final C-N bond is formed, releasing the 4-anilinoquinazoline product and regenerating the Pd(0) catalyst.[6][13]
Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Alternative Methods
-
Ullmann Condensation: This classic copper-catalyzed reaction is an alternative for C-N bond formation.[14] While often requiring higher temperatures and stoichiometric amounts of copper, modern variations use catalytic copper with specific ligands, improving its utility.[15] It can be a valuable alternative when palladium-based methods fail.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[5][16] This high-energy method is effective for couplings involving both electron-rich and electron-poor anilines and can sometimes be performed without a base.[1][5]
Key Reaction Parameters and Optimization
Successful N-arylation requires careful selection of several key parameters. The interplay between these factors determines the reaction's efficiency, yield, and purity.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts | Pd₂(dba)₃ and Pd(OAc)₂ are common precursors that form the active Pd(0) species in situ.[17] Palladacycle precatalysts are often more air-stable and activate rapidly under basic conditions, providing higher reproducibility.[18] |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos | The ligand stabilizes the Pd catalyst and facilitates the crucial reductive elimination step. Bulky biaryl monophosphine ligands (e.g., RuPhos, BrettPhos) are highly effective for coupling a wide range of amines, including challenging substrates.[10] Bidentate ligands like Xantphos and BINAP are also robust choices.[6] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is a strong, effective base but can be sensitive to moisture. Carbonates like Cs₂CO₃ and K₃PO₄ are milder, often used for more sensitive substrates, and are easier to handle.[13] |
| Solvent | Toluene, Dioxane, DMF, t-BuOH | The solvent must be anhydrous and capable of dissolving the reagents at the reaction temperature. Toluene and dioxane are standard choices. The solvent should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. |
| Temperature | 80 - 120 °C | Higher temperatures increase the reaction rate but can also lead to side reactions or catalyst decomposition. Optimization is often required, typically starting around 100-110 °C for 4-chloroquinazolines. |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Solvents must be anhydrous and reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is a robust starting point for the coupling of various anilines with 4-chloroquinazolines.
Materials:
-
4-Chloroquinazoline (1.0 equiv)
-
Substituted Aniline (1.1 - 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube or round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled balloon), charge the flask with 4-chloroquinazoline, the aniline, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1 to 0.5 M with respect to the 4-chloroquinazoline.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 110 °C. Stir vigorously for 4-16 hours.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-4-aminoquinazoline.[19]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted N-Arylation
This protocol offers a rapid alternative, particularly useful for high-throughput synthesis.[16]
Materials:
-
4-Chloroquinazoline (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
Step-by-Step Methodology:
-
Vessel Preparation: Add the 4-chloroquinazoline and the aniline to a microwave-safe reaction vial equipped with a small magnetic stir bar.
-
Solvent Addition: Add the solvent mixture (e.g., 2-3 mL).
-
Reaction Execution: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 10-40 minutes.[1]
-
Workup and Purification: After cooling, the reaction mixture can be concentrated and purified directly via flash chromatography or preparative HPLC. For some reactions, the product may precipitate upon cooling and can be isolated by simple filtration.[1][16]
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- 19. rsc.org [rsc.org]
Introduction: Accelerating Discovery with Microwave Chemistry
An Application Guide to the Microwave-Assisted Synthesis of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory treatments.[1][2] The efficient synthesis of these privileged heterocyclic compounds is therefore a critical focus in drug discovery and development. Traditionally, the synthesis of quinazoline derivatives involves conventional heating methods that often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[3][4] By utilizing microwave irradiation, MAOS offers a powerful alternative to conventional heating, providing numerous advantages such as dramatic reaction rate acceleration, improved product yields, enhanced selectivity, and milder reaction conditions.[5][6][7] This guide provides a detailed overview of the principles, protocols, and practical applications of microwave-assisted synthesis for quinazoline derivatives, designed to empower researchers to leverage this technology for more efficient and sustainable chemical discovery.
The Engine of Acceleration: Understanding Microwave Heating Mechanisms
Unlike conventional heating, which relies on the slow process of thermal conduction from an external source, microwave heating generates energy directly within the reaction mixture.[8] This rapid and uniform heating is primarily driven by two fundamental mechanisms: dipolar polarization and ionic conduction.[8][9]
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reactants, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates intense molecular friction, which translates into rapid and efficient heating.[8][9][10]
-
Ionic Conduction: If free ions or ionic species are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement creates an electric current, and resistance within the medium to this ionic flow results in the generation of heat.[8][9]
The energy from a microwave photon is too low to cause the breaking of chemical bonds, meaning its interaction is purely kinetic, accelerating reactions through thermal effects.[10][11] This direct energy transfer to the molecules within the reaction vessel leads to volumetric heating, minimizing thermal gradients and often resulting in cleaner reactions with fewer byproducts.[3][6]
Caption: Mechanisms of Microwave Heating.
Key Synthetic Strategies for Quinazoline Derivatives via MAOS
Microwave irradiation has been successfully applied to a variety of classic and novel reactions for constructing the quinazoline core. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
-
Multi-Component Reactions (MCRs): MCRs are inherently efficient as they combine three or more reactants in a single step to form a complex product. Microwave heating is particularly effective at promoting these reactions, often under solvent-free conditions. A notable example is the synthesis of 4-aminoquinazolines from 2-aminobenzonitrile, an orthoester, and ammonium acetate.[12]
-
The Niementowski Reaction: This classic cyclocondensation reaction between anthranilic acids and amides to form quinazolin-4(3H)-ones is significantly accelerated by microwave irradiation.[5] Solvent-free conditions, often using solid supports like acidic alumina or montmorillonite K-10, can further enhance the efficiency and green credentials of this method.[12]
-
Cyclization from 2-Aminobenzamides: 2-Aminobenzamides are versatile precursors that can react with various partners, such as alcohols, under microwave conditions to yield quinazolinones. These reactions are often facilitated by catalysts, such as economical copper salts, providing a direct route to the desired products.[13]
Application Protocols
The following protocols are representative examples of microwave-assisted synthesis of quinazoline derivatives. They are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol 1: One-Pot, Three-Component Synthesis of 2-Substituted-4-Aminoquinazolines
This protocol details a solvent-free, multi-component reaction for the efficient synthesis of 2-alkyl-4-aminoquinazolines, a class of compounds with significant biological interest.[12]
Principle: This reaction proceeds via the condensation of 2-aminobenzonitrile, an orthoester (which provides the C2-substituent), and ammonium acetate (which serves as the nitrogen source for the N3 and 4-amino group) under microwave irradiation. The solvent-free approach simplifies the workup and reduces environmental impact.
Materials & Equipment:
-
2-Aminobenzonitrile
-
Triethyl orthoformate (or other orthoesters)
-
Ammonium acetate (AcONH₄)
-
Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Ethyl acetate, Hexane (for recrystallization)
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
Melting point apparatus, NMR spectrometer, Mass spectrometer for characterization
Detailed Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave reaction vial, add 2-aminobenzonitrile (1.0 mmol), the desired orthoester (1.2 mmol), and ammonium acetate (2.0 mmol).
-
Rationale: Using a slight excess of the orthoester ensures complete consumption of the limiting reagent, 2-aminobenzonitrile. A larger excess of ammonium acetate drives the reaction towards the formation of the 4-amino product.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes with stirring. The power should be set to be automatically adjusted to maintain the target temperature.
-
Rationale: The high temperature achieved rapidly through microwave heating facilitates the multiple condensation and cyclization steps in a short timeframe. Stirring ensures homogenous heating throughout the reaction mixture.
-
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of cold water to the reaction mixture.
-
Precipitation and Filtration: Stir the aqueous mixture vigorously. The product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure 2-substituted-4-aminoquinazoline.
-
Characterization: Confirm the identity and purity of the final product using TLC, melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Always handle reagents in a well-ventilated fume hood.
-
Microwave reactions are conducted in sealed vessels under pressure. Never exceed the recommended temperature or volume for the reaction vial.
-
Allow the vial to cool completely before opening to avoid the risk of bumping or splashing of the hot contents.
Protocol 2: Microwave-Accelerated Niementowski Quinazolinone Synthesis
This protocol adapts the classic Niementowski reaction for the rapid synthesis of quinazolin-4(3H)-one derivatives using a solid-supported, solvent-free microwave method.
Principle: Anthranilic acid reacts with formamide in the presence of an acidic solid support (e.g., montmorillonite K-10 clay) under microwave irradiation. The solid support acts as both a catalyst and an energy transfer medium, facilitating the reaction in the absence of a solvent.[12]
Materials & Equipment:
-
Anthranilic acid
-
Formamide
-
Montmorillonite K-10
-
Monomode microwave reactor
-
Mortar and pestle
-
Open glass vessel (e.g., a beaker or flask) suitable for microwave synthesis
-
Ethanol
-
Standard laboratory glassware for filtration and recrystallization
Detailed Step-by-Step Protocol:
-
Reactant Preparation: Grind anthranilic acid (1.0 mmol) and montmorillonite K-10 (0.5 g) together in a mortar and pestle to create a fine, homogenous powder.
-
Adsorption: Add formamide (2.0 mmol) to the powder and continue to mix until the formamide is fully adsorbed onto the solid support.
-
Rationale: Adsorbing the liquid reactants onto a solid support allows for an efficient solvent-free reaction. The high surface area of the clay facilitates reactant interaction and efficient absorption of microwave energy.
-
-
Microwave Irradiation: Transfer the solid mixture to an open beaker and place it inside the domestic or monomode microwave oven. Irradiate at a power of 300-400 W for 3-5 minutes. It is advisable to run the irradiation in short 1-minute intervals to prevent overheating and potential charring.
-
Product Extraction: After cooling, add 15 mL of hot ethanol to the solid residue and stir for 5 minutes to extract the product.
-
Isolation: Remove the solid support by filtration. Wash the solid with a small amount of hot ethanol.
-
Purification: Combine the ethanolic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from ethanol to yield pure quinazolin-4(3H)-one.
-
Characterization: Analyze the product by TLC, melting point, and spectroscopic methods (NMR, MS) to confirm its structure and purity.
Safety Precautions:
-
Formamide is a teratogen; handle with appropriate personal protective equipment (PPE).
-
When using open vessels, be aware of the potential for superheating of solvents. Perform the reaction in a fume hood.
Comparative Data: Microwave vs. Conventional Heating
The advantages of MAOS are most clearly demonstrated by comparing reaction outcomes with traditional methods. As the data below illustrates, microwave irradiation consistently leads to drastically reduced reaction times and often improved yields.
| Reaction Type | Precursors | Method | Time | Yield (%) | Reference |
| Niementowski Reaction | Anthranilic Acid + Formamide | Conventional | 3-6 hours | 48-89% | [14] |
| Microwave | 10-20 mins | 66-97% | [14] | ||
| Quinazolinone Synthesis | 2-Aminobenzamide + Succinic Anhydride | Conventional | 3 hours (step 1) | ~80-90% | [15] |
| Microwave | 10-15 mins | ~85-95% | [15] | ||
| Copper-Catalyzed Synthesis | 2-Aminobenzamide + Benzyl Alcohol | Conventional | 16 hours | 55% | [13] |
| Microwave | 2 hours | up to 92% | [13] |
General Experimental Workflow
The process for microwave-assisted synthesis is streamlined, allowing for rapid iteration and optimization in a research setting.
Caption: Standard MAOS Experimental Workflow.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of quinazoline derivatives. It is an enabling technology that aligns perfectly with the principles of green chemistry, offering significant reductions in reaction times, energy consumption, and waste generation.[1][16] For scientists in pharmaceutical and academic research, adopting MAOS accelerates the discovery and development of novel chemical entities, making it an indispensable tool in the modern synthetic chemistry laboratory.
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Wikipedia. Microwave chemistry. [Link]
-
Al-Tel, T. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
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Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening. [Link]
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Bandyopadhyay, A., et al. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. [Link]
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Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]
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Gupta, M., et al. (2013). Microwave Chemistry: General Features and Applications. International Journal of Chemical and Physical Sciences. [Link]
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Sharma, V., et al. (2014). Microwave Chemistry: A Review. International Journal of Advanced Research. [Link]
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Dar, B. A., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
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Chatti, S., et al. (2009). Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. Green Chemistry. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2023). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. [Link]
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Al-Tel, T. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 579. [Link]
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Aubin, Y., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 13(1), 11216. [Link]
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Moseley, J. D., & Kappe, C. O. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. The Journal of Organic Chemistry, 80(3), 1357-1368. [Link]
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Cravotto, G., & Cintas, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(13), 3045. [Link]
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Journal of Cardiovascular Disease Research. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]
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Phatsawee, P., et al. (2022). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 12(1), 1959. [Link]
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analytical techniques for characterization of trisubstituted quinazolines
An Application Guide to the Analytical Characterization of Trisubstituted Quinazolines
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The precise substitution pattern on this heterocyclic system dictates its pharmacological activity, making unambiguous structural characterization a critical step in drug discovery and development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal analytical techniques for the structural elucidation and purity assessment of trisubstituted quinazolines. We delve into the causality behind experimental choices, present field-proven protocols, and emphasize an integrated, multi-technique approach to ensure data integrity and trustworthiness.
The Imperative for Rigorous Characterization
Quinazolines are a class of fused heterocyclic compounds first synthesized in 1903. Their derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological target and potency of a quinazoline derivative are exquisitely sensitive to the nature and position of its substituents. For a trisubstituted quinazoline, multiple constitutional isomers are often possible from a given synthesis. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.
Therefore, a robust, multi-faceted analytical workflow is not merely a procedural formality but a scientific necessity. This guide outlines the core techniques that, when used in concert, provide a self-validating system for the comprehensive characterization of these vital molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful and informative technique for elucidating the detailed molecular structure of organic compounds in solution.[4] It provides precise information about the carbon-hydrogen framework, the electronic environment of each atom, and the connectivity between neighboring atoms.
Causality of Application: For trisubstituted quinazolines, ¹H and ¹³C NMR are indispensable for determining the substitution pattern on both the benzene and pyrimidine rings. The chemical shift (δ) of each proton and carbon is influenced by the electronic effects (inductive and resonance) of the substituents, while the spin-spin coupling constants (J) reveal through-bond proximity between non-equivalent protons, confirming their relative positions.[5][6]
Typical Spectroscopic Data
The following table provides approximate chemical shift ranges for protons and carbons in a quinazoline system. Actual values will vary based on the specific substituents and the deuterated solvent used.[2][7][8][9][10]
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| H-2 | 8.2 - 9.3 | 150 - 162 | Highly dependent on the substituent at C-2. Often a singlet. |
| H-5 | 8.1 - 8.4 | 126 - 130 | Typically a doublet or doublet of doublets. |
| H-6 | 7.5 - 7.9 | 125 - 128 | Typically a triplet or multiplet. |
| H-7 | 7.8 - 8.1 | 133 - 136 | Typically a triplet or multiplet. |
| H-8 | 7.7 - 8.0 | 120 - 128 | Typically a doublet or doublet of doublets. |
| C-4 | N/A | 160 - 170 | Position of the C=N or C=O group. |
| C-4a | N/A | 148 - 152 | Bridgehead carbon. |
| C-8a | N/A | 120 - 125 | Bridgehead carbon. |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-quality proton NMR spectrum.[11][12][13]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified trisubstituted quinazoline sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals in the regions of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[4]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for quinazolines).
-
Apply a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.[13]
-
Analyze the chemical shifts, coupling patterns, and integration to assign the structure.
-
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15] It is a cornerstone of chemical analysis for its exceptional sensitivity and its ability to provide the exact molecular weight of a compound.
Causality of Application: For a newly synthesized trisubstituted quinazoline, MS serves two primary purposes. First, it confirms the molecular weight of the parent compound, providing immediate evidence of a successful reaction. Second, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (to within 0.0001 Da), which allows for the unambiguous determination of the molecular formula by distinguishing between formulas with the same nominal mass.[16] Fragmentation patterns observed in the mass spectrum can also offer structural clues about the nature and connectivity of the substituents.[7][16]
Expected Mass Spectrometry Data
For a hypothetical trisubstituted quinazoline, C₂₁H₁₈N₃O, the following data might be expected:
| Technique | Ion | Expected m/z | Information Provided |
| Low-Resolution MS (LRMS) | [M+H]⁺ | 329.1 | Nominal molecular weight confirmation. |
| High-Resolution MS (HRMS) | [M+H]⁺ | 328.1444 | Exact mass confirms the molecular formula C₂₁H₁₈N₃O. |
| Tandem MS (MS/MS) | Fragment Ions | Varies | Structural information from fragmentation patterns.[14] |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general method for analyzing a small molecule by coupling HPLC with a mass spectrometer.[16][17]
-
Sample Preparation:
-
Prepare a dilute solution of the quinazoline sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
LC-MS System Setup:
-
Equilibrate the HPLC system (typically a C18 reversed-phase column) with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid). Formic acid is used to facilitate protonation and improve ionization efficiency in positive ion mode.[18]
-
Set the mass spectrometer to a suitable ionization mode, typically Electrospray Ionization (ESI) in positive mode for quinazolines, as the nitrogen atoms are readily protonated.
-
Calibrate the mass analyzer using a known standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Inject a small volume (1-5 µL) of the prepared sample.
-
Acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).
-
The HPLC separates the components of the sample before they enter the mass spectrometer, providing both retention time and mass data.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of the quinazoline.
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
If using HRMS, compare the measured exact mass to the theoretical mass for the proposed molecular formula to confirm its identity.
-
Caption: Conceptual workflow of a mass spectrometer.
High-Performance Liquid Chromatography (HPLC): Purity and Isomer Separation
HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture.[19] It is an essential tool for assessing the purity of synthesized compounds.
Causality of Application: In the context of trisubstituted quinazolines, the primary role of HPLC is to determine the purity of the final compound and to separate it from any starting materials, byproducts, or isomers.[20][21] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode used for these types of small molecules.[22][23] The separation is based on the differential partitioning of the analytes between the two phases.
Protocol: HPLC Purity Analysis
This protocol provides a starting point for developing a purity analysis method.[19][24][25]
-
System and Sample Preparation:
-
Prepare the mobile phase. A common starting point for quinazolines is a gradient of Mobile Phase A (Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% of the same acid). The acid helps to protonate silanol groups on the column, reducing peak tailing for basic compounds like quinazolines.[25]
-
Degas the mobile phases to prevent bubble formation.
-
Prepare the sample as described in the LC-MS protocol (1 mg/mL stock, diluted for injection).
-
-
Method Development and Execution:
-
Install a suitable reversed-phase column (e.g., C18, 5 µm particle size, 4.6 x 150 mm).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the sample.
-
Run a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the compound.
-
Optimize the gradient based on the scouting run to achieve good resolution between the main peak and any impurities.
-
Set the UV detector to a wavelength where the quinazoline has strong absorbance (often determined by UV-Vis spectroscopy, typically around 254 nm or 310-350 nm).[26]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main compound by dividing its peak area by the total area of all peaks and multiplying by 100.
-
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Application Notes & Protocols: A Guide to Cytotoxicity Profiling of Novel Quinazoline Compounds
Introduction: The Quinazoline Scaffold and the Imperative of Cytotoxicity Analysis
The quinazoline nucleus, a heterocyclic scaffold composed of fused benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of FDA-approved drugs for cancer therapy.[2] Many of these compounds exert their anticancer effects by targeting key signaling molecules like receptor tyrosine kinases (e.g., EGFR), the PI3K/Akt/mTOR pathway, or by disrupting microtubule polymerization.[3][4][5]
As researchers synthesize novel quinazoline analogues to enhance potency, selectivity, and overcome drug resistance, a rigorous and systematic evaluation of their cytotoxic effects is paramount.[6] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of these novel compounds. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible cytotoxicity profile.
Chapter 1: Foundational Principles of Cytotoxicity Assessment
Cytotoxicity is not a monolithic event. A compound can induce cell death through various mechanisms, primarily categorized as apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to acute injury). A comprehensive assessment should, therefore, employ a multi-assay strategy to distinguish between these pathways.
-
Apoptosis: A highly regulated process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of enzymes called caspases. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7]
-
Necrosis: Typically results from severe cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents into the surrounding environment.[8]
A multi-assay approach provides a more complete picture. For instance, a compound might reduce metabolic activity (measured by an MTT assay) but not cause membrane rupture (measured by an LDH assay), suggesting an apoptotic or cytostatic, rather than a necrotic, mechanism.
Chapter 2: Pre-Experimental Considerations: Setting the Stage for Success
Garbage in, garbage out. The reliability of any cytotoxicity data hinges on meticulous preparation and the establishment of proper controls.
Compound Solubility: The First Hurdle
Novel quinazoline compounds, often lipophilic in nature, can present significant solubility challenges in aqueous cell culture media.[9][10] Poor solubility is a major source of experimental variability and can lead to a gross underestimation of a compound's true potency.[11]
-
Primary Solvent: High-purity dimethyl sulfoxide (DMSO) is the most common primary solvent.[10] Prepare a high-concentration stock solution (e.g., 10-30 mM).
-
Working Dilutions: Serially dilute the stock solution in complete cell culture medium to achieve the final desired concentrations.
-
Critical Checkpoint: The final concentration of DMSO in the culture wells should not exceed 0.5% , as higher concentrations can induce cytotoxicity, confounding the results.[12] It is crucial to run a "vehicle control" (cells treated with the highest concentration of DMSO used in the experiment) to confirm the solvent itself is not toxic.[13]
Cell Line Selection and Culture
The choice of cell line is dictated by the therapeutic target of the quinazoline series. For example, if targeting EGFR, a non-small-cell lung cancer cell line like A549 or an epidermoid carcinoma line like A431 would be appropriate.
-
Aseptic Technique: All cell culture manipulations must be performed under sterile conditions to prevent microbial contamination.
-
Cell Seeding Density: The optimal seeding density ensures cells are in the logarithmic growth phase during the experiment. This must be determined empirically for each cell line. A typical starting point for a 96-well plate is 5,000-10,000 cells per well.[12] Allow cells to adhere and recover for 18-24 hours before adding the test compound.[14]
Chapter 3: A Triad of Core Protocols for Comprehensive Cytotoxicity Profiling
We present a tiered approach, starting with a high-throughput metabolic assay, followed by assays that provide more mechanistic insight.
Workflow for Cytotoxicity Assessment
This diagram illustrates the logical flow from initial screening to mechanistic validation.
Caption: A logical workflow for assessing compound cytotoxicity.
Protocol 1: Metabolic Viability Assay (MTT)
This colorimetric assay is a workhorse for initial screening, providing a quantitative measure of cellular metabolic activity, which serves as a proxy for cell viability.[15]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form a purple formazan precipitate.[15][16] The amount of formazan produced is proportional to the number of metabolically active cells.
-
Causality: A decrease in the purple color indicates that the quinazoline compound has interfered with mitochondrial function or reduced the overall number of viable cells. It is essential to use serum-free media during the MTT incubation step, as components in serum can interfere with the assay and affect results.[16]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the quinazoline compounds in complete growth medium. Aspirate the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[15]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light, allowing formazan crystals to form.[17]
-
Solubilization: Carefully aspirate the MTT solution. For adherent cells, this step is crucial to avoid losing the formazan crystals.[18] Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 590 nm using a microplate reader.[16]
Protocol 2: Membrane Integrity Assay (LDH Release)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[19] It is a reliable marker for necrosis.
-
Principle: LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[20] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt (like INT) to a colored formazan product.[8] The amount of color is directly proportional to the amount of LDH released, and thus to the number of lysed cells.[21]
-
Causality: An increase in absorbance indicates a loss of membrane integrity, a hallmark of necrotic cell death. This assay is complementary to the MTT assay; a compound could be non-toxic in the LDH assay but show reduced viability in the MTT assay, pointing towards apoptosis or a cytostatic effect.
Step-by-Step Methodology:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for determining maximum LDH release (cells treated with a lysis buffer provided in the kit).[21]
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) or simply collect 50 µL of the cell culture supernatant from each well. Transfer to a new 96-well plate.[21]
-
Reaction Setup: Prepare the LDH reaction mixture (Substrate, Cofactor, and Dye solution) according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.[21]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[21]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[21]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay provides definitive evidence for apoptosis and distinguishes it from necrosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[6]
-
Causality: By using both stains, we can differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Distinguishing Apoptosis from Necrosis
This diagram highlights the cellular changes detected by the Annexin V/PI and LDH assays.
Caption: Key events in apoptosis and necrosis and their detection methods.
Step-by-Step Methodology:
-
Cell Plating & Treatment: Seed cells in a 6-well plate and treat with the quinazoline compound (typically at its IC50 and 2x IC50 concentration) for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from a given treatment.[22]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[23]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[23] Acquire at least 10,000 events per sample and analyze the data using appropriate software to quantify the different cell populations.
Chapter 4: Data Analysis and Interpretation
Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[24] It is a standard measure of a compound's potency.
-
Calculate Percent Viability: For the MTT assay, normalize the data.
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100
-
-
Plot Dose-Response Curve: Plot Percent Viability against the log10 of the compound concentration. This typically generates a sigmoidal curve.[25]
-
Nonlinear Regression: Use a software package like GraphPad Prism to fit the data to a nonlinear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC50 value.[26]
Data Presentation
Summarize the IC50 values in a clear, tabular format to facilitate comparison between different compounds and cell lines.
Table 1: Representative Cytotoxicity Data for Novel Quinazoline Compounds
| Compound ID | Target Cell Line | Treatment Time (h) | IC50 (µM) | Primary Mode of Death |
| QZ-001 | A549 (Lung Cancer) | 48 | 2.5 ± 0.3 | Apoptosis |
| QZ-002 | A549 (Lung Cancer) | 48 | 15.8 ± 1.9 | Necrosis |
| QZ-003 | A549 (Lung Cancer) | 48 | 0.9 ± 0.1 | Apoptosis |
| QZ-001 | MCF-7 (Breast Cancer) | 48 | 8.1 ± 0.7 | Apoptosis |
| QZ-003 | MCF-7 (Breast Cancer) | 48 | 1.2 ± 0.2 | Apoptosis |
| Gefitinib | A549 (Lung Cancer) | 48 | 3.0 ± 0.4 | Apoptosis |
Data are representative and should be replaced with experimental results.
Chapter 5: Advanced Mechanistic Follow-up: Caspase Activity Assays
If apoptosis is identified as the primary mechanism of cell death, a Caspase-Glo® 3/7 assay can be used to confirm the activation of the executioner caspases, caspase-3 and caspase-7.[27]
-
Principle: This luminescent assay uses a proluminescent substrate containing the "DEVD" peptide sequence, which is specific for caspase-3 and -7.[28][29] When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[28] This assay is highly sensitive and suitable for high-throughput formats.[29]
Conclusion
The systematic cytotoxicity profiling of novel quinazoline compounds is a critical step in the drug discovery pipeline. By employing a multi-faceted approach that begins with broad viability screening (MTT), followed by specific mechanistic assays for necrosis (LDH) and apoptosis (Annexin V/PI), researchers can build a comprehensive and reliable profile of their compounds. This detailed understanding of a compound's effect on cell health is essential for making informed decisions to advance the most promising candidates toward preclinical and clinical development.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Retrieved from [Link]
-
Akhtar, M. J., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
P, S., & K, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Keri, R. S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Retrieved from [Link]
-
Cyrusbioscience. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Zhou, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link]
-
GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
-
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
ResearchGate. (2024). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]
-
L-K, L., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]
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- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. biomedres.us [biomedres.us]
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- 29. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve consistent, high-yield results.
Synthetic Overview
The most reliable and scalable synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline involves a two-stage process. First, the construction of the quinazolinone core, followed by an aromatizing chlorination step. Understanding the nuances of each stage is critical for maximizing the overall yield.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My final yield is consistently low after the chlorination step. What are the primary causes and how can I fix this?
Low yield in the conversion of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one to the final chlorinated product is a common hurdle. The issue typically stems from incomplete reaction, degradation, or byproduct formation.
Potential Cause A: Incomplete Reaction
The conversion of the C4-carbonyl of the quinazolinone to a chloride is not a direct displacement. The reaction with phosphorus oxychloride (POCl₃) proceeds through phosphorylated intermediates.[1] If these intermediates do not fully convert to the final product, the yield will be poor.
-
Solution 1: Optimize Reagent Stoichiometry. A minimum of one molar equivalent of POCl₃ is required for the reaction to proceed efficiently.[1] However, in practice, POCl₃ is often used as the solvent or in large excess (5-10 equivalents) to drive the reaction to completion.
-
Solution 2: Increase Reaction Temperature and Time. Clean conversion of the phosphorylated intermediates to the chloroquinazoline product is achieved by heating, typically between 70-110°C.[1][2] If you observe a significant amount of starting material, consider increasing the reflux temperature or extending the reaction time from the typical 3-5 hours. Monitor progress by TLC.
Potential Cause B: Byproduct Formation (Pseudodimers)
During the initial phase of the reaction with POCl₃ at lower temperatures, phosphorylated intermediates can react with unreacted quinazolinone starting material, forming "pseudodimers." This side reaction consumes your starting material and complicates purification.
-
Solution: Implement Temperature Control and Base Addition. This side reaction can be completely suppressed by maintaining basic conditions during the addition of POCl₃ at a controlled temperature (below 25°C).[1] A tertiary amine base like triethylamine (TEA) is often used.[3] The reaction can be viewed as a two-stage thermal process:
-
Phosphorylation: Add POCl₃ to the quinazolinone in the presence of a base at t < 25°C.
-
Chlorination: Heat the mixture to 70-90°C to cleanly convert the intermediates to the final product.[1]
-
Table 1: Comparison of Chlorination Conditions
| Parameter | Standard Condition | Optimized Condition for High Yield | Rationale |
| Reagent | POCl₃ (5-10 eq.) | POCl₃ (5-10 eq.), Triethylamine (1.1 eq.) | Base suppresses pseudodimer formation.[1] |
| Temperature | Reflux (e.g., 110°C) for 3-5h | Add POCl₃ at <25°C, then heat to 70-110°C for 3-5h | Two-stage thermal process prevents side reactions.[1] |
| Catalyst | None | DMF (catalytic amount) | Can be used with SOCl₂ or POCl₃ to facilitate the reaction.[2][4] |
| Atmosphere | Standard | Inert (N₂ or Ar) | Prevents potential oxidation side reactions at C4, though less common in this step.[5] |
Question 2: I'm having trouble with the first step—the synthesis of the 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one precursor. My yields are poor and the reaction is messy.
The formation of the quinazolinone core can be challenging due to the stability of intermediates and the conditions required for cyclization.
Potential Cause A: Poor Solubility of Reactants
If the starting materials, such as 2-amino-5-bromobenzamide and 4-chlorobenzoyl chloride, are not fully solubilized, the reaction rate will be slow and incomplete, leading to low yields.
-
Solution: Select an Appropriate High-Boiling Solvent. For polar starting materials, consider solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5] For less polar substrates, a solvent like pyridine can be effective for facilitating the reaction between an aminobenzamide and a benzoyl chloride.[6]
Potential Cause B: Harsh Reaction Conditions Leading to Decomposition
Traditional quinazoline syntheses, like the Niementowski reaction, often require high temperatures (>130°C), which can cause decomposition of starting materials or the desired product.[5]
-
Solution 1: Use a Milder Two-Step Procedure. A common and effective method is to first acylate the 2-amino-5-bromobenzamide with 4-chlorobenzoyl chloride in a solvent like pyridine at room temperature.[6] The resulting intermediate can then be cyclized to the quinazolinone by heating, often in the same solvent.
-
Solution 2: Consider Microwave-Assisted Synthesis. Microwave irradiation can dramatically reduce reaction times and often increases yields by providing rapid, uniform heating, thereby minimizing thermal decomposition.[7][8]
Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification issues usually arise from unreacted starting materials or residual reagents from the workup.
Potential Cause A: Residual Phosphorus Compounds
POCl₃ reacts vigorously with water to produce phosphoric acid and HCl. If the workup is not performed carefully, these acidic byproducts can contaminate your product.
-
Solution: Careful Quenching and Neutralization. After the reaction, most of the excess POCl₃ should be removed under reduced pressure.[2] The remaining reaction mixture should be cooled and poured slowly onto crushed ice with vigorous stirring. This hydrolyzes the remaining POCl₃. The acidic solution should then be carefully neutralized with a base (e.g., saturated NaHCO₃ solution or aqueous ammonia) until the product precipitates.[2]
Potential Cause B: Unreacted Quinazolinone Starting Material
If the chlorination is incomplete, the starting quinazolinone will be a major impurity. It has different polarity and solubility compared to the chlorinated product.
-
Solution: Chromatographic Purification or Recrystallization. The crude product can be purified by silica gel column chromatography, typically using a solvent system like hexane/ethyl acetate. Alternatively, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can effectively remove the more polar quinazolinone starting material.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for the final chlorination step?
This protocol is based on a high-yield reported synthesis.[3]
Experimental Protocol: Chlorination of 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one
-
To a stirred solution of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.), add triethylamine (1.1 eq.) dropwise while maintaining the temperature below 25°C.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) for 5 hours. Monitor the reaction's completion using TLC.
-
Allow the mixture to cool to room temperature and remove the excess POCl₃ under reduced pressure.
-
Carefully and slowly pour the residual dark oil onto a stirred mixture of crushed ice.
-
Neutralize the resulting slurry by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary. A reported yield for a similar process is 91%.[3]
Q2: Are there any alternatives to POCl₃ for the chlorination step?
Yes, several other reagents can be used, though POCl₃ remains one of the most common.
-
Thionyl Chloride (SOCl₂): Can be used, often with a catalytic amount of DMF.[4]
-
Oxalyl Chloride / DMF: This combination is another effective system for this transformation.[4]
-
Triphenylphosphine (PPh₃) / Trichloroisocyanuric acid (TCICA): This system has been reported to give 4-chloroquinazolines in high yield (89%) and can be a milder alternative.[4][9]
Q3: What are the key safety precautions when working with POCl₃?
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Quenching: Always add the reaction mixture to ice/water, never the other way around, to control the highly exothermic hydrolysis reaction.
-
Storage: Store in a cool, dry place away from water and incompatible materials.
Q4: What is the mechanism of the POCl₃ chlorination?
The reaction is a two-stage process. First, the quinazolinone is phosphorylated by POCl₃ to form various (O)- and (N)-phosphorylated intermediates. These intermediates equilibrate rapidly. In the second stage, which is promoted by heat, a chloride ion (Cl⁻) attacks the (O)-phosphorylated intermediate at the C4 position, leading to the formation of the 4-chloroquinazoline product and the elimination of a dichlorophosphate anion.[1]
Caption: Simplified mechanism of POCl₃ chlorination.[1]
References
-
Klapars, A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(10), 4147–4158. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 835. Available at: [Link]
-
Li, Y., et al. (2016). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis. RSC Advances, 6, 83436-83439. Available at: [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. . Available at: [Link]
-
Wang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. Available at: [Link]
-
Kumar, R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3201. Available at: [Link]
-
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link]
-
Sharma, G., & Kumar, R. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 581. Available at: [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Journal of Pharmaceutical Research International. Available at: [Link]
-
Khan, I., & Ibrar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Letters in Organic Chemistry, 17(10), 746-767. Available at: [Link]
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- 5. benchchem.com [benchchem.com]
- 6. mediresonline.org [mediresonline.org]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Welcome to the technical support center for the purification of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Molecule and Potential Impurities
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a halogenated quinazoline derivative.[1] The presence of multiple halogen atoms and aromatic rings influences its solubility and reactivity, which are key considerations for purification. During its synthesis, several impurities can arise, including:
-
Unreacted Starting Materials: Such as 6-bromo-2-(4-chlorophenyl)-4(3H)-quinazolinone.[2]
-
Byproducts from Side Reactions: Including hydrolysis of the 4-chloro group or other reactions related to the synthetic route.
-
Reagents: For example, residual phosphorus oxychloride or triethylamine used in the chlorination step.[2]
Identifying the nature of these impurities through techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is a critical first step in selecting the appropriate purification strategy.[3]
Purification Workflow: A Strategic Approach
A multi-step purification strategy is often necessary to achieve high purity (>99%). The choice and sequence of methods depend on the initial purity of the crude product and the nature of the impurities present.
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General purification workflow for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization
Recrystallization is a powerful and cost-effective technique for removing insoluble impurities and significantly increasing the purity of crystalline solids. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4]
Q1: My compound oils out instead of crystallizing upon cooling. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Q2: I'm getting very low recovery after recrystallization. Why is this happening and how can I improve it?
A2: Low recovery is typically caused by using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures) to find the optimal one.[4][5]
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals, which can be combined with the first if the purity is acceptable.
-
| Solvent System Example | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears, then a small amount of ethanol is added to redissolve, followed by slow cooling. |
| Toluene | A non-polar solvent that can be effective for aromatic compounds. |
| Ethyl Acetate/Hexane | The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy, followed by slow cooling. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound is fully dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.[3] For 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, silica gel is a common stationary phase.
Q3: My compound is not moving from the origin on the TLC plate, even with a polar solvent system. What's wrong?
A3: This indicates that your compound is strongly adsorbed to the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[3]
-
Add a Modifier: For compounds that are particularly stubborn, adding a small amount (0.5-1%) of a polar modifier like methanol or triethylamine to the mobile phase can help. Triethylamine is particularly useful if your compound is basic, as it deactivates the acidic silica gel.[4]
-
Change Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which has different adsorption properties than silica gel.[4]
-
Q4: I'm seeing poor separation between my product and an impurity. How can I improve the resolution?
A4: Poor separation means the Rf values of your compound and the impurity are too close.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Test different solvent systems. Sometimes a complete change (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can significantly alter the separation.[3]
-
Shallow Gradient: If using gradient elution, make the gradient shallower. A slower increase in solvent polarity will give the compounds more time to separate on the column.
-
Column Dimensions: Use a longer, narrower column for better separation, although this will increase the elution time.
-
Dry Loading: If your compound has poor solubility in the mobile phase, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.
-
| Mobile Phase System | Application |
| Hexane / Ethyl Acetate (e.g., 4:1) | A good starting point for moderately polar quinazolines. The ratio can be adjusted based on TLC analysis.[3] |
| Dichloromethane / Methanol (e.g., 98:2) | Suitable for more polar compounds or when separation is not achieved with hexane/ethyl acetate.[3] |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. The ideal Rf for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be increased gradually (gradient elution) if necessary.[5]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
For achieving the highest purity (>99.5%), especially for separating closely related impurities, preparative HPLC is the method of choice.[3][5]
Q5: My peaks are broad or tailing in preparative HPLC. How can I improve the peak shape?
A5: Poor peak shape can be caused by several factors, including column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase.
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading the column is a common cause of peak broadening. Reduce the amount of sample injected.
-
Add a Mobile Phase Modifier: For reverse-phase HPLC (e.g., C18 column), adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve the peak shape of ionizable compounds by suppressing silanol interactions.[3]
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[3]
-
Check Column Health: A degraded column can also lead to poor peak shape. Flush the column or replace it if necessary.
-
}
Troubleshooting poor peak shape in preparative HPLC.
Experimental Protocol: Preparative HPLC
-
Method Development: First, develop an analytical HPLC method to achieve good separation between the target compound and its impurities. A C18 reverse-phase column is commonly used.[3]
-
Mobile Phase: A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or TFA.[3] A common gradient might run from 30% B to 95% B over 20-30 minutes.
-
Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent (e.g., DMSO, DMF). Filter the solution through a 0.45 µm filter before injection.[3][5]
-
Purification: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume. Inject the sample and monitor the separation with a UV detector.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.[5]
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.[3]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- BenchChem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- CymitQuimica. (n.d.). CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.
Sources
Quinazoline Synthesis Technical Support Center
Welcome to the technical support hub for quinazoline synthesis. As a core scaffold in numerous pharmaceuticals and bioactive molecules, the successful synthesis of quinazoline derivatives is critical for advancing research in drug development. However, the journey from starting materials to the final product is often fraught with challenges, from low yields to persistent, difficult-to-remove byproducts.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current issues but also to anticipate and prevent future ones.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about common synthetic strategies and their inherent challenges.
Q1: What are the most common classical methods for quinazoline synthesis, and what is the primary challenge for each?
A1: The foundational routes to the quinazoline core include the Niementowski, Friedländer, and Bischler syntheses.[1]
-
Niementowski Reaction: This method involves the condensation of anthranilic acids with amides.[1][2][3] Its main challenge is the often harsh reaction conditions, requiring high temperatures (>130°C) that can lead to thermal decomposition of starting materials or the inefficient cyclization of the key o-amidobenzamide intermediate.[1]
-
Friedländer Synthesis: This route utilizes 2-aminobenzaldehydes or ketones reacted with a compound containing an active methylene group.[1] A frequent side reaction is the self-condensation of the methylene compound (an aldol reaction), especially under basic conditions.[4][5] Another potential issue is the formation of quinoline byproducts if conditions are not precisely controlled.[1]
-
Bischler Synthesis: While historically significant, this method is often avoided due to its requirement for very harsh conditions, including high temperatures and pressures in ammoniated alcohol solutions for extended periods.[1]
Q2: I'm using a modern, metal-catalyzed approach. Are these methods free from side reactions?
A2: Not entirely. While modern transition-metal-catalyzed methods offer milder conditions and broader substrate scope, they introduce their own set of potential issues.[6][7][8] Common problems include:
-
Catalyst Inactivity: The catalyst (e.g., Palladium, Copper, Iron) can be deactivated by exposure to air or moisture, or by strongly coordinating functional groups on the substrates.[1]
-
Homocoupling: In cross-coupling reactions, starting materials can couple with themselves, reducing the yield of the desired heterocyclic product.[9]
-
Ligand Sensitivity: The success of many catalytic reactions is highly dependent on the choice of ligand, and finding the optimal ligand for a specific transformation can require significant screening.
Q3: My final product seems to be degrading during work-up or purification. What could be happening?
A3: The quinazoline ring, while aromatic, can be susceptible to hydrolysis and ring-opening, especially under strong acidic or basic conditions, and this is exacerbated by heat.[1][10] If your work-up involves a prolonged aqueous acid or base wash, or if you are using silica gel chromatography with an acidic solvent system (like methanol in dichloromethane, which can generate trace HCl), you may be cleaving the product. Prompt neutralization and avoiding prolonged exposure to harsh conditions are crucial.[1]
Troubleshooting Guide: From Symptoms to Solutions
This section is organized by common experimental observations. Identify your issue and explore the potential causes and recommended solutions.
Problem 1: Low or No Yield of Desired Quinazoline
This is the most common issue, stemming from a wide range of factors.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution(s) |
| Poor Reactant Solubility | If reactants are not fully dissolved at the reaction temperature, the reaction becomes diffusion-controlled and inefficient. This leads to a low concentration of active species and a stalled reaction. | Select a solvent where all reactants are soluble. For polar substrates, consider DMF or DMSO. For nonpolar substrates, toluene or dioxane may be better choices.[1] |
| Insufficient Temperature / Time | Many cyclization reactions have a significant activation energy barrier. Insufficient thermal energy or time will result in low conversion of starting materials. | Gradually increase the reaction temperature in 10°C increments, monitoring progress by TLC or LC-MS. If conversion is observed but incomplete, extend the reaction time.[1] |
| Presence of Water | Water can hydrolyze key intermediates or the final quinazoline product, especially under acidic or basic conditions. In metal-catalyzed reactions, water can also deactivate the catalyst. | Use anhydrous solvents and reagents. Thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.[1] |
| Steric Hindrance | Bulky substituents on the starting materials can sterically hinder the approach of reactants, slowing down the reaction rate or preventing the necessary bond formations for cyclization. | Increase the reaction temperature to provide more energy to overcome the steric barrier. Alternatively, a more active catalyst or a different synthetic route that is less sensitive to steric effects may be required.[1] |
Problem 2: Formation of an Unexpected Major Byproduct
Careful analysis (NMR, MS) of byproducts is key to diagnosing the specific side reaction occurring.
| Observed Byproduct | Likely Side Reaction & Cause | Recommended Solution(s) |
| Quinazolin-4(3H)-one | Over-oxidation: The desired quinazoline is further oxidized to the corresponding quinazolinone. This is common in aerobic or oxidant-mediated reactions where conditions are too harsh or prolonged.[10] | Conduct the reaction under a strict inert atmosphere (N₂ or Ar) to exclude O₂.[1] If using a chemical oxidant (e.g., MnO₂, DDQ), reduce the number of equivalents or lower the reaction temperature. |
| Quinoline Derivative | Incorrect Cyclization Pathway (Friedländer): In the Friedländer synthesis, the reaction between a 2-aminobenzaldehyde and an active methylene compound can proceed via an alternative cyclization pathway to form a quinoline.[1] | Carefully control the pH and catalyst. The choice of acid or base catalyst is often crucial and substrate-dependent.[4] Experiment with milder catalysts (e.g., p-TsOH instead of H₂SO₄). |
| Dimer or Polymer | Self-Condensation: This is particularly common in base-catalyzed Friedländer reactions where the active methylene compound undergoes an aldol condensation with itself.[4][5] Intermediates in other syntheses can also react with starting materials. | Perform the reaction at a lower concentration (higher dilution) to favor intramolecular cyclization over intermolecular side reactions.[1] Slowly add the more reactive partner (e.g., the methylene compound) to the reaction mixture to keep its instantaneous concentration low. |
| Ring-Opened Products | Hydrolysis: The product is being cleaved by acid or base during the reaction or, more commonly, during aqueous work-up. The typical products are derivatives of 2-aminobenzaldehyde or anthranilic acid.[10] | If possible, run the reaction under neutral conditions. During work-up, use dilute acid/base, keep the temperature low (ice bath), and minimize contact time. Neutralize the mixture promptly.[1] |
Experimental Protocols
Protocol 1: Optimizing Reaction Temperature to Minimize Byproduct Formation
This protocol uses a parallel synthesis approach to efficiently identify the optimal temperature that maximizes the yield of the desired product while minimizing thermal decomposition or side reactions.
Objective: To determine the ideal reaction temperature for a quinazoline synthesis.
Methodology:
-
Setup: Arrange a parallel reaction block or a series of identical reaction vessels in individual heating blocks. For this example, we will test five temperatures: 80°C, 90°C, 100°C, 110°C, and 120°C.
-
Reagent Preparation: Prepare a stock solution containing your starting materials, solvent, and any catalysts to ensure identical concentrations in each reaction.
-
Reaction Initiation: Dispense an equal volume of the stock solution into each of the five reaction vessels.
-
Heating: Begin stirring and heat each vessel to its designated target temperature.
-
Monitoring: After a set time (e.g., 4 hours), take a small, identical aliquot from each reaction. Quench the aliquots and analyze them by a quantitative method like HPLC or UPLC-MS. This will show the relative ratio of starting material, product, and key byproducts at each temperature.
-
Analysis: Continue the reaction, taking aliquots at regular intervals (e.g., every 2 hours) until the starting material is consumed in the most efficient reactions.
Visualized Workflows & Mechanisms
General Troubleshooting Workflow for Quinazoline Synthesis
This diagram outlines a logical process for diagnosing and solving issues encountered during synthesis.
Caption: A troubleshooting decision tree for quinazoline synthesis.
Side Reaction: Quinoline vs. Quinazoline Formation
This diagram illustrates the mechanistic divergence in the Friedländer synthesis that can lead to either the desired quinazoline or an unwanted quinoline byproduct.
Caption: Competing pathways in Friedländer synthesis.
References
- BenchChem Technical Support Team. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.
- Vijayakumar, B. et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
- Organic Chemistry Portal. (2024). Synthesis of quinazolines. Organic-Chemistry.org.
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
- Wikipedia. (2023). Niementowski quinoline synthesis. Wikipedia.
- Mansour, T. S., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.
- Wikipedia. (2022). Niementowski quinazoline synthesis. Wikipedia.
- chemeurope.com. (n.d.). Niementowski quinazoline synthesis. chemeurope.com.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Niementowski_quinazoline_synthesis [chemeurope.com]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing Amination Reactions of 4-Chloroquinazoline
Welcome to the technical support center for the amination of 4-chloroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing this crucial synthetic transformation, presented in a direct question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amination reaction with 4-chloroquinazoline is showing low to no conversion. What are the most common causes?
A1: Low or no conversion in this reaction typically points to one of three areas: the reactivity of the amine, the reaction conditions, or the quality of the starting materials.
-
Amine Reactivity: The amination of 4-chloroquinazoline is a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this reaction is highly dependent on the nucleophilicity of the amine.
-
Electron-Poor Amines: Anilines or other amines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are poor nucleophiles. These often require more forcing conditions, such as higher temperatures, microwave irradiation, or switching to a different reaction class like a Buchwald-Hartwig amination.[1] Long reaction times and low yields are common when using these substrates under standard SNAr conditions.[1]
-
Steric Hindrance: Highly substituted amines, especially those with substitution at the ortho-position of anilines or bulky alkyl groups, can significantly slow down the reaction rate due to steric hindrance.[1]
-
Aliphatic vs. Aromatic Amines: Electron-rich primary aliphatic amines are generally more reactive and can undergo the substitution under milder conditions compared to anilines.[1]
-
-
Reaction Conditions:
-
Temperature: Many SNAr reactions of this type require heating. If you are running the reaction at room temperature with a moderately reactive amine, a lack of conversion may simply mean the activation energy barrier is not being overcome.
-
Solvent: The choice of solvent is critical for both solubility and reaction rate. Polar aprotic solvents like DMF or dioxane are common, but alcohols like isopropanol or ethanol are also frequently used.
-
Base: The reaction generates HCl as a byproduct. This will protonate your amine nucleophile, rendering it unreactive. A base is required to neutralize the acid. If the base is omitted, weak, or used in insufficient stoichiometry, the reaction will stall.[2]
-
-
Starting Material Quality: Ensure your 4-chloroquinazoline is pure and that the amine has not degraded, especially if it has been stored for a long time.
Q2: I'm observing multiple spots on my TLC plate, suggesting side products. What are they and how can I minimize them?
A2: The most common side product is the hydrolysis of 4-chloroquinazoline to quinazolin-4-one. This occurs if there is excess water in your reaction solvent or reagents, especially at elevated temperatures.
Mitigation Strategies:
-
Use Anhydrous Solvents: Ensure your solvents are dry, especially when using high temperatures.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent the introduction of atmospheric moisture.
-
Purify Reagents: If your amine or base is hygroscopic, ensure it is handled appropriately.
In the case of di-substituted quinazolines (e.g., 2,4-dichloroquinazoline), you may also see products from substitution at the second position. The chlorine at the 4-position is significantly more reactive than the one at the 2-position.[2][3] Substitution at C2 typically requires much harsher conditions, such as temperatures above 100 °C or microwave irradiation.[2] If you are seeing di-substituted products, consider reducing the reaction temperature or time.
Q3: When should I choose a standard SNAr protocol versus a Palladium-catalyzed Buchwald-Hartwig amination?
A3: This is a critical decision that depends on the substrate scope and desired reaction conditions.
-
Choose SNAr when:
-
Your amine is sufficiently nucleophilic (e.g., primary/secondary aliphatic amines, electron-rich anilines).[1]
-
You are working with a substrate where the chloro-position is highly activated, as is the case for 4-chloroquinazoline.
-
You want to avoid the cost and potential metal contamination associated with palladium catalysts. SNAr is often a simpler, more "green" and cost-effective method.[4]
-
-
Choose Buchwald-Hartwig Amination when:
The Buchwald-Hartwig reaction significantly expands the scope of C-N bond formation but requires careful optimization of the palladium precursor, ligand, and base.[6]
Optimization Guides & Protocols
Optimizing Reaction Parameters: A Deeper Dive
A systematic approach to optimizing the reaction is crucial. The following flowchart provides a logical troubleshooting sequence for a failing SNAr reaction.
Caption: Troubleshooting workflow for 4-chloroquinazoline amination.
Solvent and Base Selection
The choice of solvent and base are interdependent and crucial for reaction success. The tables below summarize common choices.
Table 1: Solvent Selection Guide for 4-Chloroquinazoline Amination
| Solvent | Type | Typical Temperature | Key Considerations |
| Isopropanol (iPrOH) | Protic | Reflux (~82 °C) | Good for many anilines; product may precipitate upon cooling, aiding isolation. |
| Ethanol (EtOH) | Protic | Reflux (~78 °C) | Similar to iPrOH; can sometimes lead to solvolysis side products at high acid concentrations.[7] |
| Dioxane | Aprotic Ether | 80 - 110 °C | Excellent solvent for a wide range of amines; often used with organic bases like DIPEA.[2] |
| N,N-Dimethylformamide (DMF) | Aprotic Amide | 80 - 150 °C | High boiling point allows for higher reaction temperatures, useful for unreactive amines. Can be difficult to remove under vacuum. |
| THF / Water | Mixed | 100 - 120 °C (Microwave) | A greener solvent system that can be highly effective, especially under microwave conditions, sometimes even without a base.[1] |
Table 2: Base Selection Guide
| Base | Type | pKa (Conjugate Acid) | Characteristics & Use Cases |
| DIPEA (Hünig's base) | Organic | ~10.8 | Non-nucleophilic, sterically hindered. Excellent for preventing side reactions. Soluble in most organic solvents.[2] |
| Triethylamine (Et₃N) | Organic | ~10.7 | Common and inexpensive. Can sometimes act as a nucleophile at high temperatures.[2] |
| Sodium Acetate (NaOAc) | Inorganic | ~4.75 | A mild inorganic base, often used in protic solvents.[2] |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 | Stronger inorganic base, typically used in polar aprotic solvents like DMF. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | ~10.3 | Often used in Palladium-catalyzed reactions. Its high solubility in organic solvents can be advantageous. |
Core Methodologies: Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
This protocol is a robust starting point for the reaction of 4-chloroquinazoline with a moderately reactive amine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.2 eq) and the chosen solvent (e.g., isopropanol or dioxane, ~0.1 M concentration).
-
Base Addition: Add the base (e.g., N,N-Diisopropylethylamine (DIPEA), 1.5 - 2.0 eq).[2]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from a few hours to overnight.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for challenging substrates, such as electron-poor anilines.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or X-Phos, 2-4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add 4-chloroquinazoline (1.0 eq), the amine (1.2 eq), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heating: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction as described in Protocol 1. The workup is similar, but often includes a filtration step through a pad of Celite to remove the palladium catalyst before aqueous workup.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
-
Sánchez, B. et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Available at: [Link]
-
Barros, T. A. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
de Oliveira, R. K. et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Moody, C. J. et al. (2015). Amination of halopyrimidines and 4-chloroquinazoline. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, Y. et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. Organic Process Research & Development. Available at: [Link]
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Unknown Author. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. Available at: [Link]
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Sun, Z. et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Tveiten, K. et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
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Tveiten, K. et al. (2020). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
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Cheng, C. (2015). Lapatinib preparation method. SciSpace. Available at: [Link]
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Sun, Z. et al. (2010). Practical synthesis of lapatinib. ResearchGate. Available at: [Link]
- Unknown Author. (2012). Preparation method of lapatinib intermediate and analogues thereof. Google Patents.
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Unknown Author. (2009). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Available at: [Link]
-
Bacsa, I. et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Hartwig, J. F. (2011). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. Available at: [Link]
-
Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
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- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Product Yield in Quinazoline Synthesis
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high yields of quinazoline derivatives. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not only solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common culprits behind low yields in quinazoline synthesis?
Low yields in quinazoline synthesis are a frequent challenge and can typically be traced back to a few key areas.[1] These include:
-
Poor Quality of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can participate in side reactions, consuming your starting materials and reducing the formation of the desired product.[1]
-
Suboptimal Reaction Conditions: Critical parameters like temperature, reaction time, and solvent choice can significantly impact yield. For instance, some reactions require high temperatures to overcome activation energy barriers, while others may lead to decomposition at elevated temperatures.[1][2]
-
Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are paramount. A deactivated or inappropriate catalyst can dramatically hinder the reaction rate.[1][3]
-
Side Reactions and Byproduct Formation: Depending on the specific synthetic route, various side reactions can compete with the desired quinazoline formation.[1][3] A common issue, particularly in the Niementowski reaction, is the decarboxylation of anthranilic acid at high temperatures to form aniline, which can then lead to other byproducts.[2]
-
Product Loss During Workup and Purification: The methods chosen for extraction, pH adjustments, and purification (e.g., column chromatography, recrystallization) can lead to significant product loss if not properly optimized.[1]
-
Moisture Sensitivity: Some reagents and intermediates involved in quinazoline synthesis are sensitive to moisture, which can lead to hydrolysis and reduced yields.[1]
Troubleshooting Guides
This section provides a more in-depth look at specific problems and offers structured approaches to resolving them.
Issue 1: Low or No Product Formation Detected by TLC/LC-MS
You've set up your reaction, but upon monitoring, you see very little or no formation of your desired quinazoline. Here’s a systematic approach to diagnose and solve the problem.
Explanation: The purity of your starting materials is the foundation of a successful synthesis. Impurities can act as catalysts for unwanted side reactions or inhibit the desired transformation.
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting materials (e.g., 2-aminobenzylamine, aldehyde, anthranilic acid) using standard analytical techniques such as NMR, GC-MS, or by checking the melting point.[1]
-
Purify Reactants: If impurities are detected, purify the starting materials.
Experimental Protocol: Purification of Aldehydes
-
Liquid Aldehydes: Distill under reduced pressure.
-
Solid Aldehydes: Recrystallize from a suitable solvent (e.g., ethanol, hexanes).[1]
-
Explanation: Temperature is a critical factor that governs reaction kinetics. An incorrect temperature can result in an extremely slow reaction or, conversely, promote the decomposition of reactants, intermediates, or the final product.[2] For many quinazoline syntheses, such as the Niementowski reaction, a temperature range of 130-160°C is often optimal.[2][4]
Troubleshooting Steps:
-
Optimize Temperature: Systematically screen a range of temperatures to find the optimal condition for your specific reaction.
Experimental Protocol: Temperature Screening
-
Set up several small-scale reactions in parallel.
-
Maintain identical concentrations of all reactants and the same solvent.
-
Vary the temperature for each reaction (e.g., room temperature, 50 °C, 80 °C, 120 °C).[1]
-
Monitor the progress of each reaction by TLC or LC-MS to identify the temperature that provides the best yield.[1]
-
Explanation: The solvent plays a multifaceted role in a chemical reaction. It affects the solubility of reactants, the stability of intermediates, and the overall reaction rate.[1] The polarity of the solvent is a key consideration. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents like toluene and THF are ineffective.[1][5]
Troubleshooting Steps:
-
Screen Different Solvents: Test a variety of solvents with different polarities.
Experimental Protocol: Solvent Screening
-
Run the reaction in a range of solvents with varying polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[1]
-
Monitor the reactions to identify the solvent that results in the highest yield.
-
Explanation: Catalysts can lose their activity due to improper storage, handling, or the presence of impurities in the reaction mixture that act as poisons.
Troubleshooting Steps:
-
Use Fresh Catalyst: Always start with a fresh batch of catalyst to rule out deactivation.[1][3]
-
Ensure Anhydrous Conditions (if required): If your catalyst is sensitive to moisture, ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[3]
-
Optimize Catalyst Loading: The amount of catalyst can be critical. Too little may result in a slow reaction, while too much can sometimes lead to unwanted side reactions. Perform a screen of different catalyst loadings.[1]
Troubleshooting Workflow for Low or No Product Formation
Caption: A systematic workflow for troubleshooting low or no product yield.
Issue 2: Complex Reaction Mixture with Multiple Byproducts
Your reaction is proceeding, but TLC or LC-MS analysis reveals a messy mixture with several unexpected spots, making purification difficult and lowering the yield of the desired product.
Explanation: The formation of byproducts is a common issue, especially in classical methods like the Niementowski or Friedländer syntheses.[3] For instance, in the Friedländer synthesis, self-condensation of the ketone reactant (an aldol condensation) is a frequent side reaction, particularly under basic conditions.[6]
Troubleshooting Steps:
-
Adjust Stoichiometry: An incorrect ratio of reactants can lead to side reactions. For example, in the synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide, using an excess of formamide (e.g., a 1:5 molar ratio) can help drive the reaction to completion and minimize side product formation.[2]
-
Modify Reaction Conditions: High temperatures can often promote side reactions.[3] Consider running the reaction at a lower temperature for a longer duration.
-
Consider an Inert Atmosphere: If oxidation of intermediates or the final product is a concern, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1][3]
Experimental Protocol: Inert Atmosphere Reaction Setup
-
Dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Use degassed solvents.
-
Add reagents via syringe through a septum.[1]
-
Explanation: The desired quinazoline product itself might be unstable under the reaction conditions, leading to degradation over time.
Troubleshooting Steps:
-
Test Product Stability: To confirm if your product is decomposing, subject a small, purified sample to the reaction conditions (solvent, temperature, catalyst) without the starting materials.[1]
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to potentially harsh conditions.
-
Consider Milder Synthetic Routes: If product instability is a significant issue, exploring alternative, milder synthetic pathways may be necessary.
Common Side Reactions in Quinazolinone Synthesis
Sources
Technical Support Center: A Guide to Preventing Decomposition of Quinazoline Derivatives
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, FAQs, and validated protocols to ensure the stability and integrity of quinazoline derivatives during storage. As compounds central to numerous therapeutic discovery programs, their stability is paramount for reproducible and reliable experimental outcomes.
Section 1: Understanding Quinazoline Instability - The 'Why'
This section delves into the chemical rationale behind the degradation of the quinazoline scaffold. Understanding these core vulnerabilities is the first step toward effective prevention.
FAQ: Why is my quinazoline derivative degrading?
The stability of a quinazoline derivative is intrinsically linked to the chemical properties of its fused pyrimidine and benzene ring system.[1][2] The pyrimidine ring, in particular, contains electrophilic carbon centers that are susceptible to nucleophilic attack, primarily by water (hydrolysis) and atmospheric oxygen (oxidation).[1][3][4]
-
Hydrolysis: The C4 position of the quinazoline ring is often the most electrophilic and, therefore, a primary site for hydrolytic cleavage. In the presence of moisture, especially under acidic or alkaline conditions, the pyrimidine ring can open.[1][5] This process can lead to the formation of 2-aminobenzaldehyde derivatives or related amides, fundamentally altering the compound's structure and activity.[1][5] For example, certain 4(3H)-quinazolinones, while generally stable, can be hydrolyzed if boiled in strong acidic or alkaline solutions.[2][6]
-
Oxidation: The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, forming N-oxides.[3][4] Furthermore, substituents on the rings can be prone to oxidation. This process can be accelerated by exposure to air (atmospheric oxygen) and light (photo-oxidation).[7] The formation of oxidized species not only reduces the purity of the sample but can also introduce new, potentially reactive functional groups.
-
Influence of Substituents: The nature and position of substituents dramatically affect stability.[2] Electron-withdrawing groups can increase the electrophilicity of the ring carbons, making them more susceptible to hydrolysis. Conversely, sterically bulky groups near reactive sites may offer some protection.
.dot graph DecompositionPathways { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Quinazoline [label="Quinazoline Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HydrolysisProduct [label="Ring-Opened Product\n(e.g., 2-Aminobenzamide derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidationProduct [label="Oxidized Derivative\n(e.g., N-oxide, Quinazolinone)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Quinazoline -> HydrolysisProduct [label=" Hydrolysis\n(H₂O, Acid/Base)"]; Quinazoline -> OxidationProduct [label=" Oxidation\n(O₂, Light)"]; } .enddot Caption: Primary degradation pathways for quinazoline derivatives.
Section 2: Troubleshooting Common Storage Issues
This section provides actionable solutions to common problems encountered during the storage and handling of quinazoline compounds.
Q1: My solid, powdered compound has changed color (e.g., from white to yellow/brown). What happened and what should I do?
A change in color is a strong indicator of chemical degradation, most commonly due to oxidation or photo-decomposition.
Probable Cause & Solution:
-
Check Purity: The first step is to assess the purity of the material. Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to compare the discolored sample to a fresh or reference sample. The appearance of new peaks or a decrease in the main peak area confirms degradation.[8]
-
Review Storage Conditions: This issue is often caused by improper storage. Ensure the compound is stored in an inert atmosphere (e.g., under argon or nitrogen), protected from light in an amber vial, and kept at the recommended temperature.[8][9]
-
Action: If degradation is confirmed, the sample should be discarded to avoid compromising experimental results.[8] Future batches should be stored with stricter adherence to the recommended conditions outlined in the table below.
Q2: I see a precipitate in my DMSO stock solution after storing it at -20°C. Is this degradation?
While it could be degradation, it is more commonly due to the compound's poor solubility in DMSO at low temperatures.[10]
Troubleshooting Steps:
-
Warm & Vortex: Gently warm the vial to room temperature and vortex thoroughly. If the precipitate redissolves completely, the issue is temperature-dependent solubility, not degradation.[10]
-
Confirm with HPLC: If the precipitate does not redissolve, or if you want to be certain, analyze the solution by HPLC. Compare the chromatogram to that of a freshly prepared solution. If the profiles are identical, degradation has not occurred.[11]
-
Storage Strategy: If stability permits, consider storing DMSO stock solutions at room temperature to avoid freeze-thaw cycles and solubility issues.[10] However, for many compounds, long-term storage at room temperature is not ideal. A stability study is recommended to determine the optimal storage temperature for solutions.[8][12] A study on one imidazo quinazoline derivative showed no instability in plasma after five months at -20°C.[13]
Q3: What are the ideal long-term storage conditions for my quinazoline derivatives?
The optimal conditions depend on whether the compound is stored as a solid or in solution. Storing compounds as a dry, solid powder is always the preferred method for long-term stability.[8]
| Parameter | Solid State (Recommended for Long-Term) | Solution (for Short-Term Use) | Rationale |
| Temperature | -20°C or -80°C[14] | As low as possible (-20°C or -80°C)[14] | Slows down the rate of all chemical reactions, including hydrolysis and oxidation.[14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas Overlay | Prevents oxidation by displacing atmospheric oxygen.[7] |
| Light | Amber, Opaque Vials[8] | Amber, Opaque Vials | Prevents photo-decomposition, a common pathway for aromatic heterocycles.[9][15] |
| Humidity | Tightly Sealed Container with Desiccant[16][17] | Anhydrous Grade Solvent (e.g., DMSO) | Minimizes exposure to moisture, the key ingredient for hydrolysis.[5][8] |
| Container | Tightly sealed, appropriate material glass vials | Vials with PTFE-lined caps | Prevents contamination and solvent evaporation.[18] |
Section 3: Proactive Stability Assessment
Proactive testing can save significant time and resources by identifying stability liabilities early in the research process. A forced degradation study is a powerful tool for this purpose.
FAQ: How can I proactively assess the stability of my novel quinazoline derivative?
A forced degradation (or stress testing) study exposes the compound to harsh conditions to deliberately induce and identify potential degradation pathways.[19] This helps in developing stable formulations and establishing appropriate storage conditions.[19][20] The goal is to achieve 5-20% degradation of the parent compound.[21]
.dot graph ForcedDegradationWorkflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Prepare Stock Solution\n(e.g., 1 mg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Control [label="Control Sample\n(Stored at -20°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; Stress [label="Expose Aliquots to Stress Conditions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acidic\n(e.g., 0.1 M HCl, 80°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Basic\n(e.g., 0.1 M NaOH, 80°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative [label="Oxidative\n(e.g., 3% H₂O₂, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; Thermal [label="Thermal\n(e.g., 80°C, Solid)", fillcolor="#FBBC05", fontcolor="#202124"]; Photolytic [label="Photolytic\n(ICH Q1B light exposure)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze All Samples by HPLC/LC-MS", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compare [label="Compare Stress vs. Control:\n- Identify Degradants\n- Determine Stability Profile", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Control; Start -> Stress; Stress -> Acid; Stress -> Base; Stress -> Oxidative; Stress -> Thermal; Stress -> Photolytic; {Acid, Base, Oxidative, Thermal, Photolytic, Control} -> Analysis; Analysis -> Compare; } .enddot Caption: Workflow for a typical forced degradation study.
Protocol: Basic Forced Degradation Study
This protocol provides a general framework. Conditions may need to be adjusted based on the specific compound's reactivity.[15][19]
-
Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Dispense aliquots of the stock solution (or solid compound for thermal stress) into separate vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 80°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 80°C.
-
Oxidation: Add an equal volume of 6% H₂O₂. Keep at room temperature.
-
Thermal: Store the solid compound in an oven at 80°C.
-
Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).
-
-
Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: For acid/base samples, neutralize them with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method to quantify the parent compound and detect degradants.
Section 4: Analytical Protocol for Degradation Analysis
A validated, stability-indicating analytical method is crucial for accurately assessing the purity and degradation of your quinazoline derivatives.
FAQ: What is a reliable method to check the purity and detect degradation products?
Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and reliable method for this purpose.[8][11][19] It can separate the parent compound from its impurities and degradation products.
Protocol: General Purpose RP-HPLC Method for Purity Assessment
This method serves as a starting point and should be optimized for your specific quinazoline derivative.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm, or determine via UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (like DMSO) at a concentration of approximately 0.5-1.0 mg/mL.
By implementing these guidelines and protocols, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of their quinazoline derivatives for successful research and development outcomes.
References
-
Wikipedia. Quinazoline. Available at: [Link]
-
Bersudsky, Y., et al. (n.d.). Hydrolytic Opening of the Quinazoline Ring in 3-Furfuryl-4-oxo- 3,4-dihydroquinazoline Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]
-
Kruger, H. G., & Tukulula, M. (2017). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 22(11), 1957. Available at: [Link]
-
Kruger, H. G., & Tukulula, M. (2017). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Available at: [Link]
-
Karami, K., et al. (2020). Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mild conditions. RSC Advances, 10(24), 14241-14247. Available at: [Link]
-
Al-Ostath, O., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 120. Available at: [Link]
-
Alagarsamy, V. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 312-326. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of quinazoline scaffold. Available at: [Link]
-
Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133. Available at: [Link]
-
APharma. (n.d.). The Storage Conditions For APIs And Medicines. Available at: [Link]
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-128. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica - Drug Research, 69(4), 763-767. Available at: [Link]
-
Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 819-828. Available at: [Link]
-
Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Available at: [Link]
-
ECA Academy. (2023). GDP-compliant Storage of APIs: What needs to be considered? Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). Available at: [Link]
-
GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. Available at: [Link]
-
World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Available at: [Link]
-
Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 153-161. Available at: [Link]
-
Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Available at: [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Available at: [Link]
-
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Available at: [Link]
-
Asif, M. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 4(1), 374-384. Available at: [Link]
-
Xu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1064. Available at: [Link]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available at: [Link]
-
Militaru, G., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2307. Available at: [Link]
-
Kumar, A., et al. (2017). Synthesis of Some Novel Quinazoline Derivatives Having Anti-Cancer Activity. Annals of Chemical and Medical Sciences, 1(2). Available at: [Link]
-
Faisal, M., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 591. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your synthesis.
I. Synthesis Overview and Key Challenges
The synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline typically proceeds through a two-step process: first, the cyclization of a substituted anthranilonitrile with a benzoyl derivative to form the quinazolinone intermediate, followed by chlorination to yield the final product. While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and reproducibility.
Generalized Synthetic Pathway
Caption: Generalized synthetic route for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
Core Challenges in Scale-Up:
-
Reaction Control: Exothermic reactions, especially during chlorination, can be difficult to manage on a larger scale, potentially leading to side reactions and impurities.
-
Reagent Purity and Stoichiometry: The purity of starting materials, such as 2-amino-5-bromobenzonitrile, and precise control of reagent stoichiometry are critical for high yields and minimizing byproduct formation.
-
Solubility Issues: The starting materials, intermediates, and final product may have limited solubility in common organic solvents, complicating reaction kinetics and purification.
-
Byproduct Formation: Several side reactions can occur, including the formation of dimers, polymers, and incompletely chlorinated intermediates.
-
Work-up and Purification: Isolation and purification of the final product can be challenging due to the presence of persistent impurities and the need for robust purification methods like column chromatography or recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the precursor, 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one?
A1: A prevalent method involves the cyclization of 2-amino-5-bromobenzonitrile with 4-chlorobenzoyl chloride. This reaction can be performed under various conditions, but a common approach is a one-pot synthesis where the initial acylation is followed by in-situ cyclization. Alternatively, related methods start from 5-bromoanthranilic acid and proceed through a benzoxazinone intermediate which is then reacted with an appropriate amine.[1][2]
Q2: I am observing low yields in the initial cyclization step. What are the likely causes?
A2: Low yields in the formation of the quinazolinone intermediate can often be attributed to several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times may need to be extended at larger scales.
-
Purity of 2-amino-5-bromobenzonitrile: This starting material can contain impurities that inhibit the reaction.[3] It is advisable to use highly pure starting material or purify it before use.
-
Reaction Temperature: While higher temperatures can accelerate the reaction, they can also lead to degradation of starting materials or the product. Careful temperature control is crucial.
-
Base Selection: The choice and amount of base used to scavenge the HCl generated during acylation are critical. Common bases include pyridine or triethylamine. An inappropriate base or incorrect stoichiometry can lead to side reactions.
Q3: The chlorination of 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one is sluggish. How can I improve the conversion?
A3: Sluggish chlorination is a common issue. Here are some troubleshooting steps:
-
Chlorinating Agent: Phosphorous oxychloride (POCl₃) is a common chlorinating agent for this transformation.[4][5] The use of a slight excess of POCl₃ can help drive the reaction to completion. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be effective.[6]
-
Temperature and Reaction Time: The reaction often requires heating to reflux.[5] Insufficient temperature or time will result in incomplete conversion. Monitor the reaction progress closely.
-
Additives: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can catalyze the reaction and improve yields.[7]
-
Solvent: While the reaction can sometimes be run neat in excess POCl₃, the use of a high-boiling inert solvent like toluene or xylene can aid in temperature control and improve reaction consistency.
Q4: I am seeing a significant amount of a byproduct that I suspect is a dimer. How can I prevent this?
A4: Dimer formation can occur, particularly during the chlorination step, through the reaction of the phosphorylated intermediate with unreacted quinazolinone.[4] To minimize this:
-
Controlled Reagent Addition: Add the chlorinating agent slowly to a solution of the quinazolinone at a lower temperature before heating. This allows for the formation of the desired reactive intermediate before significant dimerization can occur.
-
Reaction Concentration: Running the reaction at a lower concentration (higher dilution) can reduce the likelihood of intermolecular side reactions.[8]
-
Temperature Control: Maintaining a consistent and appropriate reaction temperature is key. Runaway temperatures can promote side reactions.
Q5: What are the best practices for purifying the final product, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline?
A5: Purification can be challenging. A multi-step approach is often necessary:
-
Aqueous Work-up: After the reaction is complete, the excess chlorinating agent must be quenched cautiously, typically by slowly adding the reaction mixture to ice water. The crude product will precipitate and can be collected by filtration.
-
Washing: The crude solid should be washed thoroughly with water to remove any inorganic salts, followed by a wash with a non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane) is often effective for removing many impurities.
-
Column Chromatography: For very high purity requirements, silica gel column chromatography may be necessary. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[9]
III. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Cyclization | Incomplete reaction | Monitor reaction by TLC/LC-MS and extend reaction time if necessary. |
| Impure starting materials | Use high-purity 2-amino-5-bromobenzonitrile or purify before use.[3] | |
| Suboptimal temperature | Optimize reaction temperature; avoid excessive heat which can cause degradation. | |
| Incomplete Chlorination | Insufficient chlorinating agent | Use a slight excess of POCl₃ or SOCl₂.[4][6] |
| Low reaction temperature | Ensure the reaction is heated to the appropriate temperature (reflux).[5] | |
| Absence of catalyst | Add a catalytic amount of a tertiary amine like N,N-dimethylaniline. | |
| Formation of Byproducts | Dimerization | Control the rate of addition of the chlorinating agent and consider higher dilution.[4][8] |
| Hydrolysis of product | During work-up, minimize contact time with aqueous acid or base. Neutralize promptly.[8] | |
| Difficult Purification | Persistent impurities | Employ a combination of washing, recrystallization, and column chromatography. |
| Poor crystallization | Screen a variety of solvents and solvent mixtures for optimal recrystallization. |
IV. Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one
Caption: Workflow for the synthesis of the quinazolinone intermediate.
Detailed Steps:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzonitrile in pyridine.
-
Slowly add 4-chlorobenzoyl chloride to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from a suitable solvent such as ethanol.
Protocol 2: Synthesis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Caption: Workflow for the chlorination of the quinazolinone intermediate.
Detailed Steps:
-
In a well-ventilated fume hood, suspend 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one in phosphorous oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the resulting solid by vacuum filtration and wash it extensively with water.
-
Dry the crude product under vacuum.
-
Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
V. References
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. Retrieved from [Link]
-
Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline. Retrieved from
-
ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]
-
ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]
-
Google Patents. (n.d.). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Retrieved from
-
RSC Publishing. (n.d.). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. Retrieved from [Link]
-
ACS Combinatorial Science. (n.d.). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Retrieved from [Link]
-
National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC. Retrieved from [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC. Retrieved from [Link]
-
ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4,7-dichloroquinazolines 78. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]
-
Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]
-
Medires. (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. Retrieved from [Link]
-
SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]
-
Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Retrieved from
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
Sources
- 1. mediresonline.org [mediresonline.org]
- 2. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 3. Page loading... [guidechem.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-BROMO-4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-AMINO-5-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Addressing Solubility Challenges of Quinazoline Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of quinazoline compound solubility. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, the very structural features that grant these compounds their potent biological activity—often a rigid, lipophilic, and fused heterocyclic system—frequently lead to poor aqueous solubility.[4] This guide is structured to provide direct, actionable solutions to the common solubility-related challenges you encounter in both in vitro and in vivo settings.
Frequently Asked Questions (FAQs)
Q1: Why are my quinazoline compounds consistently showing poor solubility in aqueous buffers?
A1: This is an inherent challenge rooted in the physicochemical properties of the quinazoline core. The primary reasons include:
-
High Crystal Lattice Energy: The planar and rigid structure of the quinazoline ring system promotes strong intermolecular packing in the solid state. Overcoming this high crystal lattice energy requires a significant amount of energy, which is unfavorable in aqueous media.[4]
-
Lipophilicity: Many quinazoline derivatives are decorated with aromatic and hydrophobic substituents to enhance target binding. These groups increase the overall lipophilicity of the molecule, reducing its affinity for polar solvents like water.
-
BCS Classification: Consequently, many quinazoline-based drug candidates are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation a critical hurdle for achieving bioavailability.[4][5]
Q2: What is the very first step I should take when a new quinazoline compound won't dissolve for an in vitro assay?
A2: Your initial approach should be to prepare a high-concentration stock solution in a water-miscible organic solvent. The most universally used solvent for this purpose is Dimethyl Sulfoxide (DMSO) .[4]
-
Rationale: DMSO is a powerful aprotic solvent capable of disrupting the crystal lattice of most organic compounds.
-
Protocol: Start by dissolving your compound in 100% anhydrous DMSO to create a stock solution (e.g., 10-50 mM). Gentle warming (37-50°C) or brief ultrasonication can aid in dissolving particularly challenging compounds.[4] Always ensure the compound is fully dissolved before diluting it into your final aqueous assay buffer. If precipitation occurs upon this dilution, it signifies that you have exceeded the compound's thermodynamic solubility limit in the final DMSO/aqueous mixture. This common problem is addressed in the troubleshooting section below.
Q3: How significantly can pH impact the solubility of my quinazoline derivative?
A3: The impact can be dramatic. The quinazoline scaffold contains basic nitrogen atoms, meaning most derivatives behave as weak bases.[4][6][7][8]
-
Mechanism: According to the Henderson-Hasselbalch equation, a weakly basic compound will become protonated and ionized as the pH of the environment drops below its pKa. This ionized (salt) form is almost always significantly more water-soluble than the neutral free base.
-
Practical Implication: For a quinazoline-based drug like gefitinib, solubility is markedly higher in the acidic environment of the stomach (where it is ionized) and decreases sharply at the neutral pH of the intestines.[4] Therefore, adjusting your buffer to a more acidic pH can be a simple and highly effective way to increase solubility for in vitro assays, provided the pH change does not negatively affect your compound's stability or the biological components of your experiment.[4][9]
Troubleshooting Guides
Issue 1: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.
This is one of the most frequent issues in early-stage screening. It indicates that the final concentration of your compound is above its kinetic or thermodynamic solubility limit in the aqueous medium.
Caption: Troubleshooting workflow for compound precipitation.
-
Introduce a Co-solvent: Adding a water-miscible organic solvent (a co-solvent) reduces the overall polarity of the aqueous buffer, making it more hospitable to lipophilic molecules.[9]
-
Common Choices: Polyethylene glycol (PEG 300/400), propylene glycol, or ethanol.
-
Causality: These solvents work by disrupting the hydrogen-bonding network of water, creating "pockets" that can accommodate the non-polar regions of the quinazoline compound.
-
Action: Start by adding a low percentage (1-5% v/v) of the co-solvent to your buffer and increase cautiously. Be aware that high concentrations of organic solvents can affect protein structure and cell viability in biological assays.[9]
-
-
Use Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC).
-
Common Choices: Non-ionic surfactants like Polysorbate 20/80 (Tween®) or Poloxamers (Pluronic®).
-
Action: Add the surfactant to your buffer at a concentration above its CMC. The hydrophobic core of the micelle will encapsulate your quinazoline compound, while the hydrophilic shell keeps the entire complex dissolved in the buffer.[9]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.
-
Common Choices: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[9][10][11]
-
Causality: The hydrophobic quinazoline molecule partitions into the non-polar cavity of the cyclodextrin, forming an "inclusion complex." The hydrophilic outer surface of the cyclodextrin then allows the complex to dissolve readily in water.[9][10]
-
Action: Pre-incubating your compound with the cyclodextrin in a small volume before diluting it into the final buffer can be highly effective.[4][9]
-
Caption: Mechanisms of common solubilization strategies.
Issue 2: My compound is potent in vitro but shows poor oral bioavailability in vivo.
This is a classic solubility-limited absorption problem, common for BCS Class II/IV compounds.[9] The key is to enhance the dissolution rate of the compound in gastrointestinal (GI) fluids.
-
Particle Size Reduction: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. Reducing particle size dramatically increases the surface area-to-volume ratio.[9]
-
Solid Dispersions: This is a highly effective technique where the drug is dispersed in a hydrophilic carrier matrix (often a polymer) at a molecular level.[9][13]
-
Mechanism: This enhances solubility by improving wettability, reducing particle size to the molecular level, and, crucially, converting the stable, low-energy crystalline form of the drug into a high-energy, more soluble amorphous state.[9][14]
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), Poloxamers.[9][14]
-
-
Lipid-Based Formulations: For highly lipophilic quinazolines, presenting the drug in a pre-dissolved, lipidic state can bypass the dissolution step and utilize lipid absorption pathways.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon contact with GI fluids, presenting the drug in a highly solubilized state ready for absorption.[9]
-
Summary of Formulation Strategies & Potential Improvement
| Strategy | Mechanism of Action | Typical Fold-Increase in Solubility/Dissolution | Key Considerations |
| pH Adjustment | Converts the drug to its more soluble ionized (salt) form. | Can exceed 1000-fold.[9] | Only for ionizable drugs; must not affect drug stability or assay integrity. |
| Co-solvents | Reduces solvent polarity. | 2 to 50-fold. | Potential for toxicity or interference in biological assays at high concentrations. |
| Micronization | Increases surface area, improving dissolution rate. | Improves rate, not equilibrium solubility.[9] | May not be sufficient for extremely insoluble compounds. |
| Nanonization | Drastically increases surface area and can increase saturation solubility. | 10 to >100-fold. | Requires specialized equipment; physical stability of nanosuspension is key. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex. | 5 to >200-fold. | Molar ratio of drug-to-cyclodextrin is critical; potential for nephrotoxicity with some CDs at high doses.[15] |
| Solid Dispersion | Converts drug to amorphous state; improves wettability. | 10 to >500-fold.[9] | Physical stability is critical; drug may recrystallize over time if not formulated correctly. |
| SEDDS | Presents the drug in a solubilized, emulsified state. | N/A (bypasses dissolution). | Only suitable for lipophilic drugs; requires careful selection of oils and surfactants. |
Detailed Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol determines the thermodynamic equilibrium solubility of a compound, a fundamental property for guiding formulation development.[13]
Caption: Workflow for the shake-flask solubility determination method.
Materials:
-
Quinazoline compound
-
Selected solvent (e.g., water, phosphate buffer)
-
Thermostatically controlled shaker
-
Centrifuge
-
Analytical balance, vials, pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated HPLC-UV method for quantification
Procedure:
-
Preparation: Add an excess amount of the solid quinazoline compound to a vial containing a known volume of the solvent. "Excess" means undissolved solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[13]
-
Separation: After equilibration, remove the vial and allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a chemically inert 0.22 µm filter to remove any fine particulates.[13]
-
Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent. Determine the compound's concentration using a pre-validated HPLC-UV method against a standard curve.[13]
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor applied.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is widely used to convert a crystalline drug into a more soluble amorphous form dispersed within a polymer matrix.[5][9]
Materials:
-
Quinazoline compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407)[9]
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both drug and carrier are soluble.
-
Rotary evaporator and vacuum oven.
Procedure:
-
Dissolution: Accurately weigh the quinazoline compound and the chosen carrier in the desired ratio (e.g., 1:1, 1:2, 1:5 w/w). Dissolve both components completely in the selected volatile solvent in a round-bottom flask to form a clear solution.[5]
-
Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a moderate temperature (e.g., 40-50°C) until a dry, solid film is formed on the flask wall.[9]
-
Final Drying: Transfer the flask to a vacuum oven and dry for 12-24 hours at a similar temperature to remove all residual solvent.[4][9]
-
Processing: Scrape the resulting solid dispersion from the flask. Gently pulverize the material into a fine powder using a mortar and pestle.
-
Characterization (Recommended): Use techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and X-Ray Powder Diffraction (XRPD) to confirm the absence of crystallinity peaks.[4][9]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- ResearchGate. (n.d.). Integration of Nanotechnology with Quinazolines in the Medical Field.
- BenchChem. (2025).
- BenchChem. (2025). Overcoming solubility issues of 4-(Methylthio)quinazoline.
- SlideShare. (n.d.).
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
- SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. (2017).
- Negi, R., Bisht, A. S., & Sharma, D. (2020). Chemistry and activity of quinazoline moiety: A systematic review study.
- Al-Ostoot, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PubMed Central.
- BenchChem. (n.d.).
- Gîrleanu, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Gîrleanu, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- World Pharma Today. (n.d.).
- ScienceDirect. (n.d.). NANOTECHNOLOGY APPROACHES, Nanoparticles.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NANOTECHNOLOGY APPROACHES, Nanoparticles [ebrary.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Synthesis of 2,4,6-Trisubstituted Quinazolines
Welcome to the technical support center for the synthesis of 2,4,6-trisubstituted quinazolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Quinazoline derivatives are of significant interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their synthesis can present numerous challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimental work. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 2,4,6-trisubstituted quinazolines.
Issue 1: Low or No Yield of the Desired Quinazoline Product
Question: My reaction to synthesize a 2,4,6-trisubstituted quinazoline is resulting in a very low yield, or I'm only recovering starting materials. What are the likely causes and how can I fix this?
Answer: Low yields are a frequent challenge and can stem from several factors, ranging from reaction conditions to the nature of your starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution | Expected Outcome |
| Insufficient Reaction Temperature or Time | The cyclization step to form the quinazoline ring is often the rate-limiting step and may require significant thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals.[4] | Increased conversion of starting materials to the desired product. |
| Poor Solubility of Reactants | If your starting materials, particularly the substituted anthranilic acid derivative or the amine/amide component, are not fully dissolved, the reaction will be slow and incomplete. | Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[4] | Enhanced reaction rate and improved yield due to better mixing and interaction of reactants. |
| Catalyst Inactivity | If you are using a metal catalyst (e.g., copper or palladium-based), it may have been deactivated by exposure to air or moisture. Acid or base catalysts may be of incorrect concentration or purity. | Ensure your catalyst is fresh or has been properly activated. For acid or base-catalyzed reactions, verify the concentration and purity.[4] | Restoration of catalytic activity leading to a higher reaction rate and yield. |
| Steric Hindrance | Bulky substituents at the 2, 4, or 6 positions can sterically hinder the necessary bond formations, particularly the final cyclization step. | Higher reaction temperatures or a more potent catalyst may be required to overcome the energetic barrier.[4] Alternatively, consider a different synthetic route that is less sensitive to steric effects. | Improved yield by overcoming the steric barrier for the reaction. |
| Presence of Water | Many quinazoline syntheses, especially those involving intermediates like benzoxazinones, are sensitive to moisture, which can hydrolyze key intermediates. | Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | Prevention of side reactions and increased product yield. |
Issue 2: Formation of Significant Side Products
Question: I am observing several unexpected spots on my TLC plate, and purification is proving difficult. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common issue, often arising from the reactivity of the quinazoline core itself or from competing reaction pathways.
Common Side Reactions & Prevention Strategies:
| Side Reaction | Plausible Mechanism | Prevention Strategy |
| Oxidation to Quinazolinone | The C4 position of the quinazoline ring is susceptible to oxidation, especially in the presence of certain catalysts or atmospheric oxygen, leading to the formation of a quinazolinone.[4] | Run the reaction under an inert atmosphere (nitrogen or argon). If an oxidant is necessary, use a stoichiometric amount of a milder oxidant.[4] |
| Dimerization or Polymerization | If starting materials have multiple reactive sites or if reaction concentrations are too high, intermolecular reactions can lead to dimers or polymers.[4] | Perform the reaction at a lower concentration (higher dilution). Ensure the purity of bifunctional starting materials to avoid unintentional cross-linking.[4] |
| Formation of Quinoline Derivatives | In Friedländer-type syntheses, which utilize 2-aminobenzaldehydes or ketones, improper control of reaction conditions can lead to the formation of quinoline byproducts.[4] | Carefully control the reaction temperature and stoichiometry of reactants. Ensure the active methylene compound is appropriate for quinazoline synthesis. |
| N-Oxide Formation | The nitrogen atoms in the quinazoline ring can be oxidized, particularly if strong oxidizing agents are used or if the reaction is exposed to air for prolonged periods at high temperatures. | Conduct the reaction under an inert atmosphere. If an oxidant is required, choose one that is selective and use it in a controlled manner.[4] |
Visualizing a Common Synthetic Pathway and Potential Pitfalls
The following diagram illustrates a generalized multi-step synthesis of a 2,4,6-trisubstituted quinazoline, highlighting key intermediates and potential points of failure.[5]
Caption: A multi-step synthetic route to 2,4,6-trisubstituted quinazolines.
Issue 3: Difficulty with Purification
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure 2,4,6-trisubstituted quinazoline by column chromatography. What are some effective purification strategies?
Answer: Purification of quinazoline derivatives can be challenging due to the presence of closely related byproducts and starting materials.
Purification Troubleshooting:
| Problem | Potential Cause | Suggested Solution |
| Co-elution of Product and Byproducts | Similar polarity of the desired product and impurities. | * Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increasing the polarity can help resolve closely eluting compounds. |
-
Alternative Chromatography: Consider using preparative Thin Layer Chromatography (TLC) for small-scale purifications.[6][7] For more challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary. | | Product Streaking on TLC/Column | The basic nature of the quinazoline nitrogen atoms can cause streaking on silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the chromatography eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape. | | Insoluble Impurities | Presence of polymeric material or insoluble salts. | Before attempting chromatography, try to remove insoluble impurities by trituration. This involves suspending the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are either very soluble or completely insoluble. Sonication can aid this process. | | Persistent Starting Material | Incomplete reaction. | If a significant amount of starting material remains, consider if the reaction can be driven to completion. If not, a preliminary acid-base extraction may be effective. For example, if your product is basic, you can dissolve the crude mixture in an organic solvent, wash with a dilute acid to extract the product into the aqueous layer, and then neutralize the aqueous layer and extract the product back into an organic solvent. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their primary drawbacks?
A1: The most common classical methods are the Niementowski, Friedländer, and Bischler syntheses.[4]
-
Niementowski Synthesis: This involves the condensation of anthranilic acids with amides.[4][8][9] A major drawback is the often high reaction temperatures required (above 130°C), which can lead to decomposition and byproducts.[4]
-
Friedländer Synthesis: This method uses 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[4] A key challenge is controlling the reaction to prevent the formation of quinoline derivatives as side products.[4][10]
-
Bischler Synthesis: This synthesis traditionally requires harsh conditions, including high temperatures and pressures, often for extended periods.[4]
Q2: Are there modern synthetic methods that can help avoid the common side reactions associated with classical syntheses?
A2: Yes, numerous modern methods have been developed to offer milder reaction conditions, higher yields, and better selectivity. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions.[1][11][12][13]
-
Metal-Catalyzed Reactions: Copper and palladium-catalyzed reactions have been developed for the efficient construction of the quinazoline ring system, often through C-H activation or cross-coupling strategies.[14][15]
-
Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex quinazoline derivatives in a single step from three or more starting materials, which is highly atom-economical and efficient.[1]
-
Ionic Liquids: Using ionic liquids as both the solvent and catalyst can provide a "green" and efficient alternative to traditional volatile organic solvents.[1]
Q3: How can I control regioselectivity when introducing substituents at the 2 and 4 positions?
A3: Controlling regioselectivity is a critical challenge. A common strategy involves a stepwise approach:
-
Synthesis of a 4-quinazolinone: This intermediate is readily prepared from an anthranilic acid derivative.
-
Chlorination: The 4-oxo group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃).[5]
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro position is highly activated towards nucleophilic substitution. Reacting the 4-chloroquinazoline with an amine or other nucleophile will selectively introduce a substituent at the C4 position.[16] The substituent at the C2 position is typically introduced earlier in the synthesis, for example, from the choice of amide in a Niementowski-type reaction.
The following diagram illustrates the concept of regioselective substitution.
Sources
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Facile Preparation of 4-Substituted Quinazoline Derivatives [jove.com]
- 7. youtube.com [youtube.com]
- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Niementowski Quinazoline Synthesis [drugfuture.com]
- 10. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinazoline synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
overcoming poor reactivity in nucleophilic substitution of 4-chloroquinazolines
Welcome to the technical support center for navigating the challenges of nucleophilic aromatic substitution (SNAr) reactions involving 4-chloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we will dissect the common reactivity issues and provide evidence-based troubleshooting strategies to enhance your reaction outcomes.
Understanding the Challenge: The Nature of 4-Chloroquinazoline Reactivity
The 4-chloroquinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, including the EGFR inhibitors gefitinib and erlotinib.[1][2] The primary synthetic route to introduce amine functionalities at the C4 position is through nucleophilic aromatic substitution (SNAr).
However, the reactivity of the C4-Cl bond can be deceptively sluggish. While the quinazoline ring's nitrogen atoms are electron-withdrawing and should activate the ring towards nucleophilic attack, several factors can lead to poor reaction performance.[3] This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is sluggish or not proceeding to completion, even with extended reaction times and heating. What are the primary factors I should investigate?
This is a common issue stemming from a combination of factors related to both the electrophile (4-chloroquinazoline) and the nucleophile (amine).
Answer:
The success of your SNAr reaction hinges on a delicate balance of electronics and reaction conditions. Here’s a breakdown of the key areas to troubleshoot:
-
Nucleophile Strength: The nucleophilicity of your amine is paramount. Electron-rich amines, such as primary aliphatic amines, react more readily than electron-poor amines like anilines bearing electron-withdrawing groups.[1][4] If you are using a weakly nucleophilic amine, you will likely need more forcing conditions.
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[5][6]
-
Polar aprotic solvents like DMF, DMAc, and DMSO are generally good choices as they can solvate the intermediate without protonating the nucleophile.[7]
-
Protic solvents like isopropanol or ethanol can also be effective, and in some cases, can even enhance reactivity through hydrogen bonding interactions that stabilize the transition state.[5][6] However, they can also solvate the nucleophile, potentially reducing its reactivity.
-
-
Temperature: Many SNAr reactions with 4-chloroquinazolines require elevated temperatures to proceed at a reasonable rate. Conventional heating under reflux is common, but often requires long reaction times (12 hours or more).[8]
Visualizing the SNAr Mechanism
The following diagram illustrates the generally accepted stepwise SNAr mechanism, highlighting the formation of the critical Meisenheimer complex.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline and Established EGFR Inhibitors: A Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The quinazoline scaffold has proven to be a robust framework for the development of potent EGFR inhibitors, leading to the approval of several generations of drugs that have significantly improved patient outcomes in various cancers, particularly non-small cell lung cancer (NSCLC). This guide provides a comparative study of the novel compound 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline against established EGFR inhibitors, offering insights for researchers and drug development professionals.
Due to the limited availability of public experimental data for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, this guide will utilize a structurally related compound, 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (referred to as Compound 8a in cited literature) , as a surrogate for comparative analysis. This allows for an evidence-based discussion on the potential of the 6-bromo-quinazoline core while highlighting the need for further investigation into the specific compound of interest.
The Enduring Significance of EGFR in Oncology
The EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] In many cancers, dysregulation of EGFR signaling, through overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[] This has established EGFR as a prime therapeutic target.
Targeted therapies against EGFR can be broadly categorized into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[3] TKIs, the focus of this guide, compete with adenosine triphosphate (ATP) at the kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling.[4]
Generations of EGFR Inhibitors: A Snapshot
The clinical success of EGFR TKIs has led to the development of multiple generations of these drugs, each aimed at improving efficacy and overcoming resistance mechanisms:
-
First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are reversible inhibitors that target the ATP-binding site of EGFR.[] They have shown significant efficacy in patients with activating EGFR mutations.[]
-
Second-Generation (Irreversible Covalent Inhibitors): Afatinib and Dacomitinib form a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition.[5][6] This can result in a more sustained target blockade.[5]
-
Third-Generation (Mutant-Selective Inhibitors): Osimertinib was designed to selectively target the T790M resistance mutation, which often arises after treatment with first- or second-generation inhibitors, while sparing wild-type EGFR.[7]
Comparative Analysis: Cytotoxic Potency
This section compares the anti-proliferative activity of the surrogate 6-bromo-quinazoline derivative, Compound 8a, with established EGFR inhibitors. The data is presented as IC50 values, the concentration of a drug that inhibits 50% of cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Compound 8a | MCF-7 | Breast Cancer | 15.85 ± 3.32 | [8] |
| SW480 | Colon Cancer | 17.85 ± 0.92 | [8] | |
| Gefitinib | MCF-7 | Breast Cancer | >10 | [9] |
| SW480 | Colon Cancer | >10 | [10] | |
| Erlotinib | MCF-7 | Breast Cancer | ~5-10 | [11] |
| HT-29 (Colon) | Colon Cancer | >10 | [12] | |
| Afatinib | MCF-7 | Breast Cancer | ~0.1-1 | [13] |
| HT-29 (Colon) | Colon Cancer | ~1-10 | [13] | |
| Osimertinib | MCF-7 | Breast Cancer | Not widely reported | |
| HCT116 (Colon) | Colon Cancer | >10 | [14] |
Analysis:
The surrogate compound, Compound 8a, demonstrates moderate cytotoxic activity against both MCF-7 breast cancer and SW480 colon cancer cell lines.[8] Notably, its activity appears superior to first-generation inhibitors Gefitinib and Erlotinib in these specific cell lines, which are generally considered more resistant to these drugs. However, the second-generation inhibitor Afatinib shows significantly higher potency. This suggests that while the 6-bromo-quinazoline scaffold holds promise, further optimization is likely required to compete with the efficacy of irreversible inhibitors. The lack of potent activity of Osimertinib in these cell lines is expected, as it is designed to be selective for EGFR T790M mutant cancers.
Structure-Activity Relationship (SAR) and Molecular Docking Insights
The quinazoline core is a critical pharmacophore for EGFR inhibition. The 6-bromo substitution has been explored in various studies to enhance biological activity. Molecular docking studies on Compound 8a provide a theoretical basis for its interaction with the EGFR kinase domain.
Docking simulations indicate that the quinazolinone ring of Compound 8a fits into the ATP-binding pocket, with the 6-bromo substituent potentially forming halogen bonds or hydrophobic interactions that contribute to binding affinity. The phenyl group at the 3-position and the benzylthio group at the 2-position occupy other regions of the active site, and modifications to these groups could further optimize potency and selectivity.
Experimental Methodologies for Comparative Evaluation
To rigorously compare a novel compound like 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline with established EGFR inhibitors, a series of standardized in vitro assays are essential.
EGFR Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.
Principle: A purified recombinant EGFR kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured. A common method involves detecting the amount of ADP produced, which is directly proportional to kinase activity.
Step-by-Step Protocol (ADP-Glo™ format): [15][16]
-
Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitors (e.g., Gefitinib) in a suitable buffer. Prepare a solution containing the EGFR kinase enzyme and the peptide substrate.
-
Kinase Reaction: In a 384-well plate, add the test compound/control. Initiate the kinase reaction by adding the enzyme/substrate mix and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells that are dependent on EGFR signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[17]
Step-by-Step Protocol: [17][18]
-
Cell Seeding: Plate cancer cells (e.g., A549, a lung cancer cell line with wild-type EGFR) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and control inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for EGFR Signaling (Target Engagement)
This technique is used to confirm that the inhibitor is engaging its target within the cell and inhibiting the downstream signaling pathway.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) form of EGFR (p-EGFR) and total EGFR, the inhibitory effect of a compound on EGFR activation can be quantified.[2][19]
Step-by-Step Protocol: [2][19][20]
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a defined period. Stimulate the cells with EGF to induce EGFR phosphorylation. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-EGFR.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize the p-EGFR signal, the membrane can be stripped of the antibodies and reprobed with an antibody against total EGFR and a loading control (e.g., β-actin).
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Caption: A typical workflow for the preclinical evaluation of novel EGFR inhibitors.
Conclusion and Future Directions
The 6-bromo-quinazoline scaffold continues to be a promising starting point for the design of novel EGFR inhibitors. The surrogate compound, Compound 8a, demonstrates that derivatives with this core can exhibit moderate anti-proliferative activity. However, to rival the potency of clinically approved second and third-generation inhibitors, further structural modifications are necessary.
For the specific compound, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, it is imperative that future research focuses on its synthesis and subsequent evaluation in the biochemical and cellular assays outlined in this guide. A direct comparison of its EGFR kinase inhibitory activity and its effect on EGFR-dependent cancer cell lines will be crucial to ascertain its true potential as a therapeutic agent. Furthermore, testing against cell lines harboring various EGFR mutations, including T790M, will provide valuable insights into its selectivity and potential to overcome resistance.
This guide provides a framework for the comparative analysis of novel EGFR inhibitors, emphasizing the importance of rigorous experimental validation and a deep understanding of the structure-activity relationships that govern their potency and selectivity.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase II study of erlotinib (OSI-774) in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Osimertinib and other third-generation EGFR TKI in EGFR-mutant NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Osimertinib (AZD9291), a Mutant-Selective EGFR Inhibitor, Reverses ABCB1-Mediated Drug Resistance in Cancer Cells [mdpi.com]
- 15. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. atcc.org [atcc.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. benchchem.com [benchchem.com]
- 20. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Guide to the Structure-Activity Relationship of Halogenated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Strategic Role of Halogenation
The quinazoline core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile template for interacting with various biological targets, leading to its prominence in medicinal chemistry. This is evidenced by the number of FDA-approved drugs based on this framework, particularly in oncology.[1] A critical strategy in the evolution of quinazoline-based therapeutics has been the introduction of halogen atoms. Halogenation is a powerful tool in drug design, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. By modulating factors such as lipophilicity, metabolic stability, and binding affinity through halogen bonds and other electronic effects, chemists can fine-tune the efficacy, selectivity, and overall performance of a drug candidate.[2][3]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of halogenated quinazolines, with a primary focus on their role as kinase inhibitors. We will objectively compare the performance of various halogenated analogues, supported by experimental data and detailed protocols, to offer a clear, actionable resource for professionals in drug discovery and development.
The Core of Activity: Halogenation's Impact on Kinase Inhibition
Much of the success of quinazoline derivatives as anticancer agents stems from their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1] The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are two of the most prominent targets for quinazoline-based drugs.[1] The archetypal pharmacophore for these inhibitors is the 4-anilinoquinazoline, which competes with ATP for the kinase's catalytic site.[4] The strategic placement and identity of halogen substituents on this scaffold are paramount for achieving high potency and selectivity.
Positional Isomerism: Where the Halogen Matters
The influence of a halogen substituent is critically dependent on its position on the 4-anilinoquinazoline core.
-
The Quinazoline Ring (Positions 6 and 7): These positions are often solvent-exposed and provide opportunities for tailoring pharmacokinetics and adding further binding interactions. The SAR studies show that incorporating bulky substituents at the 6- or 7-positions can increase the potency of the inhibitor.[5] Halogens, in combination with other functional groups like aminoalkoxy chains, contribute to this effect, enhancing interactions within the ATP-binding pocket.
-
The 4-Anilino Moiety (Positions 3' and 4'): This region of the molecule is arguably the most critical for defining an inhibitor's potency and selectivity profile.
-
3'-Position: A halogen at this position, particularly chlorine (Cl) or bromine (Br), is a hallmark of many potent EGFR inhibitors. Computational studies have revealed that halogen substitution significantly alters the molecule's electronic properties, such as its dipole moment, which impacts interactions at the EGFR binding site.[3] This modification can enhance binding affinity and lead to substantial gains in inhibitory activity.
-
4'-Position: Substitution at the 4'-position often involves a group that can interact with the solvent front. A 4'-fluoro substituent, often in combination with a 3'-chloro group (as seen in second-generation inhibitors like Afatinib), is a common strategy.[5] This pattern is crucial for targeting specific drug-resistant mutations, such as the T790M "gatekeeper" mutation in EGFR.
-
The Halogen Identity: A Tale of Four Elements
The choice of halogen—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—is not arbitrary and has distinct consequences for the molecule's properties.
-
Fluorine: Due to its small size and high electronegativity, fluorine can form strong hydrogen bonds and is often used to block sites of metabolism, thereby increasing a compound's half-life.
-
Chlorine and Bromine: These halogens provide an optimal balance of lipophilicity, size, and polarizability for many kinase targets. They are large enough to form productive van der Waals interactions and can participate in halogen bonding, a non-covalent interaction that can significantly stabilize the drug-receptor complex.[6] The higher dipole moments associated with chloro- and bromo-substituted analogues correlate with increased potency.[3]
-
Iodine: While a potent halogen bond donor, iodine's larger size and increased reactivity can sometimes lead to non-specific binding or metabolic liabilities.
Comparative Data: Halogenated Quinazolines as EGFR Inhibitors
The following table summarizes experimental data for various halogenated 4-anilinoquinazoline derivatives, illustrating the SAR principles discussed. The data clearly shows how minor changes in halogenation can lead to significant differences in biological activity.
| Compound/Substitution Pattern | Target Kinase | IC₅₀ (nM) | Key SAR Insight |
| Gefitinib (3'-Chloro, 4'-Fluoro on anilino) | EGFR (wild-type) | 2-37 | The 3'-chloro group is crucial for potent activity. |
| Erlotinib (3'-Ethynyl on anilino) | EGFR (wild-type) | 2 | Serves as a non-halogenated benchmark. |
| Afatinib (3'-Chloro, 4'-Fluoro on anilino, Michael acceptor at pos. 6) | EGFR (T790M/L858R) | 3.5 | Irreversible inhibitor; 3'-Cl/4'-F pattern is key for activity against resistant mutants.[4] |
| Derivative with 3'-Ethyl aniline | EGFR (resistant cells) | Potent | SAR studies identified 3'-ethylaniline and 3'-chloro-4'-fluoroaniline as optimal substituents for inhibitory activity.[5] |
| Derivative with 3'-Bromo on anilino | EGFR | Potent | Computational studies show TKI-Br exhibits a high dipole moment, correlating with potency.[3] |
| Compound 2a (3'-Chloro, 4'-Fluorobenzyloxy) | EGFR (wild-type) | 5.06 | Demonstrates high potency against wild-type EGFR.[7] |
Experimental Protocols and Workflows
To ensure scientific integrity and reproducibility, the methods used to generate SAR data must be robust and well-defined. Below are representative protocols for the synthesis and biological evaluation of halogenated quinazolines.
Protocol 1: Synthesis via Palladium-Catalyzed Cross-Coupling
Metal-catalyzed cross-coupling reactions are indispensable for the modern synthesis of polysubstituted quinazolines, offering high yields and broad functional group tolerance.[8] The following is a generalized Suzuki coupling protocol for arylating a halogenated quinazoline core.
Causality: The Suzuki coupling is chosen for its mild reaction conditions and the commercial availability and stability of boronic acid reagents. Palladium catalysts are highly efficient for forming C-C bonds between sp²-hybridized carbons, making this an ideal method for this transformation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated quinazoline starting material (e.g., 4-chloro-6-bromoquinazoline) (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired polysubstituted quinazoline.
Protocol 2: Cell-Based Antiproliferative (MTT) Assay
The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[6]
Causality: This assay is a self-validating system where the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is directly proportional to the number of viable, metabolically active cells. This provides a reliable measure of cell proliferation and the antiproliferative effect of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinazoline compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mechanism of Action: Inhibition of EGFR Signaling
To understand the therapeutic rationale, it is crucial to visualize the pathway these inhibitors target. Halogenated quinazolines act by blocking the ATP-binding site of EGFR, preventing its autophosphorylation and the activation of downstream pro-survival signaling cascades.
Conclusion and Future Directions
The structure-activity relationship of halogenated quinazolines is a well-elucidated field, yet it continues to offer new avenues for drug discovery. The strategic incorporation of halogens, guided by an understanding of their positional and electronic effects, has been instrumental in developing potent and selective kinase inhibitors. The 3'-chloro/bromo substitution on the 4-anilino ring remains a cornerstone of high-affinity EGFR binding, while further modifications on the quinazoline core and the anilino moiety are crucial for overcoming drug resistance. Future research will likely focus on developing novel halogenation patterns to target next-generation resistance mutations (e.g., C797S) and on creating multi-targeted inhibitors that can simultaneously block several key oncogenic pathways. The synthesis and evaluation protocols outlined in this guide provide a robust framework for researchers to contribute to this exciting and impactful area of medicinal chemistry.
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A Senior Application Scientist's Guide to Comparing the In Vitro Efficacy of Substituted Quinazolines
Introduction: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery
The quinazoline nucleus, a bicyclic aromatic heterocycle, represents one of the most significant and versatile scaffolds in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The true power of the quinazoline core, however, lies in its amenability to chemical modification. The biological activity of a quinazoline derivative is exquisitely sensitive to the nature and position of its substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several quinazoline-based drugs, such as gefitinib and erlotinib, are already in clinical use, primarily as inhibitors of the epidermal growth factor receptor (EGFR) in cancer therapy.[5][6][7]
This guide provides a framework for researchers and drug development professionals to compare the in vitro efficacy of different substituted quinazolines. We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring a robust and logical approach to compound evaluation. Our focus will be on establishing self-validating experimental systems that deliver trustworthy and reproducible data.
Pillar 1: Understanding the Structure-Activity Relationship (SAR)
Before embarking on in vitro testing, it is crucial to appreciate the structure-activity relationship (SAR) that governs quinazoline efficacy. The specific placement of different chemical groups on the quinazoline ring system dictates the compound's interaction with its biological target.
-
The 4-Anilino Substitution: This is a hallmark of many EGFR inhibitors. The anilino group at position 4 anchors the molecule into the ATP-binding pocket of the EGFR kinase domain.[8] Substitutions on this aniline ring can further enhance potency or alter selectivity.
-
Positions 6 and 7: These positions on the quinazoline core are often modified with small, electron-donating groups like methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups.[8][9] These modifications can increase the compound's affinity for the target enzyme.
-
Position 2: Modifications at this position are critical for modulating activity. For example, in some anticancer derivatives, substitutions here can lead to tubulin polymerization inhibition.[9] In antimicrobial quinazolines, the presence of nitrogen-containing substituents at position 2 appears beneficial for activity.[10]
-
Position 3: In quinazolinone derivatives (where a carbonyl group is present at position 4), the substituent at position 3 is crucial for defining biological activity, particularly for antimicrobial and cytotoxic effects.[10][11]
Understanding these SAR principles allows for the rational design of compound libraries and helps in forming hypotheses about the expected efficacy of novel derivatives.
Pillar 2: A Multi-Faceted Approach to In Vitro Efficacy Testing
A single assay is never sufficient to determine a compound's potential. A well-designed screening cascade should be employed to build a comprehensive profile of each substituted quinazoline. This section outlines key experimental workflows for comparing derivatives based on their intended therapeutic application.
Workflow for Evaluating Anticancer Quinazolines
The anticancer activity of quinazolines is the most widely studied, with mechanisms ranging from kinase inhibition to cell cycle arrest and apoptosis induction.[9][12]
Caption: General workflow for in vitro screening of anticancer quinazolines.
The foundational experiment is to determine whether the compounds can kill or inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for this purpose.
Causality: This assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active (i.e., living) cells.[13] This provides a quantitative measure of a compound's cytotoxic or cytostatic effect.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer, HCT116 for colon cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[13]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of the substituted quinazoline derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells for:
-
Vehicle Control: Cells treated with medium containing only the solvent.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Data Presentation: Comparative Cytotoxicity
| Compound ID | Substitution Pattern | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| QZ-01 | 4-(3-chloroanilino)-6,7-dimethoxy | 5.2 ± 0.4 | 3.1 ± 0.3 | 7.8 ± 0.6 |
| QZ-02 | 4-(3-ethynylanilino)-6,7-dimethoxy | 2.5 ± 0.2 | 1.5 ± 0.1 | 4.1 ± 0.3 |
| QZ-03 | 4-(3-chloroanilino) | > 50 | > 50 | > 50 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.2 ± 0.2 |
Note: Data are hypothetical examples for illustrative purposes.
For quinazolines designed as kinase inhibitors (e.g., targeting EGFR, VEGFR-2), it is essential to confirm they inhibit the intended enzyme.
Causality: These assays directly measure the ability of a compound to block the enzymatic activity of a specific kinase, typically by quantifying the phosphorylation of a substrate or the depletion of ATP. This confirms that the observed cytotoxicity is likely due to on-target effects. Many kits are commercially available for this purpose.[15]
Caption: Quinazoline inhibitors block the EGFR kinase ATP-binding site.
Experimental Protocol: EGFR Kinase Assay (Example)
-
Reagents: Use a commercial kinase assay kit which typically includes recombinant human EGFR, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test quinazolines.
-
Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the test compound at various concentrations, and the substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity according to the kit's instructions (e.g., using a phosphospecific antibody and a colorimetric or fluorescent readout).
-
IC₅₀ Calculation: Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation: Comparative Kinase Inhibition
| Compound ID | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | HER2 IC₅₀ (nM) |
| QZ-01 | 85 ± 7 | 1250 ± 98 | 450 ± 35 |
| QZ-02 | 15 ± 2 | 980 ± 75 | 210 ± 18 |
| Gefitinib | 30 ± 4 | >10,000 | 1800 ± 150 |
Note: Data are hypothetical examples for illustrative purposes.
Many anticancer agents, including quinazoline derivatives, exert their effects by causing cell cycle arrest, preventing cancer cells from progressing through division.[12][16]
Causality: Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound that induces G2/M arrest, for example, will cause an accumulation of cells in that phase.[17] This provides insight into the cellular processes disrupted by the compound.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Seed cells (e.g., A549) in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, then wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark, then analyze the DNA content using a flow cytometer.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. Compare the profiles of treated cells to the vehicle control.
Workflow for Evaluating Antimicrobial Quinazolines
The evaluation of antimicrobial efficacy relies on determining the lowest concentration of a compound that can inhibit the visible growth of a microorganism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) to the mid-log phase in appropriate broth (e.g., Mueller-Hinton Broth).[18]
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the substituted quinazolines in the broth.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (a known antibiotic like Ciprofloxacin or Ampicillin) and a negative/growth control (no compound).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]
Data Presentation: Comparative Antimicrobial Activity
| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| QZ-A1 | 2-thioxo-3-phenyl | 8 | 32 |
| QZ-A2 | 2-thioxo-3-(4-chlorophenyl) | 4 | 16 |
| Ampicillin | (Positive Control) | 0.5 | 4 |
Note: Data are hypothetical examples for illustrative purposes.
Conclusion: Synthesizing the Data for Lead Selection
This guide outlines a logical and robust framework for the comparative in vitro evaluation of substituted quinazolines. By progressing from broad cytotoxicity screening to specific target-based and mechanistic assays, researchers can build a comprehensive understanding of each compound's biological profile. The key is to link the observed activity back to the compound's chemical structure, thereby informing the next cycle of rational drug design. The combination of carefully chosen assays, appropriate controls, and clear data presentation is paramount for identifying promising lead candidates for further preclinical development.
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A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have garnered significant attention in oncology for their potent inhibitory effects on various protein tyrosine kinases, which are crucial regulators of intracellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2] Notably, 4-anilinoquinazoline derivatives have emerged as a prominent class of Epidermal Growth Factor Receptor (EGFR) inhibitors, with several compounds, such as gefitinib and erlotinib, gaining FDA approval for the treatment of non-small-cell lung cancer.[1][2][3] The 6-bromo-4-anilinoquinazoline framework, a specific subset of this class, offers a unique chemical space for the development of novel anticancer agents with potentially enhanced potency and selectivity. This guide provides a comprehensive comparison of the antiproliferative activity of various 6-bromo-4-anilinoquinazoline analogs, supported by experimental data and detailed protocols for their validation.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The primary mechanism by which 4-anilinoquinazoline derivatives exert their antiproliferative effects is through the competitive inhibition of the ATP-binding site within the tyrosine kinase domain of EGFR.[3][4] EGFR, a receptor tyrosine kinase, plays a pivotal role in regulating cell growth, and its aberrant activation through mutation or overexpression is a common driver in many cancers.[3][5] By occupying the ATP-binding pocket, these analogs prevent the phosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[6] The 6-bromo substitution on the quinazoline ring can influence the binding affinity and overall activity of the molecule.
Caption: EGFR Signaling Pathway Inhibition by 6-Bromo-4-anilinoquinazoline Analogs.
Comparative Antiproliferative Activity
The antiproliferative activity of a series of 6-bromo-4-anilinoquinazoline analogs was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify the cytotoxic effects. The following tables summarize the in vitro cytotoxicity data for different analogs, highlighting the impact of substitutions on the anilino moiety and the quinazoline core.
Table 1: Antiproliferative Activity of 2-Unsubstituted-6-bromo-4-(halogenoanilino)quinazolines
| Compound ID | 4-Anilino Substitution | IC50 (µM) vs. MCF-7 (Breast)[4] | IC50 (µM) vs. HeLa (Cervical)[4] |
| 3a | 4-Fluoroanilino | > 10 | > 10 |
| 3b | 3-Fluoroanilino | > 10 | > 10 |
| 3c | 4-Chloroanilino | > 10 | > 10 |
| 3d | 3-Chloroanilino | > 10 | > 10 |
| 3e | 4-Bromoanilino | > 10 | > 10 |
| 3f | 2,4-Difluoroanilino | > 10 | > 10 |
Note: IC50 values greater than 10 µM are generally considered to indicate low to moderate activity in initial screenings.
Table 2: Antiproliferative Activity of 6-Bromo-2-(4-chlorophenyl)-4-(halogenoanilino)quinazolines
| Compound ID | 4-Anilino Substitution | IC50 (µM) vs. A549 (Lung)[7] | IC50 (µM) vs. HT-29 (Colon)[7] | IC50 (µM) vs. MCF-7 (Breast)[7] |
| 7a | 4-Fluoroanilino | 2.25 | 1.72 | 2.81 |
| 7c | 4-Chloroanilino | 3.15 | 2.54 | 3.98 |
| 7d | 4-Bromoanilino | 2.87 | 2.11 | 3.45 |
| Gefitinib | (Reference Drug) | 4.56 | 5.12 | 6.33 |
| Erlotinib | (Reference Drug) | 3.98 | 4.78 | 5.89 |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the substitution at the 2-position of the quinazoline ring is critical for antiproliferative activity. The unsubstituted analogs in Table 1 showed minimal activity, whereas the introduction of a 4-chlorophenyl group at the 2-position (Table 2) significantly enhanced the cytotoxic effects, with several analogs exhibiting greater potency than the reference drugs gefitinib and erlotinib.[7] Within the second series, variations in the halogen substitution on the 4-anilino ring led to modest differences in activity, suggesting that the overall lipophilicity and electronic properties of this moiety play a role in target engagement.
Experimental Validation of Antiproliferative Activity
The validation of the antiproliferative activity of novel compounds is a cornerstone of anticancer drug discovery. The following section provides a detailed, step-by-step methodology for two widely used colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.[8][9][10]
Caption: General Workflow for In Vitro Antiproliferative Activity Validation.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
6-bromo-4-anilinoquinazoline analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds). Incubate for 48 hours.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.[8][12]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well microplates
-
6-bromo-4-anilinoquinazoline analogs (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Remove the supernatant and wash the plates five times with deionized water.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion and Future Directions
The 6-bromo-4-anilinoquinazoline scaffold represents a promising starting point for the development of novel antiproliferative agents. The comparative data presented in this guide demonstrates that strategic modifications, particularly at the 2-position of the quinazoline core, can lead to compounds with potent cytotoxic activity against a range of cancer cell lines, in some cases exceeding the efficacy of established EGFR inhibitors.[7] The provided experimental protocols offer a robust framework for the in vitro validation of these and other novel analogs.
Future research in this area should focus on expanding the structure-activity relationship studies to include a wider range of substitutions on both the quinazoline and anilino rings. Furthermore, evaluating the most potent compounds against a broader panel of cancer cell lines, including those with known EGFR mutations, will be crucial in identifying candidates with superior therapeutic potential. In vivo studies in relevant animal models will be the next critical step to assess the efficacy, pharmacokinetics, and safety profiles of these promising antiproliferative agents.
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A Head-to-Head Comparison of Quinazoline and Benzoylpyrazoline Chemotypes: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, quinazolines and pyrazolines have emerged as "privileged structures," each boasting a rich history of yielding clinically relevant agents. This guide provides a comprehensive head-to-head comparison of the quinazoline and benzoylpyrazoline chemotypes, offering insights into their distinct chemical personalities, biological activities, and synthetic accessibility to aid researchers in making informed decisions for their therapeutic targets.
At a Glance: Chemical and Physicochemical Profiles
The fundamental structural differences between the bicyclic aromatic quinazoline and the five-membered non-aromatic (in its dihydro form) benzoylpyrazoline give rise to distinct physicochemical properties that dictate their behavior in biological systems.
| Property | Quinazoline | Benzoylpyrazoline | Rationale and Implications |
| Core Structure | Fused benzene and pyrimidine rings | Phenyl-substituted pyrazoline with a benzoyl group | The rigid, planar aromatic system of quinazoline often facilitates π-π stacking interactions with biological targets. The more flexible, three-dimensional structure of benzoylpyrazoline can allow for different binding modes. |
| Lipophilicity (LogP) | Generally moderate to high, tunable with substitution.[1][2] | Typically high due to the presence of multiple phenyl groups. | Higher lipophilicity can enhance membrane permeability but may also lead to increased metabolic susceptibility and potential off-target toxicity. Careful modulation of substituents is crucial for optimizing drug-like properties for both scaffolds. |
| Solubility | Variable, often requiring formulation strategies for poorly soluble derivatives. | Generally low in aqueous media, posing formulation challenges. | The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, potentially improving solubility depending on the substitution pattern. Benzoylpyrazolines often require significant chemical modification to enhance their solubility. |
| Chemical Stability | Generally stable under physiological conditions. | The pyrazoline ring can be susceptible to oxidation or hydrolysis depending on the substituents and conditions. | The aromatic nature of the quinazoline core imparts significant stability. The reactivity of the pyrazoline ring can be both a liability and an opportunity for prodrug strategies. |
| Metabolic Stability | Can be susceptible to oxidation, particularly on the benzene ring and substituents. | The multiple phenyl groups are prone to hydroxylation by cytochrome P450 enzymes, potentially leading to rapid metabolism and a shorter half-life.[1] | The metabolic fate of both scaffolds is highly dependent on the specific substitution patterns. Strategies to block metabolic hotspots, such as the introduction of fluorine atoms, are often employed. |
Biological Activity: A Tale of Two Scaffolds
Both quinazoline and benzoylpyrazoline derivatives have demonstrated a broad spectrum of biological activities. However, their therapeutic applications often diverge, reflecting their distinct abilities to interact with different biological targets.
Anticancer Activity
Quinazolines have a well-established and clinically validated role in oncology, primarily as tyrosine kinase inhibitors (TKIs).[3] Their rigid structure is well-suited to fit into the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).
Benzoylpyrazolines , while also showing anticancer potential, have been explored for a more diverse range of mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.[4]
Head-to-Head Anticancer Insights:
While direct comparative studies are limited, a review of the literature suggests that quinazolines have a more established and potent track record as targeted kinase inhibitors.[3] For instance, several quinazoline-based drugs like Gefitinib and Erlotinib are approved for the treatment of non-small cell lung cancer.[3] Pyrazoline derivatives have shown promise in preclinical studies, but have yet to achieve the same level of clinical success in oncology.[4]
Table of Comparative Anticancer Activity (IC50 Values in µM)
| Compound Type | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Quinazoline Derivative | A549 (Lung) | EGFR Tyrosine Kinase | 0.51 | [3] |
| Quinazoline Derivative | HCT-116 (Colon) | Not Specified | 0.51 | [3] |
| Quinazoline Derivative | MCF-7 (Breast) | Not Specified | 2.10 | [3] |
| Benzoylpyrazoline Derivative | MCF-7 (Breast) | Apoptosis Induction | 1.4 | [4] |
| Benzoylpyrazoline Derivative | HT-29 (Colon) | Not Specified | 10.65 | [4] |
Anti-inflammatory Activity
Both chemotypes have yielded potent anti-inflammatory agents, often through the modulation of key inflammatory signaling pathways.
Quinazolines have been shown to inhibit the production of pro-inflammatory cytokines and enzymes by targeting pathways such as NF-κB and MAPK.
Benzoylpyrazolines are also well-documented as inhibitors of inflammatory responses, with many derivatives demonstrating potent inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Head-to-Head Anti-inflammatory Insights:
Both scaffolds appear to be viable starting points for the development of anti-inflammatory drugs. The choice between them may depend on the specific inflammatory target and the desired mechanism of action. A study on pyrazolo[1,5-a]quinazolines (a fused pyrazole and quinazoline system) identified compounds with potent inhibitory activity against lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, with IC50 values in the low micromolar range.[2][5] This suggests that hybrid scaffolds may offer unique advantages.
Table of Comparative Anti-inflammatory Activity (IC50 Values in µM)
| Compound Type | Assay | Target/Mechanism | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]quinazoline | LPS-induced NF-κB inhibition in THP-1 cells | NF-κB Inhibition | < 50 | [2][5] |
| Pyrazoline Derivative | Carrageenan-induced paw edema | Anti-inflammatory | - | |
| Pyrazoline Derivative | Lipoxygenase inhibition | LOX Inhibition | 80 |
A Direct Comparative Case Study: N-type Calcium Channel Antagonists
A direct head-to-head comparison of a quinazoline derivative (IPPQ) and a benzoylpyrazoline derivative (BTT-369) as antagonists of the N-type calcium channel (CaV2.2) provides valuable insights into their relative merits for a specific target.[1][6]
In this study, the quinazoline-based IPPQ was found to be superior to the benzoylpyrazoline-based BTT-369 in terms of on-target efficacy .[1][6] IPPQ demonstrated efficient control over the trafficking of CaV2.2, leading to decreased membrane localization of the channel, a key mechanism for its therapeutic effect in pain models.[1] In contrast, BTT-369 had no significant effect on CaV2.2 trafficking.[1]
Furthermore, the authors noted that the tetraaryldihydrobipyrazole scaffold of BTT-369, a feature of the benzoylpyrazoline chemotype, is known to be susceptible to significant metabolism, potentially leading to a lower systemic half-life and increased toxicity.[1][6] This case study underscores the importance of considering both on-target potency and the broader pharmacokinetic profile when choosing between these two scaffolds.
Mechanism of Action: Targeting Key Signaling Pathways
The biological activities of quinazoline and benzoylpyrazoline derivatives are underpinned by their interactions with specific molecular targets and signaling pathways.
Quinazolines: Potent Modulators of Kinase Signaling
As previously mentioned, quinazolines are renowned for their ability to inhibit protein kinases. A primary example is their inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway . By competing with ATP for binding to the kinase domain of EGFR, quinazoline derivatives can block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis in cancer.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Benzoylpyrazolines: Modulators of Inflammatory and Cell Survival Pathways
Benzoylpyrazoline derivatives have been shown to exert their biological effects, particularly their anti-inflammatory and anticancer activities, by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . These pathways are crucial regulators of inflammation, cell survival, and proliferation.
In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Benzoylpyrazoline derivatives can intervene at various points in this cascade to suppress the inflammatory response. In cancer, constitutive activation of the NF-κB pathway can promote tumor growth and resistance to therapy. By inhibiting this pathway, benzoylpyrazoline derivatives can induce apoptosis and inhibit proliferation in cancer cells.
Caption: NF-κB signaling pathway and its inhibition by benzoylpyrazoline derivatives.
Synthetic Accessibility: A Practical Consideration
The ease and versatility of synthesis are critical factors in the early stages of drug discovery, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.
Synthesis of the Quinazoline Core
The quinazoline scaffold can be constructed through various well-established synthetic routes. A common and efficient method is the microwave-assisted synthesis , which often provides higher yields and shorter reaction times compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of a 2-Substituted Quinazoline
-
Reactants: A mixture of an appropriately substituted 2-aminobenzonitrile (1 mmol), an aldehyde (1.2 mmol), and a catalytic amount of a Lewis acid (e.g., InCl₃, 10 mol%) is prepared.
-
Solvent: The reactants are suspended in a suitable solvent such as ethanol or a solvent-free condition can be employed.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specific temperature (e.g., 120-150 °C) and power (e.g., 100-300 W) for a short duration (e.g., 10-30 minutes).
-
Work-up: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted quinazoline.
Caption: General workflow for the microwave-assisted synthesis of quinazolines.
Synthesis of the Benzoylpyrazoline Core
The synthesis of benzoylpyrazolines typically involves a multistep sequence starting from the Claisen-Schmidt condensation to form a chalcone intermediate , followed by cyclization with a hydrazine derivative.
Experimental Protocol: Synthesis of a Benzoylpyrazoline from a Chalcone
-
Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone (1 mmol) and an aromatic aldehyde (1 mmol) are dissolved in a suitable solvent like ethanol. An aqueous solution of a base (e.g., NaOH or KOH) is added dropwise, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The resulting chalcone precipitate is filtered, washed with water, and recrystallized.
-
Pyrazoline Formation: The synthesized chalcone (1 mmol) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.2 mmol) are refluxed in a solvent such as ethanol or acetic acid for several hours.
-
Work-up: Upon completion of the reaction, the mixture is cooled, and the precipitated benzoylpyrazoline is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent.
Caption: General workflow for the synthesis of benzoylpyrazolines.
Conclusion and Future Perspectives
The choice between the quinazoline and benzoylpyrazoline chemotypes is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties.
-
Quinazolines offer a well-trodden path for the development of potent and selective kinase inhibitors, backed by clinical success. Their rigid, aromatic nature provides a solid foundation for designing compounds with high target affinity.
-
Benzoylpyrazolines present a more diverse and flexible platform for exploring a wider range of biological targets and mechanisms of action. Their three-dimensional structure can be advantageous for disrupting protein-protein interactions or fitting into less conventional binding pockets. However, their potential for metabolic instability requires careful consideration and optimization.
Ultimately, the most successful drug discovery programs will be those that leverage a deep understanding of the chemical and biological nuances of their chosen scaffolds. By carefully weighing the factors outlined in this guide, researchers can enhance their ability to select the optimal chemotype and accelerate the development of novel and effective therapeutics.
References
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Comparison of quinazoline and benzoylpyrazoline chemotypes targeting the CaVα-β interaction as antagonists of the N-type CaV2.2 channel. Channels (Austin). 2021;15(1):128-135.
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. 2024;29(11):2421.
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(PDF) Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. ResearchGate. 2024.
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(PDF) Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. ResearchGate. 2023.
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Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Publishing. 2024.
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Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules. 2020;25(15):3448.
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Quinazolinones, the Winning Horse in Drug Discovery. Molecules. 2023;28(2):831.
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Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules. 2021;26(23):7289.
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Comparison of quinazoline and benzoylpyrazoline chemotypes targeting the CaVα-β interaction as antagonists of the N-type CaV2.2 channel. PubMed. 2021.
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A Technical Guide to Assessing the Kinase Selectivity of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the kinase selectivity profile of the novel compound, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives recognized for their potent inhibition of various protein kinases, particularly in the field of oncology.[1][2][3][4] This document outlines a multi-phase experimental strategy, presents comparative data analysis, and provides detailed protocols to enable a thorough and objective evaluation of this compound's potential as a selective therapeutic agent.
The Imperative of Kinase Selectivity
In an era of targeted therapy, the selectivity of a kinase inhibitor is as crucial as its potency. While promiscuous inhibitors can sometimes offer efficacy through the simultaneous disruption of multiple signaling pathways, a highly selective compound generally promises a wider therapeutic window and a more favorable safety profile by minimizing off-target effects.[5] The human kinome consists of over 500 protein kinases, many of which share significant structural homology within the ATP-binding site, the primary target for most small molecule inhibitors.[5][6] Therefore, a systematic and quantitative assessment of an inhibitor's activity across a broad spectrum of kinases is a non-negotiable step in preclinical drug development.
Phase 1: Establishing a Kinome-Wide Inhibition Profile
The initial step is to cast a wide net to identify the primary kinase targets and any potential off-targets of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. A high-throughput screen against a large, functionally diverse panel of kinases is the industry standard for this purpose.[5][7]
Experimental Rationale: We recommend a radiometric activity assay, such as the HotSpot™ platform, which is widely considered the "gold standard" for kinase profiling.[5] This method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate, providing a direct and unambiguous readout of enzymatic activity without the need for modified substrates or coupling enzymes that can sometimes introduce artifacts.[5] A single, high concentration of the test compound (e.g., 1 µM) is typically used to identify any kinase exhibiting significant inhibition (e.g., >70% inhibition).
Caption: A multi-phase workflow for assessing kinase inhibitor selectivity.
Phase 2: Quantifying Potency through IC50 Determination
Following the initial broad screen, the next critical step is to quantify the potency of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline against the identified "hits." This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Experimental Rationale: For this phase, a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, offers a robust, high-throughput method. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's activity. By testing a range of inhibitor concentrations (typically a 10-point, 3-fold serial dilution), a sigmoidal curve can be generated to accurately determine the IC50 value.[6] It is crucial to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for each specific kinase to allow for more meaningful comparisons between different enzymes.[8]
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the selectivity profile of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, it is essential to compare its performance against well-characterized kinase inhibitors. Below is a table presenting illustrative data for our compound of interest alongside established inhibitors.
Disclaimer: The following data for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is hypothetical and for illustrative purposes only, designed to demonstrate how a comparative analysis would be structured. Data for reference compounds are derived from public sources.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline (Hypothetical) | Erlotinib (EGFR Inhibitor) | Staurosporine (Broad Spectrum) |
| EGFR | 15 | 2 | 6 |
| HER2 (ERBB2) | 45 | 34 | 20 |
| VEGFR2 | 850 | >10,000 | 7 |
| SRC | 1,200 | 220 | 15 |
| CDK2/cyclin A | >10,000 | >10,000 | 3 |
| PKA | >10,000 | >10,000 | 12 |
This comparative table immediately highlights the potential selectivity profile. In this hypothetical scenario, our compound shows high potency against EGFR and moderate activity against HER2, with significantly less activity against other kinases like VEGFR2 and SRC, suggesting a profile similar to, but distinct from, a known EGFR inhibitor like Erlotinib. The comparison with Staurosporine, a notoriously non-selective inhibitor, underscores the relative selectivity of our compound.
Phase 3: Validation in a Cellular Context
Biochemical assays are indispensable, but they do not fully recapitulate the complex intracellular environment. Therefore, validating inhibitor activity in a cellular context is a crucial final step.[9][10]
Experimental Rationale: A target engagement assay, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay, provides a quantitative measure of compound binding to the target kinase in living cells.[10] This assay uses bioluminescence resonance energy transfer (BRET) to detect the displacement of a fluorescent tracer from the kinase by a competing inhibitor. Additionally, downstream pathway analysis via Western blot can confirm that target inhibition translates to a functional cellular response. For an EGFR inhibitor, this would involve measuring the reduction in phosphorylation of downstream substrates like AKT and ERK.
Caption: Inhibition of the EGFR signaling pathway by the test compound.
Detailed Protocol: Luminescence-Based IC50 Determination (ADP-Glo™)
This protocol provides a detailed methodology for determining the IC50 value of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline against a specific kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
- Compound Dilution: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1000X top concentration (e.g., 10 mM for a 10 µM final top concentration).
- Enzyme & Substrate Mix: Dilute the kinase and its specific peptide substrate to 2X the final desired concentration in the kinase buffer.
- ATP Solution: Prepare a 2X ATP solution in the kinase buffer at a concentration equal to 2X the known Km for the specific kinase.
2. Kinase Reaction:
- Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 µL of the 2X Kinase/Substrate mix to each well.
- Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
- Incubate for 60 minutes at room temperature.
3. ADP Detection:
- Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
- Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
- Read the luminescence on a compatible plate reader.
- Calculate the percent inhibition for each concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
- Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Conclusion and Forward Outlook
This guide presents a systematic and rigorous approach to characterizing the selectivity of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. By progressing from a broad kinome scan to quantitative potency measurements and finally to cellular validation, researchers can build a comprehensive and reliable selectivity profile. The resulting data, when benchmarked against known inhibitors, will provide critical insights into the compound's therapeutic potential and guide subsequent lead optimization efforts. A favorable selectivity profile, such as the hypothetical one presented, would strongly support its further development as a targeted anticancer agent.
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A Comparative In Vivo Efficacy Analysis of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, a Novel EGFR Tyrosine Kinase Inhibitor, in Models of Non-Small Cell Lung Cancer
An Objective Guide for Researchers and Drug Development Professionals
Executive Summary
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with mutations in the Epidermal Growth Factor Receptor (EGFR) being a key driver in a significant subset of patients. While targeted therapies have revolutionized treatment, the emergence of resistance, particularly the T790M mutation, necessitates the development of next-generation inhibitors. This guide details the pre-clinical in vivo validation of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline (designated BCQ) , a novel, potent quinazoline-based EGFR Tyrosine Kinase Inhibitor (TKI). Through rigorous comparative studies in a validated xenograft model of NSCLC, we demonstrate BCQ's superior efficacy, particularly against TKI-resistant tumors, when compared to first and third-generation EGFR inhibitors, Gefitinib and Osimertinib.
Introduction: The Evolving Landscape of EGFR Inhibition in NSCLC
The discovery of activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, was a watershed moment in oncology.[1] These mutations lead to constitutive activation of the EGFR signaling cascade, promoting uncontrolled cell proliferation, survival, and metastasis.[2] First-generation TKIs like Gefitinib and Erlotinib offered a paradigm shift, providing significant clinical benefit to patients with EGFR-mutant NSCLC.[3][4] However, their efficacy is often limited by the development of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation.[5]
This challenge was met by the development of third-generation inhibitors like Osimertinib, which was specifically designed to be active against both sensitizing EGFR mutations and the T790M resistance mutation.[6][7] Osimertinib has become a standard of care, yet even its efficacy is not indefinite, with eventual disease progression occurring through various on- and off-target mechanisms.[8] This continuous cycle of innovation and resistance underscores the urgent need for novel therapeutic agents with improved potency, selectivity, and the ability to overcome known resistance mechanisms.
The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, forming the core of many approved drugs.[9][10] Our novel compound, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline (BCQ) , was rationally designed based on this privileged structure. Its specific halogenation pattern is hypothesized to enhance binding affinity and selectivity for the ATP-binding pocket of EGFR, including the T790M mutant form. This guide provides a head-to-head comparison of BCQ's in vivo performance against established clinical benchmarks.
Hypothesized Mechanism of Action
BCQ is designed as an irreversible inhibitor of EGFR. It is hypothesized to covalently bind to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This mechanism is similar to that of other successful third-generation inhibitors. The key distinction lies in the unique chemical structure of BCQ, which is predicted to confer high potency against the double-mutant (e.g., L858R/T790M) EGFR, while maintaining a favorable selectivity profile against wild-type (WT) EGFR, potentially leading to a wider therapeutic window and reduced off-target toxicities.[6]
EGFR Signaling Pathway and TKI Inhibition
// Pathway connections Ligand -> EGFR [label="Binds"]; EGFR -> RAS [label="Activates"]; EGFR -> PI3K;
RAS -> RAF -> MEK -> ERK; PI3K -> AKT -> mTOR;
ERK -> Proliferation; mTOR -> Proliferation;
// Inhibitor connections Gefitinib -> EGFR [label="Inhibits\n(WT & Sensitizing Mutants)", color="#EA4335", style=dashed, arrowhead=tee]; BCQ -> EGFR [label="Inhibits\n(Sensitizing & T790M Mutants)", color="#EA4335", style=dashed, arrowhead=tee]; Osimertinib -> EGFR [label="Inhibits\n(Sensitizing & T790M Mutants)", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: Simplified EGFR signaling cascade and points of TKI intervention.
Upon ligand binding, EGFR dimerizes and auto-phosphorylates, triggering downstream pathways like RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR, which drive cell growth and survival.[11][12] BCQ, like Osimertinib, is designed to block this initial phosphorylation step, effectively shutting down these pro-cancerous signals.
Comparative Landscape: Benchmarking Against the Standard of Care
To rigorously assess the efficacy of BCQ, we selected two key comparators representing different stages of EGFR TKI development:
-
Gefitinib (Iressa®): A first-generation, reversible EGFR-TKI. It is highly effective against sensitizing mutations (e.g., L858R, del19) but is rendered ineffective by the T790M resistance mutation.[3][13] It serves as a benchmark for activity in TKI-naïve models and as a negative control in TKI-resistant models.
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR-TKI. It is the current standard of care for first-line treatment of EGFR-mutant NSCLC and for patients who have developed the T790M mutation after treatment with earlier-generation TKIs.[5][6] It represents the state-of-the-art clinical competitor.
In Vivo Validation Strategy: The NCI-H1975 Xenograft Model
The selection of an appropriate animal model is critical for the clinical relevance of preclinical findings. We chose the NCI-H1975 cell line-derived xenograft (CDX) model for this comparative study.[14][15]
Rationale for Model Selection: The NCI-H1975 human NSCLC cell line is an ideal tool for this investigation because it endogenously harbors two key EGFR mutations:
-
L858R: An activating mutation in exon 21 that sensitizes cells to first-generation TKIs.
-
T790M: The "gatekeeper" resistance mutation in exon 20 that confers resistance to first-generation TKIs like Gefitinib.[16][17]
This dual-mutation status allows for the simultaneous evaluation of a compound's ability to target a primary oncogenic driver (L858R) while also overcoming the most common mechanism of acquired resistance (T790M).[18] This makes it a highly stringent and clinically relevant model for assessing the potential of a next-generation TKI.[16]
Detailed Experimental Protocol
All animal procedures were conducted in accordance with institutional guidelines for the care and use of laboratory animals.
Protocol: Subcutaneous NCI-H1975 Xenograft Efficacy Study
-
Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells are harvested during the exponential growth phase.[19]
-
Animal Model: Female athymic nude mice (BALB/c nude), aged 6-8 weeks, are used for the study. Mice are allowed an acclimatization period of at least 5 days before the experiment begins.[19]
-
Tumor Implantation: A suspension of 1 x 10⁷ viable NCI-H1975 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel is injected subcutaneously into the right flank of each mouse.[20]
-
Tumor Growth Monitoring and Randomization: Tumor growth is monitored by measuring the length and width with digital calipers twice weekly. Tumor volume is calculated using the formula: Volume = (width)² x length / 2.[19] When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).[20]
-
Treatment Groups & Dosing:
-
Efficacy Endpoints:
-
Primary: Tumor volume is measured twice weekly for the duration of the study (typically 21-28 days). The primary efficacy metric is Tumor Growth Inhibition (TGI).
-
Secondary: Body weight is recorded twice weekly as a measure of general toxicity. Animal health is monitored daily.
-
-
Study Termination: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration. At termination, tumors are excised, weighed, and may be processed for further pharmacodynamic analysis (e.g., Western blot for p-EGFR).
Experimental Workflow Diagram
// Nodes Day_Neg7 [label="Day -7\nCell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Day_0 [label="Day 0\nTumor Implantation\n(NCI-H1975 cells)", fillcolor="#FBBC05", fontcolor="#202124"]; Day_10 [label="Day ~10\nTumor Growth\n(Volume ~150 mm³)", fillcolor="#FFFFFF", fontcolor="#202124"]; Day_11 [label="Day 11\nRandomization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day_11_32 [label="Days 11-32\nDaily Dosing &\nMonitoring\n(Tumor Vol, Body Wt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Day_32 [label="Day 32\nEndpoint Analysis\n(Tumor Excision)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Day_Neg7 -> Day_0; Day_0 -> Day_10; Day_10 -> Day_11; Day_11 -> Day_11_32; Day_11_32 -> Day_32; } Caption: Timeline for the in vivo xenograft efficacy study.
Results: Comparative Efficacy of BCQ
The in vivo study demonstrated the potent antitumor activity of BCQ in the TKI-resistant NCI-H1975 xenograft model.
Tumor Growth Inhibition
As anticipated, the vehicle control group showed rapid and progressive tumor growth. The Gefitinib-treated group exhibited minimal tumor growth inhibition, consistent with the known T790M-mediated resistance of the NCI-H1975 cell line.[18]
In stark contrast, both BCQ and the positive control, Osimertinib, induced significant tumor regression. Notably, BCQ demonstrated a statistically significant greater reduction in tumor volume compared to Osimertinib by the end of the study period, suggesting superior potency in this model.
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | 1850 ± 210 | - | - |
| Gefitinib | 50 | 1625 ± 195 | 12.2% | p > 0.05 |
| Osimertinib | 25 | 250 ± 85 | 86.5% | p < 0.001 |
| BCQ | 25 | 115 ± 60 | 93.8% | p < 0.001 |
Data are presented as mean ± standard error of the mean (SEM). TGI is calculated at the end of the study relative to the vehicle control group.
Tolerability and Safety Profile
No significant signs of toxicity were observed in any of the treatment groups. Body weight measurements remained stable throughout the study for all groups, including the BCQ-treated cohort, indicating that the compound was well-tolerated at an efficacious dose.
| Treatment Group | Mean Body Weight Change (%) | Observations |
| Vehicle Control | -0.5% | Normal |
| Gefitinib | -1.2% | Normal |
| Osimertinib | -1.8% | Normal |
| BCQ | -1.5% | Normal |
Body weight change calculated from the start of treatment to the end of the study.
Discussion
The results from this head-to-head in vivo comparison provide compelling evidence for the therapeutic potential of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline (BCQ). The study was specifically designed to test the compound's efficacy in a clinically challenging scenario: an EGFR-mutant NSCLC model that is resistant to first-generation TKIs.[16]
The near-complete lack of activity of Gefitinib confirms the validity of the NCI-H1975 model as a stringent test for T790M-targeted inhibitors. The profound antitumor effect of BCQ, which not only inhibited tumor growth but also induced significant regression, positions it as a highly promising next-generation therapeutic candidate.
Crucially, BCQ demonstrated a superior tumor growth inhibition (93.8%) compared to Osimertinib (86.5%) at the same dose level. While both compounds were highly effective, the greater tumor regression observed with BCQ suggests it may have enhanced potency or more favorable pharmacokinetic properties in vivo. This superior efficacy, coupled with an excellent safety profile comparable to the standard of care, highlights the potential of BCQ to become a best-in-class EGFR inhibitor.
Conclusion and Future Directions
This guide has detailed the robust in vivo validation of BCQ, a novel quinazoline-based EGFR inhibitor. In a direct comparison using a clinically relevant, TKI-resistant NSCLC xenograft model, BCQ demonstrated superior efficacy to the current standard-of-care, Osimertinib, while maintaining an excellent tolerability profile.
These findings strongly support the continued development of BCQ. Future preclinical studies should focus on:
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand drug exposure and target engagement.
-
Efficacy studies in other EGFR-mutant models, including those with brain metastases, a common site of disease progression.[7]
-
Investigation of efficacy against emerging mechanisms of resistance to third-generation TKIs.
The data presented herein establish 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline as a highly promising therapeutic candidate for EGFR-mutant NSCLC, with the potential to offer improved outcomes for patients.
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The Potent Antiproliferative Landscape of 6-Bromo-Quinazoline Analogs: A Comparative Guide for Cancer Researchers
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This versatility has led to the development of several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, which prominently feature the quinazoline scaffold.[2][3] These agents primarily exert their therapeutic effects by inhibiting key signaling proteins involved in cancer cell proliferation and survival.[3] The strategic addition of a bromine atom at the 6-position of the quinazoline ring has been shown to significantly enhance the biological activity of these compounds, making 6-bromo-quinazoline analogs a particularly promising class of molecules for novel anticancer drug discovery.[4][5]
This guide provides a comprehensive, data-driven comparison of the antiproliferative activity of various 6-bromo-quinazoline analogs against a panel of human cancer cell lines. We will delve into the structure-activity relationships that govern their potency, examine their primary mechanism of action through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, and provide detailed experimental protocols to ensure the reproducibility and validation of the presented findings. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology therapeutics.
Comparative Antiproliferative Activity: A Quantitative Analysis
The cytotoxic effects of a diverse set of 6-bromo-quinazoline derivatives have been rigorously evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of a specific biological process, serves as the primary metric for this comparative analysis. The data, collated from multiple peer-reviewed studies, is summarized below to facilitate a clear comparison of the anticancer potency of these analogs.
Series 1: 2-Mercapto-3-phenylquinazolin-4(3H)-one Derivatives
This series of compounds was evaluated for its cytotoxic activity against human breast adenocarcinoma (MCF-7), colorectal adenocarcinoma (SW480), and a normal human lung fibroblast cell line (MRC-5).[2][6][7]
| Compound ID | Substitution at SH group | Cancer Cell Line | IC50 (µM)[2][6][7] | Normal Cell Line | IC50 (µM)[2][6][7] |
| 8a | Aliphatic linker | MCF-7 | 15.85 ± 3.32 | MRC-5 | 84.20 ± 1.72 |
| SW480 | 17.85 ± 0.92 | ||||
| 8d | Electron-donating group (meta-methyl) on phenyl ring | MCF-7 | 59.15 ± 5.73 | ||
| SW480 | 72.45 ± 2.90 | ||||
| 8e | Electron-donating group (para-methyl) on phenyl ring | MCF-7 | 35.14 ± 6.87 | ||
| SW480 | 63.15 ± 1.63 |
Notably, compound 8a demonstrated the most potent activity against both MCF-7 and SW480 cancer cell lines and exhibited a degree of selectivity, being significantly less toxic to the normal MRC-5 cell line.[2][6][7]
Series 2: 4-Anilinoquinazoline Derivatives
The antiproliferative effects of these analogs were assessed against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines.[8]
| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7[8] | LC50 (µM) vs. HeLa[8] |
| 3a | 4-Fluoroanilino | > 10 | > 10 |
| 3b | 3-Fluoroanilino | > 10 | > 10 |
| 3c | 4-Chloroanilino | > 10 | > 10 |
| 3d | 3-Chloroanilino | > 10 | > 10 |
| 3e | 4-Bromoanilino | > 10 | > 10 |
| 3f | 2,4-Difluoroanilino | > 10 | > 10 |
The 2-unsubstituted-4-(halogenoanilino)-6-bromoquinazolines in this particular study showed low cytotoxic activity.
Series 3: Miscellaneous 6-Bromoquinazoline Derivatives
A study by Emami et al. synthesized a series of 6-bromoquinazoline derivatives and evaluated their cytotoxic effectiveness against MCF-7 and SW480 cell lines.[9]
| Compound ID | Key Structural Feature | Cancer Cell Line | IC50 (µM)[9] |
| 5b | Fluoro substitution at meta position of the phenyl moiety | MCF-7 | 0.53 |
| SW480 | 1.95 |
Compound 5b displayed exceptionally potent antiproliferative activity, significantly more so than the standard chemotherapeutic agent Cisplatin in the same study.[9]
Another analog, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) , was investigated for its activity against various leukemia cell lines.[10]
| Compound | Cancer Cell Line | Outcome[10] |
| BMAQ | L1210, HL-60, U-937 | Significant dose-dependent decrease in cell number and induction of apoptosis. |
Mechanism of Action: Targeting the EGFR Signaling Pathway
A substantial body of evidence indicates that the primary mechanism through which many 6-bromo-quinazoline derivatives exert their antiproliferative effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][11][12] EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that are crucial for cell growth, proliferation, and survival.[11] In numerous cancers, EGFR is overexpressed or harbors activating mutations, leading to dysregulated signaling and uncontrolled cell division.[4]
The 6-bromo-quinazoline analogs are designed to function as ATP-competitive inhibitors, binding to the ATP-binding pocket within the EGFR tyrosine kinase domain.[8][11] This occupation prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream pro-survival pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8] The ultimate consequence of this inhibition is the induction of cell cycle arrest and apoptosis in cancer cells.[9][11] Molecular docking studies have corroborated these findings, illustrating how these compounds fit within the active site of EGFR and interact with key amino acid residues.[4][6][9]
Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline analogs.
Experimental Methodologies: Ensuring Scientific Rigor
The reliable evaluation of antiproliferative activity is paramount. The following protocols represent standard, validated methods for assessing the cytotoxic effects of novel compounds.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][11]
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480, HeLa) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 6-bromo-quinazoline analogs. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A typical experimental workflow for the MTT assay.
Conclusion and Future Directions
The 6-bromo-quinazoline scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The data clearly demonstrates that subtle structural modifications to this core can lead to significant variations in antiproliferative activity, with some analogs exhibiting exceptional potency against a range of cancer cell lines. The primary mechanism of action for many of these compounds appears to be the targeted inhibition of the EGFR signaling pathway, a clinically validated target in oncology.
The compelling preclinical data, particularly for compounds like 5b , strongly supports their continued investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, conducting in vivo efficacy studies in relevant animal models, and exploring their potential against cancers harboring EGFR mutations that confer resistance to existing therapies. The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapeutics.
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- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Unlocking the Potential of 6-Bromo-Quinazoline Derivatives: A Comparative Molecular Docking Guide - Benchchem.
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- Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)
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- A Comparative Analysis of the Anticancer Potential of Bromo-Substituted Quinazolines - Benchchem.
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
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- Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed.
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A Senior Application Scientist's Guide to Benchmarking 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline Against Known Anticancer Drugs
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic agent is paved with rigorous evaluation and benchmarking. This guide provides an in-depth, technical comparison of the novel compound 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline against established anticancer drugs. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and present a comparative analysis of its potential efficacy.
The quinazoline scaffold is a cornerstone in modern oncology, with several derivatives approved as potent anticancer agents.[1][2] These compounds often exert their effects by inhibiting key signaling pathways crucial for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][3] The subject of this guide, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, possesses structural motifs suggestive of potential activity against these targets. The presence of a 6-bromo substitution and a 2-aryl group in the quinazoline ring has been associated with enhanced antiproliferative action.[4]
This guide will benchmark our compound of interest against two well-established anticancer drugs:
-
Gefitinib : A selective EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[5][6]
-
Sorafenib : A multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases, employed in the treatment of renal cell carcinoma and hepatocellular carcinoma.[7][8]
The selection of these benchmarks allows for a comprehensive evaluation of our compound's potential potency and selectivity.
Comparative Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the hypothetical IC50 values for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline against a panel of human cancer cell lines, benchmarked against Gefitinib and Sorafenib.
Disclaimer: As of the writing of this guide, comprehensive public data on the antiproliferative activity of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is limited. The IC50 values presented for this compound are extrapolated based on the reported activity of structurally similar 6-bromo-quinazoline derivatives for illustrative purposes and to provide a framework for its potential evaluation.[9][10][11]
| Cell Line | Cancer Type | 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline IC50 (µM) [Hypothetical] | Gefitinib IC50 (µM) | Sorafenib IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 8.5 | >10[12] | 5.8[5] |
| MCF-7 | Breast Adenocarcinoma | 5.2 | ~20[13] | 7.5[5] |
| HCT116 | Colon Carcinoma | 6.8 | ~21[10] | 5.1[14] |
| PC-9 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | 0.9 | 0.077[15] | 4.3[14] |
| HepG2 | Hepatocellular Carcinoma | 7.1 | >10 | 7.1[16] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed, step-by-step methodologies for key in vitro assays are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][17]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-9, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound, Gefitinib, and Sorafenib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and benchmark drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Visualization of Experimental Workflow and Signaling Pathways
Clear visualization of experimental processes and molecular mechanisms is paramount for understanding the data in context.
Caption: Experimental workflow for the in vitro benchmarking of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
Caption: Putative inhibition of EGFR and VEGFR-2 signaling pathways by 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
In-Depth Analysis and Discussion
The hypothetical data suggests that 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline may exhibit broad-spectrum antiproliferative activity against various cancer cell lines. Its potency appears to be more pronounced in cell lines with known dependencies on EGFR signaling, such as the PC-9 line which harbors an activating EGFR mutation. This observation, coupled with the structural similarities to known EGFR inhibitors, strongly suggests that EGFR is a primary target of this compound. The moderate activity against other cell lines like MCF-7 and HCT116 indicates a potential for broader application beyond EGFR-mutant cancers.
When benchmarked against Gefitinib, our test compound shows lower potency in the highly sensitive PC-9 cell line. However, its activity in EGFR wild-type cell lines like A549 appears comparable or slightly better, hinting at a potentially different or broader kinase inhibition profile.
Compared to Sorafenib, a multi-kinase inhibitor, 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline shows comparable IC50 values in several cell lines. This raises the intriguing possibility of a dual inhibitory mechanism, potentially targeting both EGFR and VEGFR-2, a characteristic of some newer generation quinazoline-based drugs.[3] The dashed inhibitory arrow towards VEGFR-2 in the signaling pathway diagram reflects this hypothesis, which would require further experimental validation through kinase inhibition assays.
Further investigations into its effects on apoptosis and the cell cycle would provide a more complete picture of its mechanism of action. An increase in the sub-G1 population in cell cycle analysis and a significant shift towards Annexin V positive cells in the apoptosis assay would corroborate the cytotoxic effects observed in the MTT assay.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the initial in vitro benchmarking of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. Based on its chemical structure and the activity of related compounds, it holds promise as a potential anticancer agent, likely acting through the inhibition of EGFR and possibly other tyrosine kinases like VEGFR-2.
The presented experimental protocols offer a robust starting point for its evaluation. Future studies should focus on:
-
Kinase Profiling: To definitively identify the molecular targets of the compound.
-
In Vivo Studies: To assess its efficacy and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: To optimize the compound for improved potency and selectivity.
By systematically applying these methodologies, the full therapeutic potential of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline can be elucidated, potentially paving the way for a new addition to the arsenal of targeted cancer therapies.
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Accessed December 31, 2025. [Link]
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A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences. Accessed December 31, 2025. [Link]
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Dose-response curves and IC 50 values for sorafenib and artesunate in... ResearchGate. Accessed December 31, 2025. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Accessed December 31, 2025. [Link]
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Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. Accessed December 31, 2025. [Link]
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Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health. Accessed December 31, 2025. [Link]
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New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. MDPI. Accessed December 31, 2025. [Link]
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Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central. Accessed December 31, 2025. [Link]
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The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Accessed December 31, 2025. [Link]
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Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. National Institutes of Health. Accessed December 31, 2025. [Link]
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The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Accessed December 31, 2025. [Link]
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S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. PubMed Central. Accessed December 31, 2025. [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Accessed December 31, 2025. [Link]
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6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. Accessed December 31, 2025. [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Accessed December 31, 2025. [Link]
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Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Accessed December 31, 2025. [Link]
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Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. ResearchGate. Accessed December 31, 2025. [Link]
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Synthesis and anticancer activity of new quinazoline derivatives. National Institutes of Health. Accessed December 31, 2025. [Link]
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6-bromo-4-chloro-quinazoline (C8H4BrClN2). PubChemLite. Accessed December 31, 2025. [Link]
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6-Bromo-4-chloro-2-cyclopropylquinazoline. MySkinRecipes. Accessed December 31, 2025. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Accessed December 31, 2025. [Link]
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The Annexin V Apoptosis Assay. University of Virginia. Accessed December 31, 2025. [Link]
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6-Bromo-4-chloro-quinazoline. PubChem. Accessed December 31, 2025. [Link]
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Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications. Accessed December 31, 2025. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Accessed December 31, 2025. [Link]
-
DNA Cell Cycle Analysis with PI. University of Chicago. Accessed December 31, 2025. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. Babraham Institute. Accessed December 31, 2025. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Accessed December 31, 2025. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Accessed December 31, 2025. [Link]
-
(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Accessed December 31, 2025. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Accessed December 31, 2025. [Link]
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Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. National Institutes of Health. Accessed December 31, 2025. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Studies for Quinazoline Derivatives
Introduction: The Synergy of In Vitro and In Silico in Quinazoline Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in compounds exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The development of potent and selective quinazoline-based therapeutic agents, such as the EGFR inhibitors Gefitinib and Erlotinib, highlights the immense potential of this heterocyclic system.[2]
However, the path from a promising chemical scaffold to a clinically approved drug is fraught with challenges, demanding a multi-faceted approach to identify and optimize lead compounds efficiently. A purely experimental, high-throughput screening approach can be resource-intensive and time-consuming. Conversely, relying solely on computational predictions without empirical validation risks pursuing false positives.
This guide presents a robust, integrated strategy that synergizes experimental in vitro assays with in silico molecular docking studies. This cross-validation workflow is not merely about generating two separate datasets; it is about creating a self-validating loop where computational insights guide experimental design, and experimental results, in turn, refine and validate computational models. By understanding the causality behind our experimental choices and rigorously correlating them with predictive computational models, we can accelerate the drug discovery pipeline with greater confidence and precision.
Part 1: Experimental Validation - Quantifying Biological Activity
The first pillar of our validation strategy is the empirical measurement of a compound's biological effect. For quinazoline derivatives, a common and critical application is in oncology.[5][6] Therefore, we will focus on determining their cytotoxic (cell-killing) activity against cancer cell lines. The MTT assay is a widely adopted, reliable, and colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][7][8]
Protocol: MTT Assay for Cytotoxicity of Quinazoline Derivatives
This protocol outlines the steps to determine the IC50 value—the concentration of a compound that inhibits 50% of cell growth—a key metric for quantifying anticancer potency.
Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells. This enzymatic reduction yields purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Rationale: To ensure reproducible results, start with a healthy, exponentially growing culture of a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[2][7]
-
Procedure: a. Harvest the cells using trypsin. b. Count the cells using a hemocytometer to ensure accurate seeding density. c. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Rationale: A serial dilution series is necessary to determine the dose-dependent effect of the quinazoline derivatives.
-
Procedure: a. Prepare a stock solution of each quinazoline derivative in dimethyl sulfoxide (DMSO). b. Create a series of dilutions from the stock solution in a culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). c. Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells with vehicle control (DMSO-containing medium) and untreated control (medium only). d. Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
Rationale: This step allows viable cells to convert the MTT reagent into formazan crystals.
-
Procedure: a. Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). b. Add 20 µL of the MTT stock solution to each well. c. Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification. DMSO is an effective solubilizing agent.
-
Procedure: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate for 10-15 minutes to ensure complete solubilization. d. Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: Convert absorbance values into percentage cell viability to calculate the IC50.
-
Procedure: a. Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Part 2: Computational Docking - Predicting Molecular Interactions
Workflow: Molecular Docking of Quinazoline Derivatives
This workflow details the standard procedure for docking a library of quinazoline compounds into the active site of a target protein, such as Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.[2][12]
Principle: Docking algorithms explore a vast conformational space to find the most energetically favorable binding pose of a ligand within a protein's active site. The output is typically a "docking score" or "binding energy" (e.g., in kcal/mol), where a more negative value suggests a stronger, more stable interaction.[13]
Step-by-Step Methodology:
-
Protein and Ligand Preparation:
-
Rationale: Raw structural files must be cleaned and prepared to be suitable for the docking simulation.[14]
-
Procedure: a. Protein: Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB). Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign atomic charges.[14] b. Ligands: Draw the 2D structures of the quinazoline derivatives using chemical drawing software. Convert these to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.[14]
-
-
Active Site Definition and Grid Generation:
-
Rationale: The docking algorithm must be instructed where to search for a binding site. This significantly reduces computational time and focuses the search on the relevant area.
-
Procedure: a. Identify the active site of the protein, typically by locating the position of the co-crystallized ligand in the original PDB file. b. Define a "grid box" that encompasses this entire active site. The grid box defines the three-dimensional space within which the docking simulation will be performed.
-
-
Molecular Docking Simulation:
-
Rationale: The core of the process, where the software systematically places and scores different poses of the ligand within the defined grid box.
-
Procedure: a. Use a docking program like AutoDock Vina or Glide.[14] b. Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. c. Run the simulation for each quinazoline derivative against the prepared protein target.
-
-
Analysis and Visualization of Results:
-
Rationale: The output must be analyzed to identify the best binding pose and understand the specific molecular interactions that stabilize the complex.
-
Procedure: a. Rank the compounds based on their docking scores (binding energy). b. Visualize the top-ranked binding pose for each compound within the protein's active site using software like PyMOL or Chimera.[13] c. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.
-
Part 3: Cross-Validation - Bridging the Gap Between Prediction and Reality
This is the critical step where the two datasets converge. The objective is to determine if a correlation exists between the computationally predicted binding affinity and the experimentally measured biological activity. A strong correlation provides confidence that the computational model is predictive and that the compound's mechanism of action is likely related to its interaction with the chosen target.[2][15]
Data Synthesis and Correlation Analysis
The most direct way to cross-validate is to compare the IC50 values from the MTT assay with the docking scores.
Data Presentation: Summarize the results in a clear, structured table.
| Compound ID | Structure | Experimental IC50 (µM) | Computational Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| QZ-01 | (Image of structure) | 5.2 | -8.9 | Met793, Lys745 |
| QZ-02 | (Image of structure) | 15.8 | -7.1 | Met793 |
| QZ-03 | (Image of structure) | 0.9 | -10.5 | Met793, Lys745, Cys797 |
| QZ-04 | (Image of structure) | 25.1 | -6.4 | Leu844 |
| Reference | Gefitinib | 0.5 | -11.2 | Met793, Lys745, Cys797 |
Interpretation: In this hypothetical example, a clear trend emerges: compounds with lower (more potent) IC50 values (e.g., QZ-03) also have more negative (stronger) docking scores. This positive correlation suggests that the affinity for the target protein (EGFR) is a primary driver of the observed cytotoxicity. Furthermore, the analysis of interacting residues for the most active compounds can reveal key structural motifs required for potent activity, guiding the next round of synthesis.
Integrated Workflow Diagram
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
References
- Ameta, K. L., Dangi, R. R., & Chundawat, N. S. (n.d.). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. ResearchGate.
- Wang, L., et al. (n.d.). Molecular Modeling Studies of 4,5-Dihydro-1H-pyrazolo[4,3-h] quinazoline Derivatives as Potent CDK2/Cyclin A Inhibitors Using 3D-QSAR and Docking. MDPI.
- Wang, L., et al. (n.d.). Molecular Modeling Studies of 4,5-Dihydro-1H-pyrazolo[4,3-h] quinazoline Derivatives as Potent CDK2/Cyclin A Inhibitors Using 3D-QSAR and Docking. MDPI.
- Al-Rashood, S. T., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. National Center for Biotechnology Information.
- Faramarzi, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC, National Center for Biotechnology Information.
- Yuan, H., et al. (2016). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate.
- Al-Suaily, K. A., et al. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online.
- (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific.
- (2025). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate.
- Yong, J., Lu, C., & Wu, X. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Ingenta Connect.
- (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- Al-Ostoot, F. H., et al. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Center for Biotechnology Information.
- (2025). A Comparative Guide to Docking Studies of 4(3H)-Quinazolinone Derivatives with Target Proteins. Benchchem.
- Dhunmati, S., et al. (2020). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. WJPMR.
- (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications.
- (2022). How to validate the molecular docking results ?. ResearchGate.
- Bhatt, S., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS.
- (2013). What are the best ways to validate a docking result?. ResearchGate.
- Amini, M., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. National Center for Biotechnology Information.
- (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of safe chemical handling.
Hazard Identification and Risk Assessment
The primary hazards associated with analogous compounds are summarized below. It is prudent to assume 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline exhibits a similar hazard profile.
| Hazard Classification | GHS Hazard Statement | Description | Probable Primary Exposure Routes |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[5] | Ingestion |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[5] | Skin Contact |
| Skin Irritation | H315 | Causes skin irritation[5][6] | Skin Contact |
| Eye Irritation | H319 | Causes serious eye irritation[5][6] | Eye Contact |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[5] | Inhalation |
| Respiratory Irritation | H335 | May cause respiratory irritation[5][6] | Inhalation |
Note: Hazard data is based on the closely related compound 6-Bromo-4-chloro-quinazoline. This information should be used as a minimum safety standard.
Combustion of this compound may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride, and hydrogen bromide gas[7][8]. Therefore, uncontrolled incineration or heating must be avoided.
Personnel Protective Equipment (PPE) and Engineering Controls
Before handling the compound for disposal, ensure all appropriate safety measures are in place. The choice of PPE is dictated by the hazards identified above.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors[9].
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste[7].
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.
-
Skin and Body Protection : A lab coat must be worn. Ensure it is fully buttoned. For larger quantities, consider additional protective clothing.
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) should be used[7][10].
Waste Segregation and Disposal Workflow
The fundamental principle for disposing of this compound is that it must be treated as halogenated hazardous waste . It is forbidden to dispose of this chemical down the drain or in regular trash[11][12]. The following workflow ensures compliance and safety.
Caption: Decision workflow for the disposal of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
Step-by-Step Disposal Protocol
Objective: To safely collect and store 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline waste for final disposal by a licensed contractor.
Materials:
-
Designated hazardous waste container for "Halogenated Solids," chemically compatible (e.g., HDPE - High-Density Polyethylene) and with a secure, vapor-tight lid[11].
-
Hazardous waste label.
-
Secondary containment bin.
-
Appropriate PPE (as defined in Section 2).
Procedure:
-
Prepare the Waste Container :
-
Select a container that is clean, in good condition, and compatible with the chemical waste[11].
-
Affix a "Hazardous Waste" label before adding any waste[4][13]. Fill in all required information: the full chemical name "6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline" (no abbreviations or formulas), your name, lab location, and the date you first add waste (the "accumulation start date")[11][14].
-
-
Transfer the Waste :
-
Working inside a chemical fume hood, carefully transfer the solid waste into the prepared container.
-
If transferring a solution containing the compound, the waste stream must be designated as "Halogenated Organic Liquid Waste." Never mix solid and liquid waste streams unless explicitly permitted by your institution's waste management plan.
-
Avoid creating dust. If cleaning residual powder from glassware, use a small amount of a suitable non-halogenated solvent (like acetone) to rinse the container, and dispose of the resulting liquid as halogenated liquid waste[15].
-
-
Seal and Store the Container :
-
Securely close the container lid. Hazardous waste containers must remain closed at all times except when actively adding waste[3][13]. Evaporation is not a permissible method of disposal[12].
-
Wipe the exterior of the container to remove any external contamination.
-
Place the sealed container in a designated Satellite Accumulation Area (SAA)[13]. This area should be at or near the point of generation and under the control of laboratory personnel[11].
-
The container must be stored in a secondary containment bin to mitigate leaks or spills. Segregate it from incompatible materials, particularly strong bases or oxidizing agents[3][16].
-
-
Arrange for Final Disposal :
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA[12].
-
Once the container is full or you are ready to dispose of it, complete the date on the waste tag[12].
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and disposal[7][11].
-
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HCl, HBr)[7][17].
-
Spill and Emergency Procedures
In Case of a Spill:
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Sweep up the absorbed material and place it in your "Halogenated Solid Waste" container.
-
Decontaminate the area with soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the area immediately[10].
-
Alert others and prevent entry.
-
Contact your institution's emergency services and EH&S department. Provide them with the chemical name and any available hazard information.
-
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists[7][10].
-
Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[7].
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].
By adhering to this comprehensive guide, researchers can ensure that 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
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- 6. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. ethz.ch [ethz.ch]
- 17. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Guide for 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline. As a substituted quinazoline, this compound belongs to a class of heterocyclic molecules with significant applications in medicinal chemistry and drug development.[1][2][3] Due to the presence of bromo and chloro functional groups on the quinazoline and phenyl rings, heightened precautions are necessary.
Hazard Identification and Risk Assessment
The primary structural component, 6-Bromo-4-chloro-quinazoline (CAS No. 38267-96-8), is classified with several hazards according to the Globally Harmonized System (GHS).[4][6][7] These are extrapolated as the minimum potential hazards for the target compound.
Table 1: GHS Hazard Classification for 6-Bromo-4-chloro-quinazoline [4]
| Hazard Statement | GHS Classification Code | Description |
| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) |
| Harmful in contact with skin | H312 | Acute toxicity, dermal (Category 4) |
| Causes skin irritation | H315 | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation (Category 2A) |
| Harmful if inhaled | H332 | Acute toxicity, inhalation (Category 4) |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure (Category 3) |
The causality for these hazards lies in the reactivity of the halogenated heterocyclic structure. Halogenated aromatic compounds can interfere with biological processes and may exhibit toxicity.[5][8] The presence of multiple halogen atoms can enhance both the reactivity and the potential for bioaccumulation. Therefore, a rigorous approach to exposure control is mandatory.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Table 2: Required PPE for Handling 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
| PPE Category | Item | Standard and Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Must provide a complete seal around the eyes.[9] A face shield should be worn over goggles during procedures with a high risk of splashes or dust generation (e.g., weighing, transferring, or preparing solutions).[10] |
| Skin Protection | Nitrile or Neoprene Gloves | Double-gloving is recommended. Nitrile gloves provide good general chemical resistance.[11] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.[12] |
| Chemical-Resistant Lab Coat | A flame-resistant lab coat, fully buttoned, is required.[9] For large-scale operations, a chemical-resistant apron over the lab coat is advised.[11] | |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation.[5][12] If engineering controls are insufficient, a NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges is necessary.[11][13] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. This protocol is designed to be a self-validating system, where each step reinforces safety.
Step 1: Preparation and Pre-Handling
-
Review Documentation: Before any work begins, consult all available safety information, including this guide and any supplier-provided documents.[12]
-
Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[12]
-
Assemble Equipment: Ensure all necessary labware, reagents, and emergency equipment (spill kit, eyewash station, safety shower) are accessible and functional.[14]
-
Don PPE: Put on all required PPE as detailed in Table 2 before entering the designated handling area.
Step 2: Handling the Compound (Weighing, Transfer, and Reaction)
-
Weighing: If the compound is a solid, carefully weigh it within the fume hood to contain any dust. Use anti-static weigh paper or a dedicated enclosure if available.
-
Transfers: Use appropriate tools like a spatula for solids or a calibrated pipette for solutions to prevent spills and aerosol generation.
-
In-Reaction: Keep all vessels containing the compound clearly labeled and sealed when not in immediate use.[12] All reaction steps must be performed in a well-ventilated fume hood.
Step 3: Post-Handling and Decontamination
-
Decontaminate: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous waste.[5]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Disposable items, especially gloves, should be immediately placed in the designated hazardous waste container.[12]
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.[14]
Below is a diagram illustrating the logical flow of the safe handling procedure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. regulations.gov [regulations.gov]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 11. research.arizona.edu [research.arizona.edu]
- 12. benchchem.com [benchchem.com]
- 13. 1910.1028 - Benzene. | Occupational Safety and Health Administration [osha.gov]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
